molecular formula C11H10O3S B1465124 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester CAS No. 550998-58-8

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester

Cat. No.: B1465124
CAS No.: 550998-58-8
M. Wt: 222.26 g/mol
InChI Key: VMGJIYVZMYUFSI-UHFFFAOYSA-N
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Description

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 6-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-13-8-4-3-7-5-10(11(12)14-2)15-9(7)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGJIYVZMYUFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704861
Record name Methyl 6-methoxy-1-benzothiophene-2-carboxylate
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Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-58-8
Record name Methyl 6-methoxybenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methoxy-1-benzothiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiophene Core

In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold stands out as a privileged structure, consistently appearing in a diverse array of biologically active compounds.[1][2] Its unique electronic properties and rigid bicyclic nature make it an ideal framework for the design of novel therapeutics. This guide focuses on a specific, highly functionalized derivative, 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 550998-58-8), a key building block in the synthesis of complex pharmaceutical agents. Its strategic placement of a methoxy group and a methyl ester provides synthetic handles for extensive chemical modification, allowing for the fine-tuning of pharmacological properties.[3] This molecule serves as a critical starting material for developing compounds targeting a range of diseases, including cancer, inflammation, and infections.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.

PropertyValueReference
CAS Number 550998-58-8[4]
Molecular Formula C₁₁H₁₀O₃S[4]
Molecular Weight 222.26 g/mol [4]
Appearance Solid (form may vary)N/A
Boiling Point 345°C at 760 mmHg
Purity Typically >95%[5]
Storage Store in a dry, sealed place

Synthesis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

The synthesis of the title compound can be achieved through a multi-step process. A common route involves the initial synthesis of the corresponding carboxylic acid, followed by esterification. The following protocol is a representative synthesis based on established methodologies for related benzothiophene derivatives.[6]

Proposed Synthetic Workflow

Synthesis_Workflow A Starting Materials: (Z)-2-mercapto-3-(3-methoxyphenyl)acrylic acid B Iodine-mediated Oxidative Cyclization A->B I₂, THF C Intermediate: 6-methoxybenzo[b]thiophene-2-carboxylic acid B->C D Esterification (Methanol, Acid Catalyst) C->D CH₃OH, H⁺ E Final Product: 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester D->E

Caption: Proposed synthetic workflow for 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 6-methoxybenzo[b]thiophene-2-carboxylic acid (Intermediate C) [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (Z)-2-mercapto-3-(3-methoxyphenyl)acrylic acid in dry tetrahydrofuran (THF).

  • Cyclization: To the stirred solution, add a solution of iodine (I₂) in dry THF dropwise at room temperature. The iodine acts as an oxidizing agent to facilitate the intramolecular cyclization.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 6-methoxybenzo[b]thiophene-2-carboxylic acid.

Part 2: Esterification to 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (Final Product E)

  • Reaction Setup: Suspend the synthesized 6-methoxybenzo[b]thiophene-2-carboxylic acid in methanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl ester. Further purification can be achieved by column chromatography or recrystallization to yield the final product.

Applications in Drug Discovery and Development

6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The benzothiophene core is a key pharmacophore in a variety of clinically used drugs and investigational agents.

Role as a Scaffold for Kinase Inhibitors

Many protein kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The benzo[b]thiophene scaffold can serve as such a core. The methoxy and methyl ester groups on the title compound provide convenient points for chemical elaboration to introduce functionalities that can interact with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity.[6]

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade Signal Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Binds Kinase Downstream Kinase (e.g., MAPK, PI3K) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Response Cell Proliferation, Survival TF->Response Regulates Gene Expression Inhibitor Benzothiophene-based Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Conceptual signaling pathway illustrating kinase inhibition by a benzothiophene-based drug.

Precursor to Selective Estrogen Receptor Modulators (SERMs)

A notable application of related benzothiophene derivatives is in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.[7] Raloxifene, which features a 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene core, is used for the prevention and treatment of osteoporosis in postmenopausal women. The 6-methoxy-substituted benzothiophene is a key intermediate in the synthesis of such compounds, where the methoxy group can be later deprotected to reveal the crucial hydroxyl group for receptor binding.

Potential in Neurodegenerative Diseases

The benzothiophene scaffold has also been explored for the development of agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7] Derivatives have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B) and cholinesterases, which are key targets in the management of these conditions.[7][8] The structural features of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester make it a suitable starting point for the synthesis of libraries of compounds to be screened for such activities.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for evaluating a novel benzothiophene derivative, synthesized from the title compound, as a kinase inhibitor.

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions of the stock solution in an appropriate assay buffer.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, the appropriate peptide or protein substrate, and ATP.

  • Incubation: Add the serially diluted test compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle). Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Measure the signal from each well. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

References

  • Aggarwal, N., & Kumar, R. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Turkish Journal of Chemistry, 41(6), 969-995.
  • Shafiei, M., et al. (2020). An overview of benzo [b] thiophene-based medicinal chemistry.
  • American Elements. (n.d.). 550998-58-8. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid... Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). AB386960 | CAS 550998-58-8. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 6-methoxybenzo[b]thiophene-2-carboxylate. Retrieved from [Link]

  • Beck, J. R. (1972). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. Journal of Organic Chemistry, 37(21), 3224-3226.
  • PMC. (2021). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
  • University of Bari Aldo Moro. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2022). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. Retrieved from [Link]

Sources

Spectroscopic and Synthetic Insights into 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic properties of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a compound of interest in medicinal chemistry and materials science. Given the limited availability of public domain experimental spectra for this specific molecule, this document leverages data from analogous structures and predictive models to offer a comprehensive characterization. This guide is intended for researchers, scientists, and drug development professionals, providing foundational knowledge for synthesis, characterization, and application of this and related benzothiophene derivatives.

Introduction

Benzothiophene scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities. The substituent pattern on the benzothiophene core significantly influences its physicochemical properties and biological targets. The title compound, 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 550998-58-8), with its electron-donating methoxy group and electron-withdrawing methyl ester, presents an interesting electronic profile for potential applications in medicinal chemistry and organic electronics.[1] Accurate spectroscopic characterization is paramount for unambiguous identification, purity assessment, and understanding structure-activity relationships.

Molecular Structure and Numbering

The molecular structure of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is presented below, with the standard numbering system for the benzothiophene ring.

M [M]⁺˙ m/z 222 F1 [M - OCH₃]⁺ m/z 191 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 163 M->F2 - •COOCH₃ F3 [C₇H₄OS]⁺˙ m/z 148 F2->F3 - •CH₃ A 4-Methoxythiophenol C Methyl 3-((4-methoxyphenyl)thio)acrylate A->C B Methyl propiolate B->C E 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester C->E Cyclization D Polyphosphoric acid (PPA) or other cyclizing agent D->E

References

An In-depth Technical Guide to 2-Methylnaphthalene-1-sulfonic Acid (C11H10O3S)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C11H10O3S represents a variety of isomers, with 2-methylnaphthalene-1-sulfonic acid being a prominent and industrially significant compound. This technical guide provides a comprehensive overview of 2-methylnaphthalene-1-sulfonic acid, focusing on its chemical identity, physicochemical properties, synthesis, and key applications. Particular emphasis is placed on its role as a dispersing and wetting agent, with an exploration of its potential, though less documented, applications in the pharmaceutical sciences. This document serves as a technical resource for researchers and professionals in chemistry and drug development, offering detailed methodologies and insights into the utility of this compound.

Introduction and Chemical Identity

2-Methylnaphthalene-1-sulfonic acid is an aromatic sulfonic acid characterized by a naphthalene ring system substituted with a methyl group at the 2-position and a sulfonic acid group at the 1-position. The presence of both a hydrophobic methylnaphthalene group and a hydrophilic sulfonic acid group imparts amphiphilic properties to the molecule, making it an effective surface-active agent.

IUPAC Name: 2-methylnaphthalene-1-sulfonic acid[1][2][3]

Molecular Formula: C11H10O3S[1][3]

CAS Number: 20776-12-9[1][3]

The molecular structure of 2-methylnaphthalene-1-sulfonic acid is depicted below:

Caption: General synthesis pathway for 2-methylnaphthalene-1-sulfonic acid.

Detailed Experimental Protocol: Sulfonation of 2-Methylnaphthalene

Materials and Equipment:

  • 2-methylnaphthalene

  • Concentrated sulfuric acid (98%)

  • Round-bottom flask with a stirrer

  • Heating mantle with temperature control

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, carefully add a measured amount of 2-methylnaphthalene.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of concentrated sulfuric acid to the cooled and stirred 2-methylnaphthalene. The temperature should be maintained below 20°C to favor the formation of the 1-sulfonic acid isomer.

  • After the addition is complete, continue stirring the mixture at a controlled low temperature for several hours to ensure the reaction goes to completion.

  • Upon completion, the reaction mixture is poured into a beaker of ice water to precipitate the product.

  • The precipitated 2-methylnaphthalene-1-sulfonic acid is then collected by vacuum filtration using a Buchner funnel.

  • The crude product can be purified by recrystallization from a suitable solvent.

Self-Validation: The identity and purity of the synthesized product should be confirmed using analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy. The presence of other isomers can be detected by chromatographic methods like HPLC.

Applications

The primary utility of 2-methylnaphthalene-1-sulfonic acid and its salts stems from their surface-active properties.

Industrial Applications: Dispersing and Wetting Agent

The sodium salt of 2-methylnaphthalene-1-sulfonic acid is widely used as a dispersing and wetting agent in various industries. Its amphiphilic nature allows it to adsorb onto the surface of particles, preventing their agglomeration and promoting their uniform dispersion in a liquid medium.

Mechanism of Action as a Dispersing Agent: The mechanism involves the hydrophobic methylnaphthalene portion of the molecule adsorbing onto the surface of the hydrophobic particles, while the hydrophilic sulfonate group extends into the aqueous phase. This creates a charged layer around the particles, leading to electrostatic repulsion between them and preventing them from clumping together.

Dispersing_Mechanism Particle {Hydrophobic Particle} Molecule_1 Hydrophobic Tail (Methylnaphthalene) Hydrophilic Head (Sulfonate) Molecule_1:f0->Particle Adsorption Aqueous_Phase Aqueous Phase Molecule_2 Hydrophobic Tail (Methylnaphthalene) Hydrophilic Head (Sulfonate) Molecule_2:f0->Particle Molecule_3 Hydrophobic Tail (Methylnaphthalene) Hydrophilic Head (Sulfonate)

Caption: Mechanism of action as a dispersing agent.

Key industrial applications include:

  • Dyes and Pigments: It improves the dispersion of dye and pigment particles in liquid formulations, leading to more uniform and intense coloration. * Construction Chemicals: In concrete and cement formulations, it acts as a water-reducer and plasticizer by dispersing cement particles, which improves workability. * Agrochemicals: It is used to stabilize suspensions of pesticides and herbicides, ensuring their even distribution when sprayed. * Polymer and Latex Production: It aids in the stabilization of polymer emulsions.

Applications in Drug Development and Pharmaceutical Sciences

While the primary applications of 2-methylnaphthalene-1-sulfonic acid are industrial, its properties as a surfactant and its chemical structure suggest potential utility in the pharmaceutical field, although this is less documented.

Potential Roles in Pharmaceutical Formulations:

  • Excipient: Due to its dispersing properties, it could potentially be used as an excipient in drug formulations to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). By preventing the aggregation of API particles, it can increase the surface area available for dissolution.

  • Drug Delivery Systems: The sulfonate groups can engage in electrostatic interactions, suggesting that it could be incorporated into drug delivery systems. For instance, it could be used to form complexes with cationic drugs or polymers for controlled release applications. [4]* Synthetic Intermediate: The naphthalene sulfonic acid scaffold is present in some biologically active molecules. Therefore, 2-methylnaphthalene-1-sulfonic acid could serve as a starting material or intermediate in the synthesis of novel therapeutic agents.

Further research is required to fully explore and validate these potential pharmaceutical applications.

Analytical Methods

The characterization and quality control of 2-methylnaphthalene-1-sulfonic acid rely on various analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the molecule, including the substitution pattern on the naphthalene ring. While specific spectral data for 2-methylnaphthalene-1-sulfonic acid is not readily available, the spectra of the precursor, 2-methylnaphthalene, have been documented. [5][6]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the sulfonic acid group (S=O stretching) and the aromatic C-H and C=C bonds of the naphthalene ring would be expected. The characteristic sulfonic group peaks are typically observed around 1030-1200 cm⁻¹. [7][8]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of 2-methylnaphthalene-1-sulfonic acid and for separating it from its isomers. Reverse-phase HPLC with a suitable ion-pairing agent is often employed for the analysis of sulfonic acids.

Safety and Handling

2-Methylnaphthalene-1-sulfonic acid and its salts should be handled with appropriate safety precautions in a laboratory or industrial setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

General Hazards:

  • May be harmful if swallowed. [2]* Can cause serious eye irritation. [2]* May cause respiratory irritation. [2] Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • Lab coat or protective clothing

  • Use in a well-ventilated area or with a fume hood.

Conclusion

2-Methylnaphthalene-1-sulfonic acid is a versatile compound with well-established applications as a dispersing and wetting agent in various industries. Its amphiphilic nature, arising from the combination of a hydrophobic methylnaphthalene core and a hydrophilic sulfonate group, is key to its functionality. While its role in the pharmaceutical sciences is not as extensively documented, its properties suggest potential as an excipient to enhance drug solubility and as a building block for the synthesis of new therapeutic agents. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting the need for further investigation into its pharmaceutical applications.

References

  • Ataman Kimya. (n.d.). SODIUM 2-METHYLNAPHTHALENE-1-SULFONATE. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 2-methylnaphthalene (C11H10) - bmse000537. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). A study of the sulphonation of 2-methylnaphthalene. RSC Publishing.
  • PubChem. (n.d.). 2-Methylnaphthalene. Retrieved from [Link]

  • PubChem. (n.d.). Methylnaphthalenesulphonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 Standard IR diagram of naphthalene sulfonic acid formaldehyde.... Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Naphthalene Sulfonic Acid Formaldehyde Condensate by Ultraviolet Absorption Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-naphthalene. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, 2-Methylnaphthalene-1-sulfonic acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 20776-12-9,2-Methyl-1-naphthalenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methylnaphthalenesulphonic acid | C11H10O3S | CID 3016289. Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to Methyl 6-methoxybenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 6-methoxybenzo[b]thiophene-2-carboxylate, a key heterocyclic compound. We will delve into its chemical identity, synthesis, and characterization, with a particular focus on its significant role as a versatile intermediate in the discovery and development of novel therapeutic agents. This document is intended to be a valuable resource for researchers in medicinal chemistry, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Benzo[b]thiophene Core

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique electronic and structural features allow for diverse chemical modifications, leading to compounds with a wide range of therapeutic applications. Methyl 6-methoxybenzo[b]thiophene-2-carboxylate, with its strategic methoxy and methyl ester functional groups, serves as a crucial building block in the synthesis of complex heterocyclic compounds. These derivatives have shown promise in treating a variety of diseases, including cancer, inflammatory conditions, and infections.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development.

Physicochemical Properties

While specific experimental data for Methyl 6-methoxybenzo[b]thiophene-2-carboxylate is not extensively documented in a single source, we can infer its properties from closely related analogs and computational data.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₀O₃S[1]
Molecular Weight 222.26 g/mol [1]
CAS Number 550998-58-8[1]
Appearance Likely a solid at room temperatureInferred from related compounds
Melting Point Not explicitly reported; the related Methyl benzo[b]thiophene-2-carboxylate melts at 70-74 °C.[2]
Storage Room temperature[1]
Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic characteristics for Methyl 6-methoxybenzo[b]thiophene-2-carboxylate, based on data from analogous structures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring, the methoxy group protons (a singlet around 3.9 ppm), and the methyl ester protons (a singlet around 3.9-4.0 ppm). The aromatic protons will exhibit characteristic splitting patterns (doublets and doublet of doublets) based on their positions and coupling with neighboring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the ester (around 162 ppm), the carbons of the benzothiophene core, and the methoxy and methyl ester carbons (around 55-60 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong carbonyl (C=O) stretch from the ester group is expected around 1720 cm⁻¹. C-O stretching bands for the ester and methoxy groups will appear in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 222). Fragmentation patterns can provide further structural information.

Synthesis of Methyl 6-methoxybenzo[b]thiophene-2-carboxylate

Several synthetic routes to benzo[b]thiophene-2-carboxylates have been reported. A common and effective method involves the cyclization of a substituted thiophenol derivative. The following is a plausible and detailed protocol for the synthesis of Methyl 6-methoxybenzo[b]thiophene-2-carboxylate, adapted from established methodologies for similar compounds.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from commercially available materials. A potential route is the reaction of a substituted o-mercaptocinnamic acid followed by esterification.

Synthetic Pathway A m-Methoxythiophenol C Methyl 3-((3-methoxyphenyl)thio)acrylate A->C Michael Addition B Methyl propiolate B->C D 6-methoxybenzo[b]thiophene-2-carboxylic acid C->D Oxidative Cyclization (e.g., I₂, DMSO) E Methyl 6-methoxybenzo[b]thiophene-2-carboxylate D->E Esterification (MeOH, H₂SO₄)

Caption: Proposed synthetic pathway for Methyl 6-methoxybenzo[b]thiophene-2-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-((3-methoxyphenyl)thio)acrylate

  • To a stirred solution of m-methoxythiophenol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl propiolate (1 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-((3-methoxyphenyl)thio)acrylate.

Step 2: Synthesis of 6-methoxybenzo[b]thiophene-2-carboxylic acid

  • Dissolve Methyl 3-((3-methoxyphenyl)thio)acrylate (1 equivalent) in a solvent like dimethyl sulfoxide (DMSO).

  • Add iodine (I₂) (2-3 equivalents) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude acid can be purified by recrystallization.

Step 3: Synthesis of Methyl 6-methoxybenzo[b]thiophene-2-carboxylate

  • Suspend 6-methoxybenzo[b]thiophene-2-carboxylic acid (1 equivalent) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to yield Methyl 6-methoxybenzo[b]thiophene-2-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Methyl 6-methoxybenzo[b]thiophene-2-carboxylate lies in its utility as a versatile starting material for the synthesis of a wide array of biologically active compounds.

Intermediate in the Synthesis of Raloxifene

One of the most notable applications of this scaffold is in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The benzo[b]thiophene core is a key pharmacophore in Raloxifene.

Neurokinin-2 (NK₂) Receptor Antagonists

Derivatives of benzo[b]thiophene-2-carboxylic acid have been investigated as potent and selective antagonists of the neurokinin-2 (NK₂) receptor.[3] These receptors are implicated in various physiological processes, and their antagonists have potential therapeutic applications in conditions such as asthma, irritable bowel syndrome, and anxiety.[4][5][6][7] For example, a study identified 6-methylbenzo[b]thiophene-2-carboxylic acid derivatives with subnanomolar potency as NK₂ receptor antagonists.[3]

Drug_Development_Workflow cluster_0 Scaffold-Based Drug Discovery A Methyl 6-methoxybenzo[b]thiophene-2-carboxylate B Chemical Modification (e.g., amidation, hydrolysis) A->B C Library of Derivatives B->C D Biological Screening C->D E Lead Compound Identification D->E F Lead Optimization (SAR) E->F G Preclinical Candidate F->G

Caption: General workflow for scaffold-based drug discovery using the title compound.

Anticancer and Antimicrobial Agents

The benzo[b]thiophene nucleus is a common feature in compounds with demonstrated anticancer and antimicrobial activities.[8] The methoxy group, in particular, has been shown to enhance the cytotoxic activity of certain compounds against various cancer cell lines.[9] Researchers have synthesized and evaluated benzo[b]thiophene derivatives that exhibit promising activity against multidrug-resistant bacteria, such as Staphylococcus aureus.[8] Furthermore, some halogenated derivatives of related benzofuran carboxylates have shown significant anticancer potential.[10]

Conclusion and Future Perspectives

Methyl 6-methoxybenzo[b]thiophene-2-carboxylate is a high-value chemical intermediate with significant potential in the field of drug discovery. Its versatile scaffold allows for the synthesis of a diverse range of derivatives with promising biological activities. As our understanding of disease pathways deepens, the strategic modification of this core structure will likely lead to the development of novel and effective therapeutic agents for a multitude of diseases. This guide provides a solid foundation for researchers looking to harness the potential of this remarkable compound.

References

  • Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. Molbase. Available from: [Link]

  • Supporting Information - The Royal Society of Chemistry. RSC. Available from: [Link]

  • Methyl 6-methoxybenzo[b]thiophene-2-carboxylate. MySkinRecipes. Available from: [Link]

  • Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Available from: [Link]

  • Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. J Med Chem. 2010 May 27;53(10):4148-65. Available from: [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available from: [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available from: [Link]

  • PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. 2023 Feb 20;13(1):2987. Available from: [Link]

  • Process for the synthesis of benzo[b]thiophenes. Google Patents.
  • Methyl benzo[b]thiophene-2-carboxylate. NIST WebBook. Available from: [Link]

  • Methyl-2-thiophene carboxylate. NIST WebBook. Available from: [Link]

  • Benzo(b)thiophene-2-carboxylic acid. PubChem. Available from: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available from: [Link]

  • Chemical Properties of Methyl-2-thiophene carboxylate (CAS 5380-42-7). Cheméo. Available from: [Link]

  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate. Available from: [Link]

  • Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome. Br J Pharmacol. 2004 May;142(1):1-11. Available from: [Link]

  • Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. 2021 Nov 2;6(45):30277-30292. Available from: [Link]

  • Tachykinin NK 2 antagonist for treatments of various disease states. Auton Neurosci. 2021 Aug 2;235:102865. Available from: [Link]

  • Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor. Cell Commun Signal. 2023 Nov 15;21(1):298. Available from: [Link]

  • Pharmacological characterization of a new class of nonpeptide neurokinin A antagonists that demonstrate species selectivity. Johns Hopkins University. Available from: [Link]

  • 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Available from: [Link]

Sources

The Strategic Importance of the 6-Methoxy Group in Benzothiophene Bioactivity: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Within this versatile heterocyclic system, the substitution pattern on the benzene ring plays a pivotal role in defining the molecule's biological activity. This technical guide provides an in-depth analysis of the role of the 6-methoxy group in modulating the bioactivity of benzothiophene derivatives. We will explore its influence on key biological targets, including estrogen receptors and tubulin, and delve into its impact on anticancer, antimicrobial, and neuroprotective activities. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, structure-activity relationship (SAR) analysis, and practical experimental protocols.

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene, a bicyclic aromatic compound consisting of a fused benzene and thiophene ring, is a privileged scaffold in drug discovery.[1] Its rigid, planar structure provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets.[1] Derivatives of benzothiophene have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and neuroprotective effects.[2] The biological profile of a benzothiophene derivative is profoundly influenced by the nature and position of substituents on the benzoid ring. Among these, the 6-methoxy group has emerged as a key modulator of bioactivity, a recurring motif in a number of potent therapeutic agents.

This guide will dissect the multifaceted role of the 6-methoxy group, examining how this seemingly simple functional group can dramatically alter the pharmacological properties of the benzothiophene core. We will explore its electronic and steric contributions, its role as a key intermediate in the synthesis of other functional groups, and its direct participation in ligand-receptor interactions.

The 6-Methoxy Group in Selective Estrogen Receptor Modulators (SERMs)

Perhaps the most well-documented role of the 6-substituted benzothiophene is in the field of selective estrogen receptor modulators (SERMs). The 6-hydroxy group of the renowned SERM, raloxifene, is critical for its high-affinity binding to the estrogen receptor (ER).[3] In many synthetic routes leading to raloxifene and its analogs, a 6-methoxy group serves as a protected precursor to the essential 6-hydroxy moiety.[4]

Mechanism of Action and Structure-Activity Relationship (SAR)

The 6-hydroxy group of raloxifene acts as a hydrogen bond donor, interacting with key amino acid residues in the ligand-binding pocket of the estrogen receptor. This interaction is crucial for stabilizing the ligand-receptor complex and inducing a specific conformational change that dictates the tissue-selective agonist or antagonist activity.

The 6-methoxy group, in synthetic precursors, is more than just a protecting group. Its electronic properties, being an electron-donating group, can influence the overall electron density of the benzothiophene ring system, which can impact binding affinity. The conversion of the 6-methoxy to a 6-hydroxy group is a critical step in unmasking the full biological activity of these SERMs.

Table 1: Estrogen Receptor Binding Affinity of Selected Benzothiophene Derivatives

CompoundRBA (%) for ERαRBA (%) for ERβReference
Estradiol100100[3]
Raloxifene (6-OH)4530[3]
Raloxifene analog (6-OCH3)52[3]

RBA: Relative Binding Affinity, with Estradiol = 100%.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound to the estrogen receptor using a competitive binding assay with radiolabeled estradiol ([³H]-E₂).[5]

Materials:

  • Rat uterine cytosol (source of ER)

  • [³H]-Estradiol

  • Test compound (e.g., 6-methoxy-benzothiophene derivative)

  • Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents: Prepare assay buffer and HAP slurry. Dilute [³H]-E₂ and test compounds to desired concentrations in the assay buffer.

  • Assay Setup: In triplicate, add the following to microcentrifuge tubes on ice:

    • Assay buffer

    • A fixed concentration of [³H]-E₂ (e.g., 0.5 nM)

    • Increasing concentrations of the unlabeled test compound

    • Rat uterine cytosol (e.g., 100 µg protein)

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice for 15 minutes with intermittent vortexing. Centrifuge the tubes to pellet the HAP with the bound receptor-ligand complex.

  • Washing: Wash the pellets with cold assay buffer to remove unbound ligand.

  • Quantification: Elute the bound [³H]-E₂ from the HAP pellet and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-E₂ against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂). Calculate the relative binding affinity (RBA) compared to estradiol.

Diagram 1: Estrogen Receptor Binding Assay Workflow

ER_Binding_Assay reagents Prepare Reagents ([3H]-E2, Test Compound, Cytosol) incubation Incubate at 4°C (18-24h) reagents->incubation Mix separation Add HAP Slurry Separate Bound/Free Ligand incubation->separation wash Wash Pellets separation->wash quantify Scintillation Counting wash->quantify analysis Data Analysis (IC50, RBA) quantify->analysis

Caption: Workflow for the estrogen receptor competitive binding assay.

The 6-Methoxy Group as a Determinant of Anticancer Activity

Beyond its role in SERMs, the 6-methoxy group has been identified as a critical determinant for the anticancer activity of a class of benzothiophene derivatives that act as tubulin polymerization inhibitors. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action and Structure-Activity Relationship (SAR)

Certain 2-(3',4',5'-trimethoxybenzoyl)-benzothiophene derivatives have shown potent antiproliferative activity. SAR studies have revealed that the position of the methoxy group on the benzothiophene ring is crucial for this activity. Specifically, a methoxy group at the 6- or 7-position is often associated with the highest potency, while substitution at the 4- or 5-position is less favorable.[6] The 6-methoxy group is thought to mimic the 4-methoxy group in the B-ring of combretastatin A-4, a potent natural tubulin inhibitor.[6]

Table 2: Antiproliferative Activity of 6-Methoxy-Benzothiophene Tubulin Inhibitors

CompoundCell LineIC₅₀ (µM)Reference
2-(3',4',5'-trimethoxybenzoyl)- 6-methoxy-benzothiophene analog K5620.2[7]
HeLa0.7[7]
A5491.4[7]
2-(3',4',5'-trimethoxybenzoyl)- 7-methoxy-benzothiophene analog K5620.3[7]
2-(3',4',5'-trimethoxybenzoyl)- 4-methoxy-benzothiophene analog K562>10[6]
2-(3',4',5'-trimethoxybenzoyl)- 5-methoxy-benzothiophene analog K562>10[6]
Experimental Protocol: Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to measure the effect of a test compound on in vitro tubulin polymerization.[8]

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (as a polymerization enhancer)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compound

  • Microplate fluorometer

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing assay buffer, GTP, glycerol, and the fluorescent reporter dye.

  • Compound Addition: Add the test compound at various concentrations to the wells of a microplate. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in a microplate fluorometer pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time. The rate and extent of tubulin polymerization are reflected in the increase in fluorescence. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Diagram 2: Microtubule Dynamics and Inhibition

Tubulin_Inhibition cluster_0 Normal Microtubule Dynamics dimers αβ-Tubulin Dimers polymerization Polymerization dimers->polymerization microtubule Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization cell_cycle_arrest G2/M Arrest depolymerization->dimers Dynamic Equilibrium inhibitor 6-Methoxy- Benzothiophene Derivative inhibitor->polymerization Inhibits apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by 6-methoxy-benzothiophene derivatives.

Emerging Roles of the 6-Methoxy Group in Other Bioactivities

While the roles of the 6-methoxy group in SERMs and anticancer agents are well-established, emerging evidence suggests its importance in other therapeutic areas.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzothiophene derivatives.[9][10][11] While the SAR is still being fully elucidated, the presence of a methoxy group on the benzothiophene ring has been shown to influence activity against various bacterial and fungal strains. The electron-donating nature of the methoxy group can modulate the overall lipophilicity and electronic properties of the molecule, which are key factors in antimicrobial efficacy. Further research is needed to pinpoint the precise contribution of the 6-methoxy group in this context.

Neuroprotective Effects

The potential of benzothiophene derivatives in the treatment of neurodegenerative diseases is an active area of research.[1][12][13][14] Some studies have suggested that methoxy-substituted benzothiophenes may possess neuroprotective properties, potentially through antioxidant or anti-inflammatory mechanisms.[12] The 6-methoxy group could play a role in modulating the molecule's ability to cross the blood-brain barrier and interact with targets within the central nervous system.

Kinase Inhibition

Recent studies have identified benzothiophene derivatives as inhibitors of various protein kinases, which are critical targets in cancer and inflammatory diseases.[15][16][17][18][19] The substitution pattern on the benzothiophene ring, including the presence of a methoxy group at the 6-position, has been shown to be important for both potency and selectivity. For instance, certain 5-hydroxy and 5-methoxybenzothiophene derivatives have demonstrated potent inhibition of kinases like DYRK1A and CLK1/4.[15][16][17] This suggests that the 6-methoxy group, or its corresponding hydroxy metabolite, could be a key feature in the design of novel kinase inhibitors.

Synthetic Strategies: Accessing the 6-Methoxy-Benzothiophene Scaffold

The versatility of the 6-methoxy-benzothiophene scaffold in drug discovery is underpinned by the availability of robust synthetic methodologies. A common and effective route involves the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)acetophenones.[4] This method allows for the efficient construction of the core benzothiophene ring system, providing a key intermediate for further functionalization.

General Synthetic Protocol: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

This protocol is a generalized procedure based on established literature methods.[4]

Materials:

  • 3-Methoxythiophenol

  • 2-Bromo-4'-methoxyacetophenone

  • Potassium carbonate

  • Acetone

  • Polyphosphoric acid (PPA) or other suitable acid catalyst

Procedure:

  • S-Alkylation: React 3-methoxythiophenol with 2-bromo-4'-methoxyacetophenone in the presence of a base like potassium carbonate in a suitable solvent such as acetone to form α-(3-methoxyphenylthio)-4'-methoxyacetophenone.

  • Cyclization: Heat the resulting intermediate in the presence of an acid catalyst like polyphosphoric acid to induce intramolecular cyclization. This reaction typically yields a mixture of the desired 6-methoxy and the isomeric 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.

  • Purification: The desired 6-methoxy isomer can be purified from the reaction mixture by crystallization or column chromatography.

  • Deprotection (if required): The 6-methoxy group can be cleaved to the corresponding 6-hydroxy group using reagents such as boron tribromide (BBr₃) to yield the active pharmacophore for SERMs like raloxifene.

Diagram 3: General Synthetic Route to 6-Methoxy-Benzothiophene Derivatives

Synthesis start1 3-Methoxythiophenol intermediate α-(3-methoxyphenylthio)- 4'-methoxyacetophenone start1->intermediate start2 2-Bromo-4'-methoxyacetophenone start2->intermediate cyclization Acid-catalyzed Cyclization intermediate->cyclization product 6-Methoxy-2-(4-methoxyphenyl) benzo[b]thiophene cyclization->product deprotection Deprotection (e.g., BBr3) product->deprotection final_product 6-Hydroxy-2-(4-hydroxyphenyl) benzo[b]thiophene deprotection->final_product

Caption: A common synthetic pathway to 6-methoxy and 6-hydroxy benzothiophene cores.

Conclusion and Future Perspectives

The 6-methoxy group is a strategically important substituent in the design and development of bioactive benzothiophene derivatives. Its influence extends from serving as a key synthetic handle for the introduction of the critical 6-hydroxy pharmacophore in SERMs to being a crucial determinant of potency in a new generation of anticancer agents that target tubulin polymerization. Furthermore, emerging research points to its potential role in modulating antimicrobial, neuroprotective, and kinase inhibitory activities.

The continued exploration of the structure-activity relationships of 6-methoxy-benzothiophene derivatives holds significant promise for the discovery of novel therapeutics. Future research should focus on:

  • Expanding the SAR: A systematic investigation of the interplay between the 6-methoxy group and other substituents on the benzothiophene scaffold will undoubtedly lead to the identification of more potent and selective compounds for a wider range of biological targets.

  • Probing Novel Mechanisms: Elucidating the precise mechanisms by which the 6-methoxy group contributes to less-explored bioactivities, such as neuroprotection and antimicrobial effects, will open up new avenues for drug development.

  • Developing Novel Synthetic Methodologies: The design of more efficient and versatile synthetic routes to functionalized 6-methoxy-benzothiophenes will accelerate the discovery of new drug candidates.

References

Theoretical studies on 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Practical Aspects of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Foreword: The Privileged Scaffold in Modern Drug Discovery

The benzo[b]thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its structural rigidity, combined with the electronic properties of the fused bicyclic system, allows it to serve as a versatile framework for designing molecules that interact with a wide array of biological targets. This has led to the development of blockbuster drugs such as the selective estrogen receptor modulator (SERM) Raloxifene, the leukotriene inhibitor Zileuton, and the antifungal agent Sertaconazole.[4][5]

This guide focuses on a specific, yet highly significant, derivative: 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester . This molecule is not only a critical intermediate in the synthesis of more complex pharmaceutical agents but also an ideal subject for theoretical and computational analysis.[6] By dissecting its synthesis, characterization, and in-silico properties, we can illuminate the principles that guide modern drug development, demonstrating the synergistic relationship between empirical laboratory work and theoretical modeling. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important molecular entity.

Molecular Structure and Physicochemical Profile

The foundational step in understanding any molecule is to define its structure and inherent chemical properties. 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 550998-58-8) is an aromatic heterocyclic compound featuring a benzene ring fused to a thiophene ring.[7][8] Key functional groups—a methoxy group at the 6-position and a methyl ester at the 2-position—dictate its reactivity and potential for further chemical modification.

Structural Representation

The molecule's connectivity and standard numbering convention are illustrated below. This numbering is critical for the unambiguous assignment of signals in spectroscopic analysis.

G Fig. 2: Workflow for DFT-based Molecular Analysis A 1. Initial Structure Input (e.g., from 2D sketch) B 2. Geometry Optimization (Find lowest energy conformation) A->B DFT Functional (e.g., B3LYP/6-311G(d,p)) C 3. Vibrational Frequency Analysis (Confirm true minimum & predict IR) B->C Optimized Geometry D 4. Electronic Property Calculation (HOMO, LUMO, MEP) C->D Verified Minimum E 5. Data Analysis & Visualization D->E Calculated Wavefunction

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals

Preamble: The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Notably, derivatives of this heterocycle are crucial in the development of Selective Estrogen Receptor Modulators (SERMs), such as Raloxifene, which is used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[3] The target molecule of this guide, 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 550998-58-8), is a pivotal building block for accessing these complex therapeutic agents.[4][5] Its structure allows for diverse chemical modifications, making it a valuable starting point in drug discovery campaigns.[4]

This document provides a detailed, two-step protocol for the synthesis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. The chosen synthetic strategy is designed for reliability and scalability, proceeding through a nucleophilic aromatic substitution followed by an intramolecular cyclization. The rationale behind each procedural choice is explained to empower the researcher with a deep understanding of the reaction mechanism and to facilitate potential troubleshooting and optimization.

Part 1: Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Nucleophilic Aromatic Substitution: Formation of an intermediate thioether by reacting 2-fluoro-4-methoxybenzaldehyde with methyl thioglycolate.

  • Intramolecular Cyclization: Base-mediated ring closure of the thioether intermediate to yield the target benzothiophene ring system.

Synthesis_Workflow cluster_step1 Step 1: S N Ar Reaction cluster_step2 Step 2: Intramolecular Cyclization SM1 2-Fluoro-4-methoxybenzaldehyde Intermediate Methyl 2-((2-formyl-5-methoxyphenyl)thio)acetate SM1->Intermediate K2CO3, DMF 80-90 °C SM2 Methyl Thioglycolate SM2->Intermediate K2CO3, DMF 80-90 °C Product 6-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester Intermediate->Product Sodium Methoxide Methanol, RT

Caption: High-level workflow for the two-step synthesis.

Part 2: Experimental Protocol

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Dimethylformamide (DMF): Is a potential teratogen. Handle with extreme care, avoiding inhalation and skin contact.

    • Methyl Thioglycolate: Has a strong, unpleasant odor and is toxic. Use only in a fume hood and handle with caution.

    • Sodium Methoxide: Is a strong base and is corrosive. It reacts violently with water. Handle in an anhydrous environment.

Step 1: Synthesis of Methyl 2-((2-formyl-5-methoxyphenyl)thio)acetate

Scientific Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The thiolate anion, generated in situ from methyl thioglycolate and potassium carbonate, attacks the electron-deficient aromatic ring, displacing the highly electronegative fluorine atom. The electron-withdrawing aldehyde group activates the ortho-positioned fluorine for this displacement. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium cation without interfering with the nucleophile.

Materials & Reagents:

Reagent Formula MW ( g/mol ) Amount Moles (mmol)
2-Fluoro-4-methoxybenzaldehyde C₈H₇FO₂ 154.14 5.00 g 32.4
Methyl Thioglycolate C₃H₆O₂S 106.14 3.78 g (3.3 mL) 35.6
Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 6.72 g 48.6

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer/temperature probe

  • Separatory funnel and standard glassware

Procedure:

  • Equip the 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Add 2-fluoro-4-methoxybenzaldehyde (5.00 g, 32.4 mmol) and anhydrous potassium carbonate (6.72 g, 48.6 mmol) to the flask.

  • Add 50 mL of anhydrous DMF.

  • Begin stirring the suspension at room temperature.

  • Slowly add methyl thioglycolate (3.3 mL, 35.6 mmol) to the mixture dropwise over 5 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • In-Process Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the dark mixture into 250 mL of ice-cold water. A precipitate may form.

  • Extract the aqueous mixture three times with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford the pure intermediate as a pale yellow solid.

    • Expected Yield: 70-80%.

Step 2: Synthesis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Scientific Rationale: This step is an intramolecular condensation reaction. The strong base, sodium methoxide, deprotonates the carbon alpha to the ester group, generating a carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde group within the same molecule, leading to an aldol-type condensation. Subsequent dehydration results in the formation of the stable, aromatic thiophene ring.

Materials & Reagents:

Reagent Formula MW ( g/mol ) Amount Moles (mmol)
Methyl 2-((2-formyl-5-methoxyphenyl)thio)acetate C₁₁H₁₂O₄S 240.28 5.00 g 20.8
Sodium Methoxide (NaOMe) CH₃ONa 54.02 1.24 g 22.9

| Anhydrous Methanol | CH₃OH | 32.04 | 60 mL | - |

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and filtration

Procedure:

  • In the 250 mL round-bottom flask, dissolve the intermediate from Step 1 (5.00 g, 20.8 mmol) in 60 mL of anhydrous methanol.

  • Add sodium methoxide (1.24 g, 22.9 mmol) portion-wise to the solution at room temperature while stirring. An exothermic reaction and color change may be observed.

  • Continue stirring the mixture at room temperature for 2-3 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (3:1 Hexane:Ethyl Acetate) until the starting material is fully consumed.

  • Upon completion, carefully neutralize the reaction by adding 1M hydrochloric acid (HCl) until the pH is ~7.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Add 100 mL of water to the remaining solution. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).

  • Purification: Recrystallize the crude solid from a suitable solvent such as methanol or ethanol to yield the final product as a crystalline solid.

    • Expected Yield: 85-95%.

    • Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The final product should have a molecular weight of 222.26 g/mol and a molecular formula of C₁₁H₁₀O₃S.[4][5]

References

  • Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid.
  • Methyl 6-methoxybenzo[b]thiophene-2-carboxylate. MySkinRecipes.
  • Chavakula R, et al. Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride.Org Chem Ind J. 2018;14(3):128.
  • RALOXIFENE. New Drug Approvals.
  • Synthesis of Raloxifene. Hazardous Reagent Substitution: A Pharmaceutical Perspective. 2017.
  • Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate.Journal of Organic and Pharmaceutical Chemistry.
  • CAS 550998-58-8 | 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. Synblock.
  • PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents. EP0859770B1.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.MDPI.
  • Process for the synthesis of benzo[b]thiophenes. Google Patents. US5569772A.

Sources

Laboratory preparation of methyl 6-methoxybenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Laboratory Preparation of Methyl 6-methoxybenzo[b]thiophene-2-carboxylate

Introduction and Significance

Methyl 6-methoxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzo[b]thiophene core structure is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors, antimicrobial agents, and compounds targeting various receptors.[1][2] The specific substitution pattern of a methoxy group at the 6-position and a methyl ester at the 2-position provides a versatile scaffold for further chemical modification, enabling the development of diverse derivatives with tailored properties for drug discovery and other applications.[3]

This document provides a detailed, field-proven protocol for the synthesis of this key intermediate, grounded in established chemical principles. It is designed for researchers and professionals in organic synthesis and drug development, offering not just a procedural guide but also the underlying rationale for key experimental choices.

Synthetic Strategy and Mechanistic Rationale

The construction of the benzo[b]thiophene skeleton can be achieved through various named reactions, including the Fiesselmann synthesis and Paal-Knorr synthesis.[4][5][6] A highly effective and common strategy for preparing 2-carboxy-substituted benzo[b]thiophenes involves the reaction of an appropriately substituted ortho-halobenzaldehyde with a thioglycolate ester in the presence of a base.[7]

This protocol employs this robust method, which proceeds via a two-stage mechanism:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the deprotonation of methyl thioglycolate by a non-nucleophilic base, such as triethylamine (TEA). The resulting thiolate anion acts as a potent nucleophile, attacking the electron-deficient aromatic ring of 2-fluoro-4-methoxybenzaldehyde at the carbon bearing the fluorine atom. The presence of the electron-withdrawing aldehyde group para to the fluorine atom activates the ring towards this nucleophilic attack.

  • Intramolecular Aldol-Type Condensation: The intermediate formed then undergoes a base-catalyzed intramolecular cyclization. The enolate generated from the thioglycolate moiety attacks the aldehyde carbonyl group, forming a five-membered ring. Subsequent dehydration of the resulting alcohol yields the stable, aromatic benzo[b]thiophene ring system.

This one-pot procedure is advantageous due to its operational simplicity and use of readily available starting materials.

Experimental Workflow Diagram

The overall laboratory workflow is depicted below, from initial reaction setup to the isolation of the final product.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Combine 2-fluoro-4-methoxybenzaldehyde, methyl thioglycolate, TEA in DMSO heating 2. Heat reaction mixture (e.g., 80-90 °C) reactants->heating Stir under N2 quench 3. Pour mixture into ice-water heating->quench filter 4. Filter precipitated solid wash 5. Wash solid with water recrystallize 6. Recrystallize from suitable solvent (e.g., Ethanol) wash->recrystallize dry 7. Dry final product under vacuum product Final Product: Methyl 6-methoxybenzo[b]thiophene- 2-carboxylate dry->product

Caption: Workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of analogous 6-substituted benzo[b]thiophene-2-carboxylates.[7]

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Purity
2-Fluoro-4-methoxybenzaldehydeC₈H₇FO₂154.14450-83-9≥98%
Methyl thioglycolateC₃H₆O₂S106.142365-48-2≥98%
Triethylamine (TEA)C₆H₁₅N101.19121-44-8≥99.5%
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1367-68-5Anhydrous
Ethanol (for recrystallization)C₂H₅OH46.0764-17-5Reagent Grade
Deionized WaterH₂O18.027732-18-5-
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer with heating mantle

  • Thermometer or temperature probe

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser with a nitrogen inlet, and a thermometer. Ensure the system is under a dry, inert nitrogen atmosphere.

  • Reagent Charging: To the flask, add 2-fluoro-4-methoxybenzaldehyde (3.08 g, 20.0 mmol, 1.0 eq.) and anhydrous dimethyl sulfoxide (DMSO) (40 mL). Stir the solution until the aldehyde is fully dissolved.

  • Addition of Reactants: Sequentially add methyl thioglycolate (2.34 g, 22.0 mmol, 1.1 eq.) followed by triethylamine (6.07 g, 8.4 mL, 60.0 mmol, 3.0 eq.) to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C using a heating mantle. Maintain stirring at this temperature for approximately 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of an ice-water slurry while stirring vigorously.

  • Precipitation and Filtration: A solid precipitate will form. Continue stirring the slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid thoroughly with several portions of cold deionized water (3 x 50 mL) to remove residual DMSO and triethylamine salts.

  • Drying: Dry the crude product by suction on the funnel, then transfer it to a vacuum oven and dry at 40-50 °C to a constant weight.

Purification
  • Recrystallization: The crude solid can be purified by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data Summary
ReactantMW ( g/mol )EquivalentsAmountMoles (mmol)
2-Fluoro-4-methoxybenzaldehyde154.141.03.08 g20.0
Methyl thioglycolate106.141.12.34 g22.0
Triethylamine (TEA)101.193.08.4 mL60.0
Product (Expected) 222.26 - ~3.5-4.0 g -
  • Expected Yield: 80-90%

  • Appearance: Off-white to pale yellow solid.

Product Characterization

The identity and purity of the final product, Methyl 6-methoxybenzo[b]thiophene-2-carboxylate (CAS 550998-58-8), should be confirmed using standard analytical techniques:

  • 1H NMR: Expected signals would include singlets for the methoxy and methyl ester protons, and signals in the aromatic region corresponding to the protons on the benzo[b]thiophene core.

  • 13C NMR: Will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methoxy/methyl ester carbons.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₁H₁₀O₃S, MW = 222.26 g/mol ).[8]

  • Melting Point: Compare the observed melting point with literature values.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Methyl Thioglycolate: Has a strong, unpleasant odor. It is harmful if swallowed or inhaled. Handle exclusively in a fume hood.

  • Triethylamine (TEA): Is a corrosive and flammable liquid with a strong odor. Avoid contact with skin and eyes.

  • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

  • Reaction Quenching: The addition of the reaction mixture to water is exothermic. Perform this step slowly and with vigorous stirring to control the temperature.

References

  • Fiesselmann thiophene synthesis. (n.d.). In Wikiwand. Retrieved from [Link]

  • Scheme 6. Mechanism of Fiesselmann thiophene synthesis. (n.d.). In ResearchGate. Retrieved from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2016). Der Pharma Chemica, 8(2), 430-444. Retrieved from [Link]

  • Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Irgashev, R., & Kazin, N. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Organics, 5(4), 415-430. Retrieved from [Link]

  • A novel approach for the construction of the benzo[b]thiophene skeleton. (2018). National Institutes of Health. Retrieved from [Link]

  • Methyl 6-methoxybenzo[b]thiophene-2-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). National Institutes of Health. Retrieved from [Link]

  • Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the synthesis of benzo[b]thiophenes. (1998). Google Patents.
  • Benzo[b]thiophene-2-carbaldehyde. (2014). MDPI. Retrieved from [Link]

  • Beck, J. R. (1972). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. Journal of Organic Chemistry, 37(21), 3224-3226. Retrieved from [Link]

  • Benzo[b]thiophene-2-carboxylic acid, 6-methoxy-, ethyl ester. (n.d.). ChemBK. Retrieved from [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). Research Square. Retrieved from [Link]

  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fedi, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. Retrieved from [Link]

  • Benzo(b)thiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Thiophene-2-carboxylic-acid derivatives and process for their preparation. (1986). Google Patents.
  • Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. (1991). Google Patents.
  • Fedi, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Retrieved from [Link]

Sources

The Versatile Intermediate: 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiophene scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of biologically active compounds.[1] Among its many derivatives, 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester stands out as a pivotal intermediate, particularly in the synthesis of high-value therapeutics. Its strategic placement of methoxy and methyl ester functional groups on the rigid benzothiophene core allows for a diverse range of chemical modifications, making it a valuable tool for drug development professionals.[2] This guide provides an in-depth exploration of this compound, from its synthesis to its critical role in the creation of impactful pharmaceuticals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use. The properties of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester are summarized in the table below.

PropertyValueReference
CAS Number 550998-58-8[3]
Molecular Formula C₁₁H₁₀O₃S[3]
Molecular Weight 222.26 g/mol [3]
Boiling Point 345°C at 760 mmHg[3]

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, and the methyl ester group. The aromatic protons on the benzene ring will appear as a characteristic set of doublets and a doublet of doublets. The thiophene proton will resonate as a singlet further downfield. The methoxy and methyl ester protons will each appear as sharp singlets.

  • ¹³C NMR (in CDCl₃, 100 MHz): The carbon NMR will display signals for all 11 carbon atoms. The carbonyl carbon of the ester will be the most downfield signal. The aromatic and thiophene carbons will appear in the typical aromatic region, with the carbon bearing the methoxy group showing a characteristic upfield shift. The methoxy and methyl ester carbons will be found in the aliphatic region.

  • IR Spectroscopy (KBr pellet): The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band from the ester group around 1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be prominent.

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 222, corresponding to the molecular weight of the compound.

Synthesis of the Intermediate: A Practical Approach

The synthesis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester can be achieved through several established methods for constructing the benzothiophene ring system. One of the most common and adaptable methods is the cyclization of a substituted thiophenol derivative. While a direct protocol for the title compound is not explicitly detailed in publicly available literature, a reliable synthesis can be extrapolated from the well-documented synthesis of similar structures.[5]

Conceptual Synthetic Workflow

The following diagram illustrates a plausible and efficient synthetic route to the target intermediate.

G A 3-Methoxythiophenol C Intermediate Thioether A->C Nucleophilic Substitution B Methyl 2-chloroacetoacetate B->C D 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester C->D Intramolecular Cyclization E Base (e.g., NaOEt) F Cyclization Agent (e.g., PPA or Eaton's Reagent)

Caption: A conceptual workflow for the synthesis of the target intermediate.

Detailed Synthetic Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established chemical principles for benzothiophene synthesis.

Step 1: Synthesis of the Thioether Intermediate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) under an inert atmosphere, add 3-methoxythiophenol dropwise at 0°C.

  • After stirring for 30 minutes, add a solution of methyl 2-chloroacetoacetate in ethanol dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether.

Step 2: Intramolecular Cyclization

  • Add the crude thioether to a pre-heated solution of a cyclizing agent, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

  • Heat the mixture with stirring for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Pour the reaction mixture onto ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.

Applications as a Synthetic Intermediate

The utility of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester extends across various therapeutic areas, showcasing its versatility in drug design.

Keystone in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

The most prominent application of this intermediate is in the synthesis of SERMs, such as Raloxifene and Arzoxifene. These drugs are crucial in the treatment and prevention of osteoporosis and certain types of breast cancer.[6]

The synthesis of these complex molecules often involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by acylation reactions.

Workflow for SERM Synthesis:

G A 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester C 6-Methoxy-benzo[b]thiophene-2-carboxylic acid A->C Ester Hydrolysis B Hydrolysis (e.g., NaOH, MeOH/H₂O) E Acyl Chloride C->E Acyl Chloride Formation D Activation (e.g., SOCl₂) H SERM Precursor E->H Acylation F Aromatic Substrate F->H G Friedel-Crafts Acylation J Final SERM (e.g., Raloxifene) H->J Side Chain Installation I Further Functionalization

Caption: General workflow for the synthesis of SERMs.

Protocol: Hydrolysis to the Carboxylic Acid

  • Dissolve 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester in a mixture of methanol and a 1N aqueous solution of sodium hydroxide.[5]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like ether to remove any unreacted ester.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 6-Methoxy-benzo[b]thiophene-2-carboxylic acid.

Building Block for Neurokinin-2 (NK₂) Receptor Antagonists

The benzothiophene core is also a privileged scaffold for the development of NK₂ receptor antagonists, which have potential applications in treating conditions like asthma and irritable bowel syndrome.[7] The carboxylic acid derivative of our title compound can be coupled with complex amine fragments to generate potent antagonists.

Precursor for Kinase Inhibitors

Recent research has highlighted the use of benzothiophene derivatives as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[8] The functional handles on 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester allow for its incorporation into novel kinase inhibitor designs, often through amide bond formation or cross-coupling reactions.

Conclusion

6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is a testament to the power of well-designed synthetic intermediates in accelerating drug discovery. Its straightforward synthesis and versatile reactivity make it an invaluable asset for medicinal chemists. As research into benzothiophene-based therapeutics continues to expand, the importance of this key building block is set to grow, paving the way for the development of new and improved treatments for a wide range of diseases.

References

  • Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. Molbase.

  • Meini, S., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid... potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148-65.

  • Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 2: Improvements in kinase selectivity and cell potency. Bioorganic & Medicinal Chemistry Letters, 19(21), 6124-8.

  • Pawar, S. D., et al. (2015). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Organic and Pharmaceutical Chemistry, 7(4), 96-102.

  • Kumar, A., et al. (2017). Synthesis and anticancer activity of benzoselenophene and heteroaromatic derivatives of 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3470.

  • Sabnis, R. W. (2014). The Gewald Reaction: A Comprehensive Review. Arkivoc, 2014(i), 1-25.

  • 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. Synblock.

  • Process for the synthesis of benzo[b]thiophenes. Google Patents.

  • 6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester. BLDpharm.

  • Synthesis, Properties, and Biological Applications of Benzothiophene. De Gruyter.

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA.

  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.

  • Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate.

  • Process for the synthesis of benzo[b]thiophenes. Google Patents.

  • Spectra Problem #7 Solution. University of Calgary.

  • Methyl 6-methoxybenzo[b]thiophene-2-carboxylate. MySkinRecipes.

Sources

Application Notes & Protocols: Strategic Derivatization of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. This document outlines detailed protocols for key chemical transformations, explains the rationale behind experimental choices, and highlights the significance of the resulting derivatives in various therapeutic areas.

Introduction: The 6-Methoxy-benzo[b]thiophene-2-carboxylate Scaffold - A Privileged Core in Medicinal Chemistry

The benzo[b]thiophene moiety is a cornerstone in the design of novel therapeutic agents. Its rigid, planar structure and electron-rich nature make it an excellent scaffold for interacting with biological targets. Specifically, the 6-methoxy-benzo[b]thiophene-2-carboxylic acid framework has been identified as a key structural motif in compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The methoxy group at the 6-position and the carboxylic acid (or its ester precursor) at the 2-position provide crucial handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).[3][4]

The starting material, 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 550998-58-8), is a versatile building block for creating diverse chemical libraries.[5][6] This guide focuses on the primary and most impactful derivatization strategies commencing from this ester: hydrolysis to the parent carboxylic acid and subsequent amide coupling to introduce a wide range of functional groups and molecular properties.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester550998-58-8C₁₁H₁₀O₃S222.26

Core Derivatization Workflow

The primary pathway for the derivatization of the title compound involves a two-step process: saponification of the methyl ester to the corresponding carboxylic acid, followed by the coupling of this acid with a diverse range of amines to generate a library of amides. This workflow is fundamental for exploring the chemical space around this privileged scaffold.

G A 6-Methoxy-benzo[b]thiophene-2- carboxylic acid methyl ester B Saponification (Hydrolysis) A->B  NaOH, EtOH/H2O C 6-Methoxy-benzo[b]thiophene-2- carboxylic acid B->C D Amide Coupling C->D F Library of Novel Amide Derivatives D->F  Coupling Agents (e.g., HATU, EDC) E Diverse Amine Building Blocks (R-NH2) E->D

Caption: Core derivatization workflow.

Experimental Protocols

Protocol 1: Saponification of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Scientific Rationale: The conversion of the methyl ester to the carboxylic acid is a critical first step that activates the molecule for subsequent amide bond formation. Saponification, a base-catalyzed hydrolysis, is a robust and high-yielding method for this transformation.[7] The use of a sodium hydroxide solution in a mixture of ethanol and water ensures the solubility of both the ester and the hydroxide salt, driving the reaction to completion.[1] Subsequent acidification protonates the carboxylate salt, leading to the precipitation of the pure carboxylic acid.

Materials:

  • 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water (H₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (1.0 eq.) in ethanol (approximately 7 mL per mmol of ester).

  • Base Addition: To this solution, add an aqueous solution of sodium hydroxide (2.0 eq., dissolved in a minimal amount of water, e.g., 3N solution).[1]

  • Reaction: Stir the solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically overnight).[1]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Work-up: Dilute the remaining aqueous solution with water (approximately 35 mL per mmol of initial ester).

  • Acidification: Cool the solution in an ice bath and acidify to a pH of ~2-3 by the dropwise addition of 1 M HCl. A precipitate will form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Methoxy-benzo[b]thiophene-2-carboxylic acid. The product can be further purified by recrystallization if necessary.

Expected Outcome: This protocol typically yields the desired carboxylic acid in high purity (>95%) and with excellent yields (85-95%).

Protocol 2: Amide Coupling via HATU Activation

Scientific Rationale: The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of medicinal chemistry. While numerous coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used reagent, particularly for challenging couplings. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the generated acids and facilitate the reaction. This method is often preferred for its mild reaction conditions and high yields.

Materials:

  • 6-Methoxy-benzo[b]thiophene-2-carboxylic acid (from Protocol 1)

  • Desired amine (1.1 eq.)

  • HATU (1.2 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere, dissolve 6-Methoxy-benzo[b]thiophene-2-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This removes residual DMF, unreacted acid, and the coupling byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Trustworthiness and Self-Validation: The success of each reaction should be validated by standard analytical techniques.

Analytical Technique Purpose
TLC/LC-MS Monitor reaction progress and purity of the product.
¹H and ¹³C NMR Confirm the chemical structure of the synthesized derivative.
High-Resolution Mass Spectrometry (HRMS) Confirm the elemental composition and exact mass of the product.

Advanced Derivatization: Acylhydrazone Synthesis

For further diversification, the carboxylic acid can be converted into acylhydrazones, which are also recognized as important pharmacophores.[1] This involves an intermediate step of forming the carbohydrazide.

G A 6-Methoxy-benzo[b]thiophene-2- carboxylic acid B Esterification & Hydrazinolysis A->B  1. SOCl2, MeOH  2. NH2NH2·H2O C Benzo[b]thiophene-2- carbohydrazide B->C D Condensation C->D F Library of Acylhydrazone Derivatives D->F  cat. AcOH, EtOH E Aromatic/Heteroaromatic Aldehydes (R-CHO) E->D

Caption: Acylhydrazone synthesis workflow.

A detailed protocol for this transformation involves converting the acid to its methyl ester (if starting from the acid), followed by reaction with hydrazine hydrate. The resulting carbohydrazide is then condensed with a variety of aldehydes to furnish the final acylhydrazone derivatives.[1]

Conclusion

The derivatization of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is a highly effective strategy for generating novel molecular entities with significant therapeutic potential. The protocols detailed herein for hydrolysis and amide coupling provide a robust and reliable foundation for any drug discovery program centered on this valuable scaffold. Careful execution and rigorous analytical characterization are paramount to ensuring the quality and integrity of the synthesized compounds.

References

  • Vertex AI Search. (n.d.). Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid.
  • ResearchGate. (n.d.). Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylca rbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor | Request PDF.
  • Synblock. (n.d.). CAS 550998-58-8 | 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.
  • MySkinRecipes. (n.d.). Methyl 6-methoxybenzo[b]thiophene-2-carboxylate.
  • Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
  • Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • PubMed. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Biological Screening of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzothiophene Scaffold

The benzo[b]thiophene nucleus, a heterocyclic compound comprising a benzene ring fused to a thiophene ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide array of pharmacologically active compounds, demonstrating its versatility in interacting with diverse biological targets.[1] Derivatives of benzo[b]thiophene have shown significant promise in various therapeutic areas, including oncology, inflammation, and infectious diseases.[2]

The 6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester core, in particular, serves as a valuable starting point for the synthesis of novel therapeutic agents. The methoxy and methyl ester functional groups provide avenues for a multitude of chemical modifications, enabling the creation of diverse libraries of compounds with potentially enhanced biological activities and tailored pharmacological profiles.[3] This guide provides a comprehensive overview of the key biological screening protocols to evaluate the anticancer, anti-inflammatory, and antimicrobial potential of novel derivatives based on this scaffold. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring a robust and reproducible screening cascade.

Anticancer Screening Protocols

Numerous benzo[b]thiophene derivatives have been identified as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2] The primary screening cascade for novel 6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester derivatives should focus on identifying compounds with significant cytotoxic or cytostatic effects, followed by mechanistic studies to elucidate their mode of action.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cell growth. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Cytotoxicity of Representative Benzothiophene Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
BT-1 HCT-116 (Colon)7.2[4]
BT-1 A549 (Lung)>10[4]
BT-1 U87MG (Glioblastoma)7.2[4]
BT-2 LOX IMVI (Melanoma)~10 (97% inhibition)[5]
BT-3 MDA-MB-231 (Breast)Not specified[6]

Note: The data presented are for various benzothiophene derivatives and serve as illustrative examples. Actual values will vary depending on the specific derivative and experimental conditions.

Mechanistic Insights: Potential Anticancer Pathways

Several benzo[b]thiophene derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[7] This leads to mitotic arrest and subsequent apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Benzothiophene Derivative Benzothiophene Derivative Benzothiophene Derivative->Tubulin Dimers Inhibits Polymerization

Inhibition of Tubulin Polymerization by Benzothiophene Derivatives.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival.[6] Some benzo[b]thiophene derivatives have been shown to inhibit the STAT3 signaling pathway.

STAT3_Signaling_Inhibition Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 (Dimer) p-STAT3 (Dimer) STAT3->p-STAT3 (Dimer) Dimerization Nucleus Nucleus p-STAT3 (Dimer)->Nucleus Translocation Gene Transcription Proliferation, Survival, Angiogenesis Nucleus->Gene Transcription Benzothiophene Derivative Benzothiophene Derivative Benzothiophene Derivative->STAT3 Inhibits Phosphorylation

Inhibition of the STAT3 Signaling Pathway.

Anti-inflammatory Screening Protocols

Chronic inflammation is a key factor in the development of numerous diseases. Benzo[b]thiophene derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[8]

Protocol 2: Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Rationale: Overproduction of NO by macrophages contributes to the inflammatory response. Therefore, inhibition of NO production is a key indicator of anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is proportional to the absorbance.

  • IC₅₀ Calculation: Calculate the IC₅₀ value for NO production inhibition.

Data Presentation: Anti-inflammatory Activity of a Representative Benzothiophene Derivative
Compound IDAssayIC₅₀ (µM)Reference
IPBT NO Production InhibitionNot specified (significant reduction)[8]

Note: This data is for a specific 3-iodo-2-phenylbenzo[b]thiophene (IPBT) and serves as an example of the anti-inflammatory potential of this class of compounds.

Antimicrobial Screening Protocols

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Benzo[b]thiophene derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria, including multidrug-resistant strains.[9]

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Rationale: The MIC is a standard measure of the potency of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity of Representative Benzothiophene Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
BT-Acylhydrazone Derivative S. aureus (MRSA)4[9]
Tetrahydrobenzothiophene Derivative E. coli0.64 - 1.11 µM

Note: The data presented are for various benzothiophene derivatives and serve as illustrative examples. Actual values will vary depending on the specific derivative and microbial strain.

Experimental Workflow for Biological Screening

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Secondary & Mechanistic Studies Library of Derivatives Library of Derivatives Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Library of Derivatives->Cytotoxicity Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Library of Derivatives->Antimicrobial Assay (MIC) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) Library of Derivatives->Anti-inflammatory Assay (NO) Active Compounds Active Compounds Cytotoxicity Assay (MTT)->Active Compounds Antimicrobial Assay (MIC)->Active Compounds Anti-inflammatory Assay (NO)->Active Compounds Dose-Response Studies Dose-Response Studies Active Compounds->Dose-Response Studies Mechanism of Action Assays Mechanism of Action Assays Dose-Response Studies->Mechanism of Action Assays In Vivo Models In Vivo Models Mechanism of Action Assays->In Vivo Models Lead Compound Lead Compound In Vivo Models->Lead Compound

General Workflow for Biological Screening of Novel Derivatives.

Conclusion and Future Directions

The 6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester scaffold holds considerable promise for the development of novel therapeutics. The protocols and application notes provided herein offer a robust framework for the initial biological evaluation of its derivatives. A systematic screening cascade, beginning with broad primary assays and progressing to more focused mechanistic studies, is crucial for identifying lead compounds with high therapeutic potential. Future research should focus on elucidating the structure-activity relationships (SAR) of these derivatives to optimize their potency, selectivity, and pharmacokinetic properties.

References

The Versatile Scaffold: 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, the benzothiophene core stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a thiophene ring, offers a rigid and planar framework that is amenable to a wide array of chemical modifications. Among its many derivatives, 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester has emerged as a particularly valuable and versatile starting material in the synthesis of novel therapeutic agents. Its strategic placement of a methoxy group and a reactive methyl ester on the benzothiophene scaffold provides medicinal chemists with the tools to explore diverse chemical space and develop compounds with tailored pharmacological profiles.

This guide provides a comprehensive overview of the applications and protocols associated with 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester in drug discovery, delving into its synthesis, chemical properties, and its role as a key building block for compounds targeting a range of diseases, from cancer to infectious diseases.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 550998-58-8[2]
Molecular Formula C₁₁H₁₀O₃S[2]
Molecular Weight 222.26 g/mol [2]
Appearance Off-white to light yellow powder[3]
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.General Knowledge

A plausible synthetic route, adapted from known procedures for similar benzothiophene derivatives, is outlined below. This protocol serves as a foundational guide for researchers aiming to synthesize this key intermediate.

Conceptual Synthetic Workflow

G A 4-Methoxythiophenol B Reaction with a suitable three-carbon electrophile (e.g., a propiolate derivative) A->B Nucleophilic addition C Intermediate Thioether B->C D Oxidative Cyclization C->D e.g., Iodine, Base E 6-Methoxy-benzo[b]thiophene-2-carboxylic acid D->E F Esterification (Methanol, Acid catalyst) E->F G 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester F->G G A Synthesized Derivative B Purification (Column Chromatography/Recrystallization) A->B C Purity Assessment (HPLC, LC-MS) B->C D Structural Elucidation (¹H NMR, ¹³C NMR, HRMS) C->D E Characterized Compound D->E

Sources

Application Notes and Protocols: Experimental Procedure for the Cyclization of o-Mercaptocinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The intramolecular cyclization of o-mercaptocinnamic acids and their derivatives represents a cornerstone in the synthesis of thiochromenones, a class of sulfur-containing heterocyclic compounds.[1] Thiochromenones are recognized as privileged scaffolds in medicinal chemistry due to their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of these valuable compounds can be challenging due to the nature of sulfur, including its various oxidation states and propensity to form diverse bonding patterns.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the cyclization of o-mercaptocinnamic acids, focusing on the underlying mechanisms, detailed protocols, and analytical characterization of the resulting thiochromenone products.

The core of this transformation lies in an intramolecular thia-Michael addition, a powerful carbon-sulfur bond-forming reaction.[4] This reaction involves the nucleophilic attack of the thiol group onto the β-carbon of the α,β-unsaturated carboxylic acid moiety.[4] Understanding the nuances of this reaction is critical for optimizing reaction conditions and achieving high yields of the desired thiochromenone products.

Reaction Mechanism and Theoretical Background

The cyclization of o-mercaptocinnamic acid to form a thiochromenone is fundamentally an intramolecular conjugate addition reaction, specifically a thia-Michael addition.[4] The reaction proceeds via the following key steps:

  • Deprotonation of the Thiol: In the presence of a base, the thiol group (-SH) is deprotonated to form a more nucleophilic thiolate anion (-S⁻). The choice of base is crucial and can range from mild bases like sodium carbonate to stronger bases like sodium hydroxide, depending on the specific substrate and desired reaction rate.

  • Intramolecular Nucleophilic Attack: The generated thiolate anion then acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated cinnamic acid moiety in a 5-exo-trig cyclization fashion. This is the key bond-forming step that leads to the formation of the thiochromanone ring.

  • Protonation: The resulting enolate intermediate is then protonated, typically by the solvent or a proton source introduced during workup, to yield the final thiochroman-4-one product. Subsequent oxidation or elimination reactions can be employed to synthesize the corresponding thiochromenone.

Several factors can influence the efficiency and outcome of this cyclization:

  • Nature of the Substituents: Electron-withdrawing or electron-donating groups on the aromatic ring can influence the nucleophilicity of the thiol and the electrophilicity of the Michael acceptor, thereby affecting the reaction rate.[1]

  • Reaction Conditions: Temperature, solvent, and the choice of catalyst or base play a pivotal role in the reaction kinetics and can influence the formation of side products.

Mechanistic Pathway

Cyclization_Mechanism cluster_0 Reaction Pathway cluster_1 Key Steps o-Mercaptocinnamic_Acid o-Mercaptocinnamic Acid Thiolate_Anion Thiolate Anion o-Mercaptocinnamic_Acid->Thiolate_Anion + Base - H+ Enolate_Intermediate Enolate Intermediate Thiolate_Anion->Enolate_Intermediate Intramolecular Michael Addition Thiochroman-4-one Thiochroman-4-one Enolate_Intermediate->Thiochroman-4-one + H+ Deprotonation Deprotonation Nucleophilic_Attack Nucleophilic Attack Protonation Protonation

Caption: General mechanism for the cyclization of o-mercaptocinnamic acid.

Detailed Experimental Protocol: One-Pot Synthesis of Thiochromen-4-ones

This protocol details a one-pot synthesis of thiochromen-4-ones from the corresponding 3-(arylthio)propanoic acids, which are readily prepared from arylthiols and 3-chloropropanoic acid.[3] This approach offers advantages in terms of time and cost savings, increased efficiency, and reduced waste.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(Arylthio)propanoic acid≥98%Commercially available or synthesizedStarting material.
Phosphorus pentoxide (P₂O₅)≥98%Sigma-AldrichDehydrating and cyclizing agent.
Methanesulfonic acid (CH₃SO₃H)≥99%Sigma-AldrichSolvent and catalyst.
Dichloromethane (CH₂Cl₂)AnhydrousSigma-AldrichFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying.
Silica Gel230-400 meshFisher ScientificFor column chromatography.
Ethyl AcetateHPLC GradeFisher ScientificEluent for chromatography.
HexanesHPLC GradeFisher ScientificEluent for chromatography.
Step-by-Step Procedure

General Procedure A for the One-Pot Synthesis of Thiochromen-4-ones: [5]

  • Reaction Setup: To a solution of the respective 3-(arylthio)propanoic acid (1.0 mmol) in methanesulfonic acid (5.0 mL) in a round-bottom flask, add phosphorus pentoxide (10.0 equiv.) in one portion at room temperature.

  • Reaction Execution: Stir the resulting mixture vigorously at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (50 mL).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent (typically a 5-10% ethyl acetate in hexanes gradient).[5]

Experimental Workflow Diagram

Experimental_Workflow Start Start Reaction_Setup 1. Add 3-(arylthio)propanoic acid, methanesulfonic acid, and P₂O₅ Start->Reaction_Setup Heating 2. Heat at 80 °C and monitor by TLC Reaction_Setup->Heating Workup 3. Quench with ice water Heating->Workup Extraction 4. Extract with CH₂Cl₂ Workup->Extraction Washing 5. Wash with NaHCO₃ and brine Extraction->Washing Drying 6. Dry with Na₂SO₄ Washing->Drying Purification 7. Purify by column chromatography Drying->Purification Product Thiochromen-4-one Purification->Product

Caption: Step-by-step workflow for the synthesis of thiochromen-4-ones.

Analytical Characterization

The synthesized thiochromen-4-one derivatives should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule. Characteristic signals for thiochromen-4-ones include aromatic protons and protons of the heterocyclic ring. For example, the ¹H NMR spectrum of 4H-thiochromen-4-one in CDCl₃ shows a multiplet for the aromatic protons between δ 7.51-7.62 ppm and a multiplet for the C-8 proton at δ 8.53 ppm.[5]

    • ¹³C NMR: Confirms the carbon framework of the molecule. The carbonyl carbon of the thiochromen-4-one typically appears around δ 179-180 ppm.[5]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[3]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present. A strong absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone group.

  • Melting Point: A sharp melting point range indicates the purity of the synthesized compound.

Representative Characterization Data

The following table summarizes representative ¹H and ¹³C NMR data for selected thiochromen-4-one derivatives synthesized using the described protocol.[5]

CompoundR¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
3b H7.07 (d, J=10.4 Hz, 1H), 7.51-7.62 (m, 3H), 7.85 (d, J=10.4 Hz, 1H), 8.53 (m, 1H)125.8, 126.9, 127.7, 128.2, 131.7, 132.2, 137.9, 138.6, 179.9
3d 8-Me2.30 (s, 3H), 6.85 (d, J=10.4 Hz, 1H), 7.19-7.28 (m, 2H), 7.64 (d, J=10.4 Hz, 1H), 8.21 (m, 1H)19.7, 125.6, 126.7, 127.4, 132.6, 132.8, 135.0, 137.4, 137.8, 180.3
3f 6,8-diMe2.38 (s, 3H), 2.42 (s, 3H), 6.97 (d, J=10.4 Hz, 1H), 7.24 (s, 1H), 7.78 (d, J=10.4 Hz, 1H), 8.18 (s, 1H)19.6, 21.3, 125.5, 126.4, 132.6, 134.2, 134.4, 134.8, 137.3, 137.5, 180.4

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Methanesulfonic acid and phosphorus pentoxide are corrosive and should be handled with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

Conclusion

The intramolecular cyclization of o-mercaptocinnamic acids provides an efficient and versatile route to thiochromenone scaffolds, which are of significant interest in medicinal chemistry and drug development. The one-pot protocol described herein offers a streamlined approach to these valuable compounds. Careful attention to the reaction mechanism, optimization of reaction conditions, and thorough analytical characterization are essential for the successful synthesis and validation of these important heterocyclic molecules.

References

  • Thia-Michael Addition in Diverse Organic Synthesis. (2023). Asian Journal of Research in Chemistry, 16(4), 243-248. [Link]

  • Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives. (2022). Molecules, 27(10), 3247. [Link]

  • One-Pot Synthesis of Thiochromones. (2023). Preprints.org. [Link]

  • One-Pot Synthesis of Thiochromone and It's Derivatives. (2023). Preprints.org. [Link]

  • Stereoselective Thio-Michael/Aldol Tandem Reaction to α,β-Unsaturated Esters. (2002). The Journal of Organic Chemistry, 67(15), 5386-5389. [Link]

  • L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. (2006). Letters in Organic Chemistry, 3(3), 203-207. [Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. (2018). Journal of the American Chemical Society, 140(40), 12864-12869. [Link]

  • Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids. (2015). RSC Advances, 5(62), 50226-50231. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2024). RSC Medicinal Chemistry. [Link]

  • Microwave assisted one pot multicomponent synthesis of 2‐(‐4‐oxo‐2‐(1‐(2‐oxo‐2h‐Chromen‐3‐Yl) ethylidene)h. (2022). Journal of Heterocyclic Chemistry, 59(7), 1269-1278. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2023). Molecules, 28(19), 6931. [Link]

Sources

Application Note & Protocols: Strategic Functionalization of the Benzothiophene Core in Methyl 6-methoxybenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold in Modern Drug Discovery

The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous pharmacologically active compounds.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the sulfur atom imparts unique physicochemical properties that can enhance metabolic stability and target engagement.[3] Molecules incorporating this moiety exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4] Notable drugs such as the selective estrogen receptor modulator Raloxifene and the antiasthmatic Zileuton feature the benzothiophene core, underscoring its therapeutic relevance.[5]

The ability to strategically modify the benzothiophene ring system is paramount for generating molecular diversity in drug discovery campaigns. This guide focuses on the functionalization of a specific, highly relevant starting material: methyl 6-methoxybenzo[b]thiophene-2-carboxylate . We will explore key synthetic strategies, providing both the theoretical underpinnings and detailed, field-proven protocols to empower researchers in medicinal and synthetic chemistry.

Core Reactivity: Electronic Landscape of the Starting Material

Understanding the intrinsic reactivity of methyl 6-methoxybenzo[b]thiophene-2-carboxylate is crucial for predicting and controlling the regiochemical outcome of functionalization reactions. The molecule's reactivity is governed by the interplay of the substituent effects on both the thiophene and benzene rings.

  • Thiophene Ring (Positions C2 & C3): The thiophene ring is inherently electron-rich and prone to electrophilic attack. However, in our substrate, the C2 position is occupied by a powerful electron-withdrawing methyl carboxylate group (-CO₂Me). This group significantly deactivates the adjacent C3 position towards electrophilic substitution via a negative inductive and resonance effect.

  • Benzene Ring (Positions C4, C5, C7): The benzene portion of the scaffold is activated by the electron-donating 6-methoxy group (-OMe) through a positive resonance effect. This effect directs electrophilic attack primarily to the positions ortho (C5, C7) and para (C4) to the methoxy group. The C7 position is often favored due to steric accessibility and strong electronic activation.

This electronic profile dictates that while the thiophene ring is typically the more reactive part of an unsubstituted benzothiophene, the specific substitution pattern of our starting material shifts the focus of many reactions, particularly electrophilic substitutions, towards the activated benzene ring.

G cluster_0 Methyl 6-methoxybenzo[b]thiophene-2-carboxylate cluster_1 Functionalization Pathways cluster_2 Diversified Products start Starting Material es Electrophilic Substitution (e.g., Bromination at C7) start->es lith Directed Lithiation & Trapping (C7) start->lith prod1 C7-Bromo Derivative es->prod1 metal Metal-Mediated Cross-Coupling (e.g., Suzuki at C7) prod2 C7-Aryl/Alkyl Derivative metal->prod2 prod3 C7-Functionalized Derivative lith->prod3 prod1->metal

Figure 1: Key functionalization strategies for the benzothiophene core.

Strategy I: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for introducing functional groups onto aromatic rings.[6] The reaction involves an initial attack of the aromatic π-system on a potent electrophile, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity.[7]

Halogenation: Introducing a Versatile Handle

Introducing a halogen, typically bromine, onto the benzothiophene core is a critical first step for many subsequent transformations, especially palladium-catalyzed cross-coupling reactions. Given the electronic landscape, the C7 position is the most probable site for electrophilic bromination. N-Bromosuccinimide (NBS) is an excellent reagent for this purpose as it provides a low concentration of Br₂ in situ, minimizing side reactions.

Protocol 1: Regioselective Bromination at C7

This protocol details the synthesis of methyl 7-bromo-6-methoxybenzo[b]thiophene-2-carboxylate .

  • Reagent Preparation: To a solution of methyl 6-methoxybenzo[b]thiophene-2-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (approx. 0.2 M), add N-bromosuccinimide (NBS, 1.05 - 1.1 eq) portion-wise at 0 °C.

    • Causality: Using a polar aprotic solvent like DMF helps to solvate the ionic intermediates of the reaction. Adding NBS slowly at a low temperature controls the reaction rate and improves selectivity, preventing over-bromination.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water. A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol to remove residual DMF and succinimide.

  • Final Product: Dry the collected solid under vacuum. The product, methyl 7-bromo-6-methoxybenzo[b]thiophene-2-carboxylate, is typically obtained in high purity and yield (>90%) without the need for column chromatography. Characterize by ¹H NMR, ¹³C NMR, and MS.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from DMF and phosphorus oxychloride (POCl₃).[8][9] This formyl group is a versatile synthon for further elaborations. For our substrate, formylation is expected to occur at the activated C7 position.

Protocol 2: Vilsmeier-Haack Formylation at C7

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) to a suitable anhydrous solvent like 1,2-dichloroethane (DCE). Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve methyl 6-methoxybenzo[b]thiophene-2-carboxylate (1.0 eq) in anhydrous DCE and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

    • Causality: Heating is often required to drive the electrophilic substitution with the somewhat bulky Vilsmeier reagent to completion.[10]

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield methyl 7-formyl-6-methoxybenzo[b]thiophene-2-carboxylate .

Strategy II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation.[11][12] The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is particularly valuable due to its operational simplicity and high functional group tolerance.[13][14]

G cluster_workflow Workflow: C7-Arylation start Methyl 6-methoxybenzo[b] thiophene-2-carboxylate step1 Step 1: Bromination (Protocol 1) Reagents: NBS, DMF start->step1 intermediate Methyl 7-bromo-6-methoxybenzo[b] thiophene-2-carboxylate step1->intermediate step2 Step 2: Suzuki Coupling (Protocol 3) Reagents: Ar-B(OH)₂, Pd Catalyst, Base intermediate->step2 product Methyl 7-aryl-6-methoxybenzo[b] thiophene-2-carboxylate step2->product

Figure 2: Two-step workflow for C7-arylation via bromination and Suzuki coupling.
Suzuki-Miyaura Coupling

Using the methyl 7-bromo-6-methoxybenzo[b]thiophene-2-carboxylate synthesized in Protocol 1, we can introduce a wide variety of aryl or heteroaryl groups at the C7 position.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C7

  • Reaction Setup: In a reaction vessel, combine the 7-bromo starting material (1.0 eq), the desired arylboronic acid or boronic acid pinacol ester (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Catalyst and Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon). Add a degassed solvent mixture, typically 1,4-dioxane/water or THF/water (e.g., 4:1 v/v). Finally, add the palladium catalyst.

    • Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst. The base is essential for the transmetalation step of the catalytic cycle.[13]

  • Reaction Execution: Heat the mixture to 80-100 °C with stirring for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by silica gel chromatography to afford the desired C7-coupled product.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9078
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10092
3PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O8088

Yields are representative and will vary based on the specific boronic acid used.[15]

References

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.
  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • An overview of benzo [b] thiophene-based medicinal chemistry.
  • Preparation of benzo[b]thiophene-3-carboxaldehyde. PrepChem.com.
  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega.
  • Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic.
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical and Clinical Research.
  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis of push-pull system containing dibenzoheterocycles / triphenylamine tethered benzo[c]thiophenes. Indian Journal of Chemistry.
  • Functionalization and properties investigations of benzothiophene deriv
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles.
  • Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Science.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Electrophilic arom
  • Electrophilic Arom
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
  • Leveraging Boronic Esters for Efficient Suzuki-Miyaura Coupling. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. This molecule is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Raloxifene, a selective estrogen receptor modulator (SERM).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, thereby improving yield, purity, and overall process efficiency. We will delve into the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format.

Synthesis Overview & Key Challenges

The most prevalent synthetic route involves the acid-catalyzed intramolecular cyclization of an α-(arylthio)acetophenone intermediate. A common starting point is the reaction of α-bromo-4-methoxyacetophenone with 3-methoxythiophenol, followed by cyclization. However, this pathway is often complicated by the formation of a significant regioisomeric impurity, 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[3][4] Subsequent esterification of the carboxylic acid function presents its own set of challenges. This guide will address these critical steps to ensure a robust and reproducible synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_cyclization Cyclization & Isomer Formation A 3-Methoxythiophenol C S-Alkylation: α-(3-Methoxyphenylthio)- 4-methoxyacetophenone A->C B α-Bromo-4-methoxy- acetophenone B->C D Acid-Catalyzed Cyclization (PPA/MSA) C->D Key Step TS1 Troubleshooting: Incomplete S-Alkylation C->TS1 E 6-Methoxy-2-(4-methoxyphenyl) benzo[b]thiophene (Desired Product) D->E Major Product F 4-Methoxy-2-(4-methoxyphenyl) benzo[b]thiophene (Regioisomer Impurity) D->F Side Product TS2 Troubleshooting: Poor Regioselectivity D->TS2 G Conversion to Carboxylic Acid 6-Methoxy-benzo[b]thiophene- 2-carboxylic acid E->G H Esterification (MeOH, Acid Catalyst) G->H I Target Molecule: 6-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester H->I TS3 Troubleshooting: Low Esterification Yield H->TS3 Esterification_Troubleshooting Problem Low Ester Yield Cause1 Equilibrium Limitation Problem->Cause1 Cause2 Product Hydrolysis (During Workup) Problem->Cause2 Sol1a Use Excess Methanol Cause1->Sol1a Le Châtelier's Principle Sol1b Remove Water (e.g., Dean-Stark) Cause1->Sol1b Le Châtelier's Principle Sol2a Minimize Contact Time with Aqueous Base Cause2->Sol2a Sol2b Use Mild Base (e.g., sat. NaHCO3) Cause2->Sol2b Sol2c Ensure Complete Organic Phase Drying Cause2->Sol2c

Sources

Technical Support Center: Purification of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.

Introduction

6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final compounds. This guide provides a structured approach to troubleshooting common purification challenges, drawing upon established chromatographic and recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester?

A1: The two most effective and commonly employed purification techniques for this compound are column chromatography and recrystallization.[1] Column chromatography is highly versatile for separating the target molecule from a wide range of impurities, including unreacted starting materials and reaction byproducts.[1] Recrystallization is an excellent method for purifying solid products, particularly for removing minor impurities and achieving high crystalline purity.[1][2]

Q2: My crude product is a dark, oily residue. How should I proceed with purification?

A2: An oily or deeply colored crude product often indicates the presence of significant impurities. A preliminary purification step before definitive chromatography or recrystallization is recommended. You can dissolve the residue in a minimal amount of a suitable solvent, such as dichloromethane, and pass it through a short plug of silica gel. This will help remove highly polar, colored impurities. Alternatively, treating a solution of the crude product with activated carbon can also be effective in removing colored impurities; this is followed by hot filtration to remove the carbon before proceeding with recrystallization.[2]

Q3: I am observing a low yield after recrystallization. What are the likely causes and how can I improve it?

A3: Low recovery after recrystallization is a common issue that can stem from several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.[2] Always use the minimum amount of hot solvent required to fully dissolve the solid.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below. If the compound is too soluble at low temperatures, the recovery will be poor.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of fine, impure crystals or an oil.[2] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2]

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful tool for the purification of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. However, achieving optimal separation requires careful selection of the stationary and mobile phases.

Common Problems and Solutions
ProblemPotential CauseRecommended Solution
Poor Separation of Spots on TLC Inappropriate solvent system.The polarity of the eluent is critical. For benzothiophene derivatives, a common starting point is a mixture of hexane and ethyl acetate.[1][3] The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate for good separation on a column.[3]
Compound Stuck at the Baseline The eluent is not polar enough.Increase the polarity of the mobile phase. For instance, increase the percentage of ethyl acetate in hexane. If the compound is highly polar, consider switching to a more polar solvent system, such as dichloromethane/methanol.[3]
Compound Runs with the Solvent Front The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Tailing of Spots on TLC/Column The compound may be acidic or interacting strongly with the silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, adding a small amount of acetic acid can improve peak shape.
Inconsistent Elution Profile Cracks or channels in the column packing.Ensure the column is packed uniformly.[2] Wet slurry packing is often preferred to create a homogenous column bed.[2]
Difficulty Loading an Insoluble Sample The compound has poor solubility in the initial chromatography solvent.Use the "dry loading" technique.[3] Dissolve your sample in a suitable volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of the column.[1][3]
Experimental Protocol: Column Chromatography
  • Slurry Preparation and Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).[1] Carefully pour the slurry into the column, allowing it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester in a minimal amount of a suitable solvent (e.g., dichloromethane).[1] Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.[1]

  • Elution: Begin eluting the column with the initial low-polarity solvent.[1] Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of your target compound.[1]

  • Fraction Collection and Analysis: Collect the eluate in separate fractions.[1] Monitor the composition of each fraction using Thin Layer Chromatography (TLC).[1]

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.[1]

Visualization of the Chromatography Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_column Prepare Column (Silica Gel Slurry) elution Elution (Gradient or Isocratic) prep_column->elution prep_sample Prepare Sample (Dry Loading) prep_sample->elution collection Fraction Collection elution->collection tlc TLC Analysis of Fractions collection->tlc combine Combine Pure Fractions tlc->combine evap Solvent Evaporation combine->evap product Pure Product evap->product

Caption: Workflow for the purification of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester using column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The key is to select an appropriate solvent system.

Common Problems and Solutions
ProblemPotential CauseRecommended Solution
Product Oiling Out The cooling process is too rapid, or the solvent is not ideal.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] If oiling persists, try a different solvent or a solvent mixture. Seeding the solution with a small crystal of the pure compound can also induce crystallization.[2]
No Crystal Formation The solution is not supersaturated.If too much solvent was added, carefully evaporate some of it to concentrate the solution. Ensure the solution is cooled sufficiently. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
Colored Crystals Colored impurities are co-precipitating with the product.Before recrystallization, dissolve the crude product in a suitable solvent and treat it with activated carbon to adsorb colored impurities.[2] Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[2]
Visualization of the Recrystallization Decision-Making Process

Recrystallization Troubleshooting start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Formed outcome->crystals Success oiling Product Oils Out outcome->oiling Issue no_xtals No Crystals Form outcome->no_xtals Issue reheat Reheat & Add More Solvent/ Change Solvent oiling->reheat seed Seed with Pure Crystal oiling->seed concentrate Concentrate Solution no_xtals->concentrate scratch Scratch Flask no_xtals->scratch

Sources

Overcoming challenges in the synthesis of substituted benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Benzothiophenes

Welcome to the technical support center for the synthesis of substituted benzothiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in the synthesis of this critical heterocyclic scaffold. Benzothiophenes are foundational motifs in numerous pharmaceuticals, agrochemicals, and organic electronic materials, yet their synthesis can be fraught with challenges related to regioselectivity, yield, and substrate scope.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of substituted benzothiophenes in a direct question-and-answer format.

Q1: My palladium-catalyzed C-H arylation of benzothiophene is resulting in low yield and a mixture of C2 and C3 isomers. How can I improve this?

A1: This is a classic challenge. The C2-proton of benzothiophene is inherently more acidic than the C3-proton, leading to preferential C2 functionalization in many direct arylation reactions.[3][4] To improve yield and selectivity, a systematic optimization is required.

  • For C2-Selectivity: Low yields often stem from suboptimal catalyst, oxidant, or solvent choice. For the direct arylation of benzothiophene 1,1-dioxides with arylboronic acids, Pd(OAc)₂ is often a superior catalyst, and polar aprotic solvents like DMSO can significantly improve reaction efficiency.[5] An appropriate copper salt, such as Cu(OAc)₂, is also crucial as a re-oxidant for the palladium catalyst.[5][6]

  • For C3-Selectivity: Achieving C3 selectivity is more complex and often requires a different strategy. A highly effective, metal-free approach involves using a benzothiophene S-oxide precursor. This allows for C3-arylation via an "interrupted Pummerer reaction" mechanism, which proceeds with complete regioselectivity under mild conditions.[3]

Q2: I am attempting a classical reaction like the Fiesselmann synthesis, but the scope seems very limited. What are the key limitations and potential workarounds?

A2: The Fiesselmann synthesis, which typically involves condensing thioglycolic acid derivatives with α,β-acetylenic esters, is a powerful tool for creating 3-hydroxy-2-thiophenecarboxylic acid scaffolds.[7][8] However, its primary limitation is the reliance on specific, and sometimes unstable, starting materials like α-mercaptocarbonyl compounds.[9] The reaction mechanism proceeds through a base-catalyzed 1,4-conjugate addition, which can be sensitive to steric hindrance on the substrates.[7][10] If your substrate is not suitable, consider alternative cyclization strategies such as transition-metal-catalyzed annulation of thiophenols with alkynes, which often offers a broader substrate scope.[11][12]

Q3: My starting materials, particularly electron-deficient aryl precursors, show low reactivity in cyclization reactions. What can I do?

A3: Low reactivity is often tied to the electronic properties of the starting materials.[13] Electron-withdrawing groups on an aromatic ring can deactivate it towards electrophilic cyclization (e.g., Friedel-Crafts type reactions).

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy.

  • Use a Stronger Lewis Acid: For Friedel-Crafts type cyclizations, switching to a more potent Lewis acid can promote the reaction.

  • Change Solvents: Aprotic polar solvents like DMF or DMSO can enhance the solubility of reactants and facilitate the reaction.[13]

  • Switch Synthetic Strategy: If these adjustments fail, a change in strategy to a transition-metal-catalyzed cross-coupling reaction, which follows a different mechanistic pathway (e.g., oxidative addition/reductive elimination), is often successful for electron-deficient substrates.[14][15]

Q4: My crude product is highly impure after the reaction. What is the most reliable purification protocol for benzothiophene derivatives?

A4: Proper purification is essential. The two most effective methods are column chromatography and recrystallization.[6]

  • Column Chromatography: This is the most versatile method. Use silica gel (230–400 mesh) and start with a non-polar eluent like hexane, gradually increasing the polarity with ethyl acetate or dichloromethane. Monitor fractions closely with Thin Layer Chromatography (TLC).[6]

  • Recrystallization: If your product is a solid and reasonably pure (>90%), recrystallization is an excellent method for obtaining high-purity material. A common solvent system is ethanol/water or hexane/ethyl acetate.

Troubleshooting Guides

This section provides in-depth troubleshooting for common synthetic methodologies.

Guide 1: Palladium-Catalyzed Direct C-H Arylation

Direct C-H functionalization is a highly efficient method for creating C-C bonds, but it is sensitive to reaction conditions.[16]

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Insufficient Oxidant: The catalytic cycle is stalled because the Pd(0) is not being re-oxidized to Pd(II).[5] 3. Inappropriate Base or Solvent: Suboptimal conditions for C-H activation or transmetalation.1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure the reaction is under an inert atmosphere (Argon or Nitrogen). 2. Ensure the correct stoichiometry of the co-catalyst/oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) is used.[5][17] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMSO).[6]
Poor Regioselectivity (C2/C3 Mixture) 1. Reaction Conditions Too Harsh: High temperatures can sometimes overcome the kinetic barrier for C3 activation, leading to mixtures. 2. Electronic Nature of Substrate: The inherent electronics of the benzothiophene favor C2 functionalization.[4]1. Reduce the reaction temperature and monitor the reaction closely. 2. For C3 selectivity, switch to a directed synthesis, such as the interrupted Pummerer reaction with benzothiophene S-oxides.[3]
Formation of Homocoupling Byproducts 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids (in Suzuki-type reactions). 2. Degradation of Boronic Acid: Boronic acids can degrade under certain conditions, leading to side reactions.1. Ensure the reaction is performed under a strict inert atmosphere. Use thoroughly degassed solvents.[18] 2. Use fresh boronic acid. In some cases, using the corresponding boronic ester can improve stability.
Guide 2: Metal-Free Synthesis Approaches

Metal-free reactions offer advantages in terms of cost and product purity but come with their own set of challenges.[12][19]

Issue Possible Cause(s) Suggested Solution(s)
Low Yield in Base-Promoted Cyclization 1. Incorrect Base Strength: The base may be too weak to initiate the key deprotonation/rearrangement step or too strong, causing side reactions. 2. Poorly Soluble Reactants: The starting materials may not be fully dissolved, limiting the reaction rate.1. Screen a range of bases (e.g., DBU, t-BuOK, K₂CO₃). For propargyl-allenyl rearrangements, DBU is often effective.[19] 2. Switch to a more polar aprotic solvent like DMF or NMP.
Incomplete Reaction in Photocatalytic Synthesis 1. Insufficient Light Penetration: The reaction mixture may be too concentrated or the vessel too large. 2. Degradation of Photocatalyst: The photosensitizer (e.g., Eosin Y) may be degrading over the course of the reaction.[20]1. Dilute the reaction mixture. Use a reaction vessel designed for photochemistry to ensure even irradiation. 2. Use a slightly higher catalyst loading or add the catalyst in portions over the reaction time. Ensure the system is properly degassed, as oxygen can quench the excited state of the catalyst.

Visual Guides & Workflows

Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for troubleshooting a low-yielding benzothiophene synthesis.

G cluster_outcomes start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (NMR, LCMS) start->check_purity check_conditions 2. Confirm Reaction Conditions (Temp, Atmosphere, Time) check_purity->check_conditions Purity OK success Successful Synthesis check_purity->success Impurity Found & Corrected optimize_solvent 3. Optimize Solvent & Base check_conditions->optimize_solvent Conditions Correct check_conditions->success Error Found & Corrected optimize_catalyst 4. Screen Catalysts & Ligands (For metal-catalyzed reactions) optimize_solvent->optimize_catalyst No Improvement optimize_solvent->success Improvement change_strategy 5. Consider Alternative Synthetic Route optimize_catalyst->change_strategy No Improvement optimize_catalyst->success Improvement change_strategy->success New Route Works

Caption: A systematic workflow for diagnosing and solving low-yield issues.

Mechanism: C3-Arylation via Interrupted Pummerer Reaction

This diagram illustrates the key steps for achieving selective C3-functionalization.

G cluster_main C3-Arylation Mechanism start_mat Benzothiophene S-Oxide activated Activation with TFAA (Trifluoroacetic Anhydride) start_mat->activated + TFAA pummerer_int Pummerer Intermediate (Thionium Ion) activated->pummerer_int - CF₃COO⁻ nucleophilic_attack Nucleophilic Attack by Phenol at C3 pummerer_int->nucleophilic_attack + Phenol thioacetal Thioacetal Intermediate nucleophilic_attack->thioacetal elimination Acid-Promoted Elimination (p-TsOH) thioacetal->elimination + p-TsOH product C3-Arylated Benzothiophene elimination->product

Caption: Mechanism for regioselective C3-arylation of benzothiophenes.[3]

Experimental Protocols

Protocol 1: Pd-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxide

This protocol is adapted from established methods for the oxidative cross-coupling of benzothiophene 1,1-dioxides with arylboronic acids.[5]

  • Preparation: To a 10 mL Schlenk tube, add the benzo[b]thiophene 1,1-dioxide (0.2 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (4.4 mg, 10 mol%), and Cu(OAc)₂ (145 mg, 4.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO (1.0 mL) and pyridine (48 μL, 3.0 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 20 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired C2-arylated product.

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of a moderately polar benzothiophene derivative.[6]

  • Slurry Preparation: In a beaker, add silica gel (230–400 mesh) to a small amount of the initial eluent (e.g., 100% hexane). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass column, allowing the solvent to drain. Tap the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent (100% hexane). Gradually increase the solvent polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluate in fractions. Monitor the composition of the fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

References

  • Ejaz, S., Zubair, M., Rizwan, K., Karakaya, I., Rasheed, T., & Rasool, N. (2021). An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review. Current Organic Chemistry, 25(1), 40-67. [Link][14][21]

  • ResearchGate. (n.d.). An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review | Request PDF. Retrieved from [Link][15]

  • Yoshikai, N. (2016). Recent developments in synthetic methods for benzo[b]heteroles. RSC Publishing. [Link][11]

  • Chen, C. Y., et al. (2015). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 11, 2375-2380. [Link][19]

  • Wikipedia. (n.d.). Gewald reaction. [Link][22]

  • Glorius, F., et al. (2018). Chiral Benzothiophene Synthesis via Enantiospecific Coupling of Benzothiophene S-Oxides with Boronic Esters. Angewandte Chemie International Edition, 57(32), 10305-10309. [Link][16]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link][12]

  • Yoshida, S., et al. (2020). New Path to Benzothiophenes. ChemistryViews. [Link][1]

  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. [Link][3]

  • Reddy, B. V. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link][23]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link][7]

  • Procter, D. J., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(29), 9217-9221. [Link][17]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link][24]

  • Ciamala, K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link][9]

  • Stanovnik, B., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-377. [Link][25]

  • König, B., et al. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(21), 5334-5337. [Link][20]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. | Request PDF. [Link][2]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. [Link][8]

  • Shi, Z., et al. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 5(31), 19841-19849. [Link][5]

  • ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. [Link][10]

  • Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. [Link][26]

Sources

Technical Support Center: Optimization of Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when synthesizing substituted benzothiophenes?

When embarking on benzothiophene synthesis, several key challenges commonly arise that can impact yield, purity, and regioselectivity. Awareness of these potential hurdles is the first step toward effective optimization.

  • Low Yields: This is one of the most frequent issues, often stemming from suboptimal reaction conditions, catalyst deactivation, or the low reactivity of certain starting materials, particularly those bearing strong electron-withdrawing groups.[1][2]

  • Poor Regioselectivity: Controlling the position of functionalization, especially between the C2 and C3 positions of the benzothiophene core, is a significant challenge. The C2 position is often more electronically favored, making selective C3 functionalization difficult without specific strategies.[3]

  • Harsh Reaction Conditions: Many classical methods for benzothiophene synthesis require high temperatures or strongly acidic/basic media, which can be incompatible with sensitive functional groups on your substrates.[1] This limits the molecular complexity that can be incorporated.

  • Purification Difficulties: The crude product mixture may contain closely related byproducts or unreacted starting materials with similar polarities to the desired product, complicating separation by standard techniques like column chromatography.[4]

Q2: My starting materials are complex and contain sensitive functional groups. What modern, milder synthesis methods should I consider?

For substrates that cannot withstand harsh conditions, several modern synthetic strategies offer milder alternatives.

  • Visible-Light Photocatalysis: This method has emerged as a powerful tool for organic transformations under ambient conditions.[5] For instance, a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, using an organic dye like eosin Y and green light, provides a mild and efficient route to various benzothiophenes, avoiding the need for metal catalysts and high temperatures.[5][6]

  • Metal-Free Pummerer-Type Reactions: To achieve specific regioselectivity, such as at the C3 position, metal-free approaches can be highly effective. One such method involves using benzothiophene S-oxides, which undergo an interrupted Pummerer reaction to deliver functional groups exclusively to the C3 position under mild conditions.[3]

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and fewer side reactions in shorter timeframes compared to conventional heating.[7][8] This technique is compatible with a wide range of reactions and is considered a green chemistry approach due to its energy efficiency.[7][8]

Troubleshooting Guide: A Problem-Solving Approach

This section provides in-depth solutions to specific experimental issues.

Problem 1: My palladium-catalyzed C2-arylation is resulting in a disappointingly low yield.

Low yields in palladium-catalyzed cross-coupling reactions are a common but surmountable issue. The cause often lies in a suboptimal combination of catalyst, oxidant, solvent, or temperature. A systematic optimization of these parameters is the most logical path to success.

Causality: The catalytic cycle for C-H arylation is a finely balanced sequence of steps, including C-H activation and reductive elimination. The choice of palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) directly influences the rate and efficiency of these steps. The oxidant (often a copper salt like Cu(OAc)₂) is crucial for regenerating the active Pd(II) catalyst to enable turnover. The solvent's polarity and coordinating ability (e.g., DMSO, DMF) can stabilize intermediates and affect reagent solubility, while temperature provides the necessary activation energy but can also promote side reactions if too high.

Systematic Optimization Workflow:

TroubleshootingWorkflow

Caption: Systematic workflow for troubleshooting low yields.

Data-Driven Optimization Example: In a study on the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, a systematic optimization revealed the ideal conditions.[3] The following table summarizes how changing key parameters impacted the reaction yield.

EntryPd Catalyst (10 mol %)Cu Salt (2.0 equiv)SolventYield (%)
1PdCl₂Cu(OAc)₂DMSO45
2Pd(OAc)₂CuCl₂DMSO62
3Pd(OAc)₂Cu(OTf)₂DMSO75
4 Pd(OAc)₂ Cu(OAc)₂ DMSO 95
5Pd(OAc)₂Cu(OAc)₂DMF81
6Pd(OAc)₂Cu(OAc)₂Dioxane55
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst, Cu salt, and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[3]

Experimental Protocol: Optimized Gram-Scale C2 Arylation [3]

  • To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).

  • Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.

  • Heat the mixture at 100 °C for 20 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.[3]

Problem 2: I am struggling with poor regioselectivity and obtaining a mixture of C2 and C3 isomers.

Achieving high regioselectivity is a common goal in arene functionalization. For benzothiophenes, a modern, metal-free strategy utilizing an interrupted Pummerer reaction offers a reliable solution for exclusive C3-arylation.

Causality: This method leverages the unique reactivity of a benzothiophene S-oxide precursor. Activation of the S-O bond with an agent like trifluoroacetic anhydride (TFAA) generates a reactive intermediate. This intermediate is selectively attacked at the sulfur atom by a nucleophilic coupling partner (e.g., a phenol). The subsequent intermediate undergoes a charge-accelerated[9][9]-sigmatropic rearrangement, which geometrically constrains the delivery of the coupling partner specifically to the C3 position.[3] This mechanistic pathway completely avoids the electronically favored C2 position.

Logical Pathway for Selective C3-Arylation:

C3_Arylation

Caption: Mechanism for achieving regioselective C3-arylation.

Experimental Protocol: Metal-Free C3-Arylation via Interrupted Pummerer Reaction [3]

  • Add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml) to a nitrogen-flushed, oven-dried reaction vessel.

  • Cool the mixture to -40 °C with stirring.

  • Add trifluoroacetic anhydride (TFAA, 0.3 mmol).

  • After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml).

  • Stir the mixture for 15 minutes, then remove the cooling bath and allow it to stir at ambient temperature overnight (approx. 16 hours).

  • Add p-toluenesulfonic acid (pTsOH, 0.4 mmol) and heat the mixture at 45 °C for 5 hours.

  • Upon completion, add water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).

  • Dry the combined organic phases over MgSO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure C3-arylated benzothiophene.[3]

Problem 3: My crude product is highly impure, and purification by column chromatography is proving difficult.

Effective purification is critical for obtaining a final product that meets analytical standards. When standard methods are insufficient, a re-evaluation of the technique and potential alternative strategies is necessary.

Causality: Purification challenges often arise from byproducts having similar polarity to the desired compound, making them co-elute during column chromatography. Other issues can include product degradation on silica gel or the formation of oils instead of crystalline solids.[10]

Optimized Purification Workflow:

PurificationWorkflow

Caption: General workflow for product purification and enhancement.

Detailed Protocol: Purification by Column Chromatography [3][10]

  • Prepare the Column: Securely clamp a glass column in a vertical position. Pack the column with silica gel (230–400 mesh) using a slurry method with your initial, low-polarity eluent (e.g., 100% hexane). Ensure the packing is uniform and free of air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel and adsorb the dissolved sample onto it by removing the solvent under reduced pressure. Carefully add the resulting dry powder to the top of the prepared column, creating a thin, even band.

  • Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the eluent's polarity (e.g., by slowly increasing the percentage of ethyl acetate in hexane) based on the separation observed on your analytical TLC plates.[3]

  • Collect and Analyze Fractions: Collect the eluate in separate fractions. Monitor the composition of these fractions using TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[3]

Troubleshooting Purification:

  • Oily Product Instead of Crystals: This can be due to residual impurities or rapid cooling during a recrystallization attempt. Try dissolving the oil in a minimal amount of a volatile solvent and adding a non-polar anti-solvent to induce precipitation. Seeding with a small crystal of pure compound can also help.[10]

  • Poor Separation: If isomers or byproducts are too close in polarity, consider using a different stationary phase (e.g., alumina) or exploring alternative purification techniques like preparative HPLC.[4]

  • Colored Impurities: These can sometimes be removed by treating a solution of the crude product with activated carbon, followed by hot filtration before crystallization.[10] For stubborn impurities, recrystallization from a mixed solvent system (e.g., isopropanol and water) can be effective.[4][9]

References

  • Benzothiophene Synthesis Optimization: A Technical Support Center. (2025). Benchchem.
  • Technical Support Center: Regioselective Synthesis of 7-Substituted Benzothiophenes. (2025). Benchchem.
  • Purification method of benzothiophene.
  • Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene. (2025). Benchchem.
  • Overcoming low reactivity of starting materials for benzothiophene synthesis. (2025). Benchchem.
  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry.
  • Fiesselmann thiophene synthesis. Wikipedia.
  • Minimizing side reactions in the synthesis of benzothiophene-indoles. (2025). Benchchem.
  • Yoshida, K., et al. (2016). Recent developments in synthetic methods for benzo[b]heteroles. RSC Publishing.
  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.
  • Hari, D. P., et al. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters.
  • Benzothiophene. Wikipedia.
  • What are the possible starting materials for the synthesis of benzothiophene?. (2014).
  • Frecentese, F., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Mechanism of Fiesselmann thiophene synthesis.
  • Benzothiophene synthesis. Organic Chemistry Portal.
  • Synthesis of Benzothiophene. (2022). ChemicalBook.
  • Microwave Assisted Liquid Phase Synthesis of Benzimidazolo Benzothiophenes for Antimicrobial Activity. (2009).
  • Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. (2016).
  • Tobisu, M., et al. (2016). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Science.
  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. (2022).
  • Process for the synthesis of benzothiophenes.
  • Catalytic synthetic approaches to benzo-fused thiophenes via C–H activ
  • Fiesselmann thiophene synthesis. Semantic Scholar.
  • Gabriele, B., et al. (2014). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry.
  • Recent Progress in the Synthesis of Benzo[b]thiophene. (2020).
  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences.
  • Fiesselmann Thiophene Synthesis Mechanism. (2023). YouTube.
  • Synthesis, Properties, and Biological Applic
  • Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technique in organic chemistry. (2025).
  • Microwave-assisted synthesis of polythiophenes via the Stille coupling. (2025).
  • Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. (2025). YouTube.

Sources

Technical Support Center: 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS No. 550998-58-8). It provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address common stability and storage challenges, ensuring the integrity of your experiments.

Section 1: Compound Identity and Key Properties

A foundational understanding of the compound's properties is critical for proper handling and storage.

PropertyValueSource(s)
CAS Number 550998-58-8[1][2][3]
Molecular Formula C₁₁H₁₀O₃S[1][3]
Molecular Weight 222.26 g/mol [3]
Appearance Solid[4]
Boiling Point 345°C at 760 mmHg[3]
Primary Hazards Irritating to eyes and respiratory system.[1][5]
Section 2: Frequently Asked Questions (FAQs) - Storage and Handling

Correct storage and handling are the first line of defense against compound degradation.

Q1: What are the ideal short-term and long-term storage conditions for this compound?

Answer: Based on its chemical structure (a methyl ester on a benzothiophene core), the primary concerns are hydrolysis and potential oxidation.

  • Short-Term Storage (Days to Weeks): For routine laboratory use, store the solid compound in a tightly sealed vial in a desiccator at room temperature, protected from direct light.[1][2]

  • Long-Term Storage (Months to Years): For archival purposes, long-term stability is best maintained by storing the solid compound at -20°C in a tightly sealed container.[3][5] To further mitigate degradation, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.[5][6]

ConditionRecommendationRationale
Temperature -20°C for long-term; Room temperature for short-term.Low temperatures slow the rate of all potential degradation reactions.
Atmosphere Store under inert gas (Argon/Nitrogen) for long-term.Minimizes risk of oxidation of the thiophene ring and hydrolysis from atmospheric moisture.
Light Store in an amber vial or in the dark.Benzothiophene derivatives can be sensitive to light, which may induce photodegradation.[7][8]
Container Tightly sealed, appropriate-sized glass vial.Prevents exposure to atmospheric moisture and contaminants.[1][2]
Q2: I am preparing a stock solution. Which solvents are recommended for maximum stability?

Answer: The choice of solvent is critical. The ester functional group is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts, and can also undergo transesterification in alcoholic solvents.[9][10]

  • Recommended Solvents: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , or Acetonitrile (ACN) are preferred for stock solutions.

  • Solvents to Use with Caution: Alcohols like methanol or ethanol can slowly lead to transesterification. If they must be used, prepare the solution fresh and use it immediately.

  • Solvents to Avoid for Storage: Avoid aqueous buffers, protic acids (e.g., TFA), or basic solutions (e.g., aqueous amines) for storing the compound, as they will accelerate hydrolysis.[10][11]

Stock solutions in recommended aprotic solvents should be stored in tightly sealed vials at -20°C or -80°C and aliquoted to minimize freeze-thaw cycles.

Q3: What are the primary safety precautions when handling this compound?

Answer: The compound is classified as an irritant and requires standard laboratory precautions.[1][5]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[2][5] An eye wash station and safety shower should be accessible.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[1][2]

    • Hand Protection: Use compatible chemical-resistant gloves.[1]

    • Respiratory Protection: For handling large quantities or where dust cannot be controlled, a government-approved respirator is necessary.[1]

  • General Hygiene: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[1]

Section 3: Troubleshooting Guide - Stability and Degradation

This section addresses specific experimental issues that may arise due to compound instability.

Issue: Inconsistent experimental results or a decrease in purity is observed over time.

This is the most common manifestation of compound degradation. The logical approach is to identify the degradation product and its cause.

G start Inconsistent Results / Purity Loss Observed check_tlc Analyze by TLC/LC-MS: New, more polar peak? start->check_tlc check_light Was compound/solution exposed to light? start->check_light check_heat Was compound/solution heated excessively? start->check_heat hydrolysis Likely Cause: Ester Hydrolysis check_tlc->hydrolysis Yes photodeg Possible Cause: Photodegradation check_light->photodeg Yes thermaldeg Possible Cause: Thermal Degradation check_heat->thermaldeg Yes action_hydrolysis Action: Confirm mass of parent acid. Store in dry conditions. hydrolysis->action_hydrolysis action_photo Action: Perform forced degradation study. Protect from light. photodeg->action_photo action_thermal Action: Use minimal heat for dissolution. Check for impurities. thermaldeg->action_thermal

Fig 1. Troubleshooting workflow for compound degradation.
Possible Cause A: Ester Hydrolysis

Q: My compound's purity, as checked by HPLC, has decreased after being stored in a solution that was not fully anhydrous. I see a new, earlier-eluting peak. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 6-Methoxy-benzo[b]thiophene-2-carboxylic acid. This reaction is catalyzed by trace amounts of acid or base in the presence of water.[10][11] The resulting carboxylic acid is more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column and have a lower Rf value on a normal-phase TLC plate.

G reactant 6-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester water + H₂O reactant->water catalyst H⁺ or OH⁻ water->catalyst product1 6-Methoxy-benzo[b]thiophene- 2-carboxylic acid catalyst->product1 product2 Methanol (CH₃OH) catalyst->product2

Fig 2. Hydrolysis degradation pathway.

Protocol for Confirming Hydrolysis: To confirm this degradation pathway, you can use Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the degradation product will be 14 Da less than the parent compound (loss of CH₂, specifically the difference between a methyl group, -CH₃, and a proton, -H).

  • Parent Compound (C₁₁H₁₀O₃S): Expected [M+H]⁺ = 223.04

  • Hydrolyzed Product (C₁₀H₈O₃S): Expected [M+H]⁺ = 209.02

See Appendix A for a detailed protocol on purity assessment.

Possible Cause B: Photodegradation

Q: I am observing multiple, minor unknown impurities after my compound was left in a clear vial on the benchtop for a few days. Could it be light-sensitive?

Protocol for Assessing Photostability: A forced degradation study is the standard method to determine if a compound is sensitive to light. This involves exposing a solution of the compound to a controlled light source and comparing its purity profile against a dark control. See Appendix A for a detailed protocol.

Section 4: Appendices
Appendix A: Experimental Protocols

Protocol 1: Purity Assessment and Hydrolysis Confirmation via LC-MS

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of your potentially degraded sample in acetonitrile or a 50:50 mixture of acetonitrile:water.

    • Prepare a 1 mg/mL solution of a trusted, pure reference standard of the compound, if available.

  • LC Conditions (Example):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Compare the chromatograms of your sample and the reference standard.

    • Examine the mass spectrum of the main peak in your sample. It should correspond to the expected mass of the parent compound ([M+H]⁺ ≈ 223.0).

    • Examine the mass spectrum of any new, earlier-eluting peaks. A peak with [M+H]⁺ ≈ 209.0 is strong evidence of hydrolysis.

Protocol 2: Forced Photodegradation Study

  • Solution Preparation: Prepare two identical 0.5 mg/mL solutions of the compound in a suitable solvent (e.g., acetonitrile) in clear glass HPLC vials.

  • Sample Exposure:

    • "Light" Sample: Place one vial in a photostability chamber with a controlled light source (e.g., option 2 of the ICH Q1B guideline: exposure to cool white fluorescent and near-ultraviolet lamps).

    • "Dark" Control: Tightly wrap the second vial in aluminum foil and place it in the same chamber to ensure identical thermal conditions.

  • Time Points: Analyze both the "Light" and "Dark" samples by LC-MS (using the protocol above) at time points such as 0, 4, 8, and 24 hours.

  • Analysis: Compare the purity of the "Light" sample to the "Dark" control at each time point. A significant increase in degradation products in the "Light" sample confirms photosensitivity.

Section 5: References
  • US4185027A - Hydrolysis of methyl esters - Google Patents. Available at:

  • Wuts, P. G. M. (n.d.). 6.3 Methyl Esters and Derivatives. In Greene's Protective Groups in Organic Synthesis. Wiley. Available at: [Link]

  • J & W PharmLab, LLC. (n.d.). 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester Material Safety Data Sheet. Available at: [Link]

  • Clark, J. (2015). Hydrolysis of Esters. Chemguide. Available at: [Link]

  • WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. WIPO Patentscope. Available at: [Link]

  • Chemcia Scientific, LLC. (n.d.). 3-Amino-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester Material Safety Data Sheet. Available at: [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Thiophene Material Safety Data Sheet. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • R Discovery. (n.d.). Photophysical properties and photostability of novel 2-amino-3-benzothiazole thiophene-based azo disperse dyes. Available at: [Link]

  • Chen, S., et al. (2018). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. Journal of Materials Chemistry C, 6(31), 8452-8458. Available at: [Link]

  • Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. (n.d.). Molbase. Available at: [Link]

  • ResearchGate. (n.d.). Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[11]Benzothieno[3,2‐b][11]benzothiophene Dimers Derivatives. Available at: [Link]

Sources

Technical Support Center: Friedel-Crafts Acylation on Benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Friedel-Crafts acylation on benzothiophene scaffolds. Benzothiophenes are crucial heterocyclic motifs in medicinal chemistry and materials science, but their functionalization via electrophilic substitution is not always straightforward.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Core Principles & General Questions

Q1: What is the expected regioselectivity for Friedel-Crafts acylation on an unsubstituted benzothiophene, and why?

A1: For an unsubstituted benzothiophene, Friedel-Crafts acylation generally favors substitution at the C3 position over the C2 position. While mixtures of 2- and 3-acyl isomers are common, the 3-acyl product is typically the major one.[3][4]

The underlying reason for this preference lies in the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.

  • Attack at C3: The positive charge can be delocalized onto the sulfur atom through resonance without disrupting the aromaticity of the benzene ring. This creates a more stable intermediate.

  • Attack at C2: Delocalization of the positive charge onto the sulfur atom would require disrupting the benzene ring's aromatic sextet, leading to a less stable intermediate.

Therefore, the reaction pathway proceeding through the more stable C3-attack intermediate is kinetically favored.[3][5]

G cluster_c3 Attack at C3 (Favored) cluster_c2 Attack at C2 (Disfavored) c3_start Benzothiophene + RCO+ c3_int C3 Sigma Complex (More Stable) c3_start->c3_int Electrophilic Attack c3_prod 3-Acylbenzothiophene c3_int->c3_prod Deprotonation c2_start Benzothiophene + RCO+ c2_int C2 Sigma Complex (Less Stable) c2_start->c2_int Electrophilic Attack c2_prod 2-Acylbenzothiophene c2_int->c2_prod Deprotonation

Caption: Regioselectivity pathways in benzothiophene acylation.

Section 2: Troubleshooting Low Yield & Reaction Failure

This is the most common category of issues encountered. A failed or low-yielding reaction can typically be traced back to catalyst, conditions, or reagent integrity.

Q2: My reaction has stalled, yielding only starting material or trace product. What is the most likely cause?

A2: The most probable culprit is Lewis acid catalyst deactivation , a well-known issue when working with sulfur-containing heterocycles.[6]

  • Causality (The "Why"): The lone pair of electrons on the benzothiophene's sulfur atom can act as a Lewis base, coordinating strongly with the Lewis acid catalyst (e.g., AlCl₃). This forms a stable complex that effectively "poisons" the catalyst, preventing it from activating the acylating agent (acyl chloride or anhydride).[7] The ketone product, also a Lewis base, further complexes with the catalyst, necessitating stoichiometric amounts.[8]

  • Troubleshooting Steps:

    • Increase Catalyst Stoichiometry: For benzothiophenes, it is often necessary to use more than a stoichiometric equivalent of the Lewis acid (e.g., 1.5 to 2.5 equivalents) to compensate for the amount that will be sequestered by the sulfur atom and the product carbonyl.

    • Ensure Anhydrous Conditions: Friedel-Crafts reagents are extremely sensitive to moisture.[9] Water will hydrolyze both the acyl chloride and the AlCl₃ catalyst, rendering them inactive. Glassware must be oven- or flame-dried, and anhydrous solvents are essential.[9][10]

    • Check Reagent Quality: Ensure your acylating agent and Lewis acid are of high purity and have been stored properly under inert conditions.

G cluster_main Troubleshooting Workflow: Low/No Yield start Reaction Failure q1 Are conditions strictly anhydrous? start->q1 s1 Dry all glassware & use anhydrous solvents. q1->s1 No q2 How much catalyst was used? q1->q2 Yes s2 Increase Lewis Acid to 1.5-2.5 eq. q2->s2 <1.5 eq. q3 Consider Catalyst Poisoning q2->q3 >1.5 eq. s3 Switch to an alternative protocol (see Section 4). q3->s3

Caption: Diagnostic workflow for low-yielding reactions.

Q3: The reaction mixture turned dark and formed a tar-like substance. What happened?

A3: The formation of tar or char is indicative of decomposition, often caused by excessive heat or improper reagent addition.

  • Causality (The "Why"): The initial complexation between the Lewis acid and the acyl chloride is highly exothermic.[9] If the acyl chloride is added too quickly or without adequate cooling, the localized temperature increase can cause polymerization and degradation of the sensitive benzothiophene ring. Furthermore, using an inappropriate solvent that can itself be acylated (like toluene) will lead to a complex mixture of byproducts.[11]

  • Preventative Measures:

    • Control the Temperature: Cool the suspension of the Lewis acid in the solvent (e.g., dichloromethane) to 0 °C in an ice bath before the dropwise addition of the acyl chloride.[9]

    • Slow Addition: Add the acyl chloride solution slowly, monitoring the reaction temperature to prevent it from rising uncontrollably.

    • Correct Solvent Choice: Use inert, halogenated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[11]

Section 3: Troubleshooting Poor Regioselectivity

Q4: My reaction produces a nearly 1:1 mixture of 2-acyl and 3-acyl isomers. How can I improve the selectivity for the C3 product?

A4: While C3 is electronically favored, achieving high regioselectivity can be challenging. The choice of catalyst and reaction conditions are the primary levers for optimization.

  • Causality (The "Why"): The energy difference between the transition states leading to the C2 and C3 intermediates can be small, leading to competitive reaction pathways. A highly reactive (less selective) electrophile, often generated by a very strong Lewis acid like AlCl₃ at room temperature, can reduce the inherent selectivity.

  • Optimization Strategies:

StrategyRationaleTypical Conditions
Lower Reaction Temperature Favors the kinetically controlled product by increasing the energy difference between competing pathways.[12]Maintain reaction at 0 °C or even -20 °C during and after addition.
Use a Milder Lewis Acid A less reactive electrophile is more selective, better differentiating between the C2 and C3 positions.Replace AlCl₃ with SnCl₄, ZnCl₂, or FeCl₃.[13]
Change the Acylating Agent Using a bulkier acylating agent can sterically hinder attack at the more crowded C2 position.Use pivaloyl chloride instead of acetyl chloride as a test case.

Section 4: Alternative Protocols for Difficult Substrates

Q5: Standard Friedel-Crafts conditions are failing. What is a robust, metal-free alternative?

A5: For substrates that are sensitive to strong Lewis acids or suffer from severe catalyst poisoning, a highly effective alternative is acylation using trifluoroacetic anhydride (TFAA) and a carboxylic acid .[3]

  • Mechanism Overview: This method avoids traditional Lewis acids entirely. The carboxylic acid reacts with TFAA in situ to form a mixed anhydride, which then generates a highly electrophilic acyl trifluoroacetate. This species is potent enough to acylate the benzothiophene ring, often under much milder conditions. Phosphoric acid can be used as a catalyst to facilitate the process.[3][4]

  • Key Advantages:

    • Metal-Free: Avoids catalyst poisoning and complexation issues.

    • Environmentally Benign: The primary byproduct is trifluoroacetic acid (TFA), which can potentially be recovered.[3]

    • Mild Conditions: Reactions often proceed at room temperature.[3]

Section 5: Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzothiophene with AlCl₃

This protocol is a representative example and should be adapted based on the specific substrate and scale.

Safety: This reaction is exothermic, generates HCl gas, and uses corrosive and water-sensitive reagents. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Apparatus Setup:

    • Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Attach a gas outlet from the top of the condenser to a bubbler or an acid gas trap (e.g., a tube containing calcium chloride followed by an oil bubbler) to manage HCl evolution.[14]

    • Thoroughly flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.[9]

  • Reaction Execution:

    • To the reaction flask, add anhydrous aluminum chloride (AlCl₃, 1.5 eq.) and anhydrous dichloromethane (DCM, ~5 mL per mmol of benzothiophene).

    • Cool the stirred suspension to 0 °C using an ice-water bath.

    • In the dropping funnel, prepare a solution of the acyl chloride (1.1 eq.) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.[9]

    • After the addition is complete, add a solution of benzothiophene (1.0 eq.) in anhydrous DCM dropwise in a similar manner.

    • Once the benzothiophene addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).[11]

  • Workup Procedure:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • CRITICAL STEP: Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[9] This step is highly exothermic and will release significant amounts of HCl gas. The acid helps to break up the aluminum-ketone complexes.[10][14]

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization as needed.

Section 6: References

  • Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of acylated benzothiophenes. Google Patents. Available from:

  • Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. National Institutes of Health (NIH). Available from: [Link]

  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Preprints.org. Available from: [Link]

  • Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. PubMed. Available from: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available from: [Link]

  • Experiment 14: Friedel-Crafts Acylation. YouTube. Available from: [Link]

  • Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via CC bond forming reaction. ResearchGate. Available from: [Link]

  • Reactivity of[1]Benzothieno[3,2-b][1]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate. Available from: [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Available from: [Link]

  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian. Available from: [Link]

  • A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. Available from: [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. Available from: [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. scielo.org.mx. Available from: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Available from: [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available from: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]

  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. ACS Publications. Available from: [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. Available from: [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. Available from: [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available from: [Link]

  • Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry (RSC Publishing). Available from: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. National Institutes of Health (NIH). Available from: [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available from: [Link]

  • Friedel-Crafts acylation question sheet. science-revision.co.uk. Available from: [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. Available from: [Link]

  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. Available from: [Link]

  • Recent developments in synthetic methods for benzo[b]heteroles. RSC Publishing. Available from: [Link]

  • Highly Selective Catalytic Friedel—Crafts Acylation and Sulfonylation of Activated Aromatic Compounds Using Indium Metal. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Strategies for Regioselective Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophenes. The formation of regioisomeric mixtures is a frequent and formidable challenge in the construction of this critical heterocyclic scaffold, which is a cornerstone of numerous pharmaceuticals and advanced materials. This guide provides in-depth, experience-driven insights and actionable protocols to help you navigate these complexities and achieve high regioselectivity in your synthetic routes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding regioisomerism in benzothiophene synthesis.

Q1: What are the primary drivers of poor regioselectivity in classical benzothiophene syntheses?

A1: Poor regioselectivity often stems from the intrinsic reactivity of the precursors. For instance, in electrophilic cyclization reactions, the cyclization of an unsymmetrically substituted aryl thiomethyl ketone can lead to two different regioisomers depending on which ortho position of the aromatic ring attacks the electrophilic carbon. The electronic and steric nature of the substituents on the aromatic ring plays a crucial role in directing this cyclization, and often the energy difference between the two possible transition states is small, leading to a mixture of products.

Q2: My cyclization reaction is yielding a mixture of 6- and 7-substituted benzothiophenes. How can I favor the 7-substituted isomer?

A2: Achieving regioselectivity for the 7-position can be challenging. A powerful strategy is to employ Directed ortho-Metalation (DoM).[1] By installing a directing metalation group (DMG), such as a carbamate, at the 7-position of a precursor, you can selectively deprotonate the adjacent C6 position with a strong base like n-butyllithium.[1][2] The resulting lithiated intermediate can then be reacted with an electrophile. While this initially provides a 6,7-disubstituted product, this method is a key step in multi-step syntheses that can ultimately furnish the desired 7-substituted benzothiophene with high regiocontrol.[1][2]

Q3: Are there any reliable metal-free methods that offer high regioselectivity?

A3: Yes, several metal-free approaches have been developed that provide excellent regiocontrol. Photocatalytic radical annulation processes can yield substituted benzothiophenes regioselectively under mild conditions.[3][4] Another innovative technique involves the use of benzothiophene S-oxides in an interrupted Pummerer reaction, which allows for C3-functionalization with complete regioselectivity.[3][5] Additionally, iodine-catalyzed cascade reactions of thiophenols with alkynes can provide a green and efficient route to various benzothiophene derivatives.[4]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during benzothiophene synthesis that lead to the formation of regioisomeric mixtures.

Issue 1: Poor Regioselectivity in Electrophilic Cyclization of Aryl Thioethers

Electrophilic cyclization is a common method for constructing the benzothiophene core. However, it can be plagued by the formation of regioisomers, particularly with meta-substituted precursors.

Underlying Causes:
  • Electronic Effects: The electronic nature of substituents on the aryl ring dictates the nucleophilicity of the ortho positions, influencing the site of cyclization.

  • Steric Hindrance: Bulky substituents can hinder cyclization at one ortho position, favoring the alternative, less sterically encumbered site.

  • Reaction Conditions: Temperature, solvent, and the choice of Lewis acid can significantly impact the regiochemical outcome.

Troubleshooting Workflow:

start Mixture of Regioisomers Observed in Electrophilic Cyclization step1 Analyze Substituent Effects (Electronic & Steric) start->step1 step2a Modify Precursor (Introduce Blocking or Directing Groups) step1->step2a Substituent effects ambiguous step2b Optimize Reaction Conditions step1->step2b Substituent effects understood end Desired Regioisomer Obtained step2a->end High selectivity achieved step3a Lower Reaction Temperature step2b->step3a step3b Screen Solvents step2b->step3b step3c Vary Lewis Acid step2b->step3c step4 Employ Alternative Regioselective Strategy step3a->step4 Selectivity still poor step3a->end Improved selectivity step3b->step4 Selectivity still poor step3b->end Improved selectivity step3c->step4 Selectivity still poor step3c->end Improved selectivity step4->end

Caption: Troubleshooting workflow for poor regioselectivity in electrophilic cyclization.

Detailed Protocols:

Protocol 1: Temperature Optimization

Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution reactions by favoring the thermodynamically more stable product.[1]

  • Initial Reaction: Set up the reaction at the standard temperature (e.g., room temperature or reflux).

  • Analyze Isomer Ratio: Determine the ratio of regioisomers using techniques like 1H NMR, GC-MS, or HPLC.

  • Lower Temperature: Repeat the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • Re-evaluate Isomer Ratio: Analyze the product mixture to determine if the regioselectivity has improved.

Protocol 2: Strategic Use of Blocking Groups

If one ortho position is significantly more reactive, you can temporarily block it with a removable group (e.g., a bromo or silyl group).

  • Block Reactive Site: Introduce a blocking group at the more reactive ortho position of your aryl thioether precursor.

  • Perform Cyclization: Carry out the electrophilic cyclization reaction. The reaction should now proceed at the desired, unblocked position.

  • Deprotection: Remove the blocking group in a subsequent step to yield the desired regioisomer.

Issue 2: Isomer Formation in Metal-Catalyzed Cross-Coupling and Annulation Reactions

Transition metal-catalyzed reactions are powerful tools for benzothiophene synthesis, but can also lead to regioisomeric mixtures if not carefully controlled.

Underlying Causes:
  • Ligand Effects: The choice of ligand can have a profound impact on the regioselectivity of C-H activation and cross-coupling reactions.[6]

  • Mechanism Ambiguity: Some reactions can proceed through multiple mechanistic pathways (e.g., concerted metalation-deprotonation vs. Heck-type), each favoring a different regioisomer.[6]

  • Substrate Control: The inherent electronic and steric properties of the substrates remain a key factor.

Troubleshooting and Optimization Strategies:

Table 1: Influence of Reaction Parameters on Regioselectivity in Pd-Catalyzed C-H Arylation

ParameterObservationRecommended Action
Ligand Bulky, electron-rich phosphine ligands can favor arylation at less sterically hindered positions. Bidentate nitrogen ligands can promote different selectivities.[6]Screen a variety of phosphine and N-based ligands to empirically determine the optimal choice for your substrate.
Solvent The polarity and coordinating ability of the solvent can influence the stability of key intermediates and transition states.Evaluate a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMAc).
Base The strength and nature of the base can affect the rate and selectivity of the C-H activation step.Test different bases such as K₂CO₃, Cs₂CO₃, and KOAc.[6]
Temperature As with electrophilic cyclizations, lower temperatures may favor one regioisomer over another.Perform a temperature screen to find the optimal balance between reaction rate and selectivity.

Protocol 3: Ligand-Controlled Regioselective C-H Arylation

It has been demonstrated that the regioselectivity of Pd-catalyzed C-H arylation of thiophenes can be controlled by the choice of ligand.[6]

  • α-Arylation: To favor arylation at the C2 position, utilize a 2,2'-bipyridyl ligand.[6]

  • β-Arylation: To promote arylation at the C3 position, employ a bulky, fluorinated phosphine ligand such as P(OCH(CF₃)₂)₃.[6]

  • Reaction Setup:

    • In a dry flask under an inert atmosphere, combine the benzothiophene substrate, aryl halide, palladium catalyst (e.g., Pd(OAc)₂), the chosen ligand, and a suitable base (e.g., K₂CO₃).

    • Add a dry, degassed solvent (e.g., DMAc).

    • Heat the reaction mixture at the optimized temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Issue 3: Difficulty in Separating Regioisomeric Mixtures

Even with optimized reaction conditions, you may still obtain a mixture of regioisomers that are difficult to separate by standard column chromatography.[1]

Alternative Purification Techniques:
  • Crystallization: If one of the isomers is a solid, fractional crystallization can be a highly effective purification method. Experiment with different solvent systems to induce selective precipitation.

  • Preparative HPLC: High-performance liquid chromatography can often provide baseline separation of closely related isomers that are inseparable by conventional column chromatography.

  • Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that has significantly different physical properties, allowing for easy separation. The derivative can then be converted back to the desired isomer.

Advanced Regioselective Synthetic Strategies

To proactively avoid the formation of regioisomeric mixtures, consider employing synthetic routes that have inherent regiocontrol.

Directed ortho-Metalation (DoM) for 7-Substituted Benzothiophenes

As mentioned in the FAQs, DoM is a premier strategy for achieving functionalization at the C7 position.[1]

start Precursor with Directing Group at C7 step1 Directed ortho-Metalation (e.g., n-BuLi) start->step1 step2 Quench with Electrophile at C6 step1->step2 step3 Cyclization to form Benzothiophene Core step2->step3 end Regioselectively 7-Substituted Benzothiophene step3->end

Caption: Workflow for Directed ortho-Metalation (DoM) strategy.

Photocatalytic Radical Annulation

This method offers a mild and regioselective route to substituted benzothiophenes.[4]

Protocol 4: General Procedure for Photocatalytic Radical Annulation

  • Prepare Reactants: In a reaction vessel, combine the o-methylthio-arenediazonium salt, the alkyne, and a photocatalyst such as Eosin Y.[4]

  • Solvent and Degassing: Add a suitable solvent (e.g., acetonitrile) and degas the mixture thoroughly.

  • Irradiation: Irradiate the reaction mixture with visible light (e.g., a green LED) at room temperature.[4]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, remove the solvent under reduced pressure and purify the product by column chromatography.

References

  • Technical Support Center: Regioselective Synthesis of 7-Substituted Benzothiophenes - Benchchem.
  • Overcoming low reactivity of starting materials for benzothiophene synthesis - Benchchem.
  • Synthesis of Benzothiophene - ChemicalBook.
  • Regioselective Benzo[b]thiophene Synthesis - Scribd.
  • Accessing Isomers of Benzothienonaphthofurans via Regio-Controlled Structural Fusion of Electrophilic Benzothiophenes with Naphthols - ResearchGate.
  • Recent developments in synthetic methods for benzo[b]heteroles - RSC Publishing.
  • Representative Synthetic Methods for Benzo[b]thiophene Derivatives - ResearchGate.
  • Benzothiophene synthesis - Organic Chemistry Portal.
  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes - IDEAS/RePEc.
  • Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C-H Activation/Arylation of Thiophenes - ResearchGate.

Sources

Technical Support Center: Scalable Synthesis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into achieving a scalable and efficient synthesis. We will address common challenges, answer frequently asked questions, and provide detailed protocols to ensure the successful and reproducible synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthetic routes to 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester?

A1: For scalable production, the most robust routes typically involve the construction of the benzothiophene core from readily available starting materials. One of the most widely utilized methods is the acid-catalyzed intramolecular cyclization of an α-arylthio-ketone or a related derivative.[1] A highly effective strategy starts from 4-methoxythiophenol and methyl bromopyruvate, leading to an intermediate that is then cyclized using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. This approach offers high convergence and generally good regioselectivity for the desired 6-methoxy isomer.

Q2: How critical is the purity of the starting materials, particularly 4-methoxythiophenol?

A2: The purity of starting materials is paramount for scalability and reproducibility. 4-methoxythiophenol is susceptible to oxidation, forming the corresponding disulfide.[2] This disulfide impurity will not participate in the initial reaction and can complicate purification, ultimately reducing the overall yield. It is highly recommended to use freshly distilled or recently purchased 4-methoxythiophenol. If oxidation is suspected, the thiol can be purified by distillation under reduced pressure before use.

Q3: What is the best method for purifying the final product, 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester?

A3: The purification strategy depends on the nature and quantity of impurities. For most common impurities, which are often regioisomers or starting materials, a two-step process is highly effective:

  • Column Chromatography: This is useful for removing most impurities, but can be challenging for separating closely related regioisomers on a large scale.[3] A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is typically effective on silica gel.[3]

  • Recrystallization: This is the preferred method for achieving high purity on a large scale, especially after an initial chromatographic pass.[4] Solvents such as methanol, ethanol, or a mixture of ethyl acetate and hexane are often suitable for recrystallizing the final ester, yielding a high-purity crystalline solid.

Q4: Can I perform a one-pot synthesis from the starting materials to the final ester?

A4: While one-pot syntheses are attractive for their efficiency, they can be challenging for this specific multi-step sequence on a large scale. The conditions for the initial S-alkylation (typically basic) are incompatible with the strong acid required for the subsequent cyclization. A stepwise approach with isolation of the key intermediate, Methyl 2-((4-methoxyphenyl)thio)propanoate, is generally more reliable and leads to higher overall yields and purity by allowing for purification at an intermediate stage.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low Yield of the Cyclized Benzothiophene Core

  • Question: My cyclization reaction using polyphosphoric acid (PPA) is resulting in a low yield of the desired 6-methoxy-benzo[b]thiophene product. What are the likely causes and how can I fix it?

  • Answer: Low yields in PPA-mediated cyclizations are a common challenge. The issue often stems from suboptimal reaction conditions or reagent quality. Consider the following factors:

    • PPA Quality and Temperature: PPA is highly viscous and its effectiveness is temperature-dependent. Ensure the PPA is thoroughly mixed with the substrate to create a homogenous reaction medium. The temperature is critical; too low, and the reaction will be sluggish, too high, and you risk decomposition and charring. An optimal temperature is typically between 80-100 °C.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Prolonged reaction times at high temperatures can lead to the formation of sulfonated byproducts or polymerization, reducing the yield of the desired product.

    • Moisture: PPA is hygroscopic. The presence of water can deactivate the reagent and hinder the cyclization. Ensure all glassware is dry and the reaction is protected from atmospheric moisture.

    • Alternative Cyclizing Agents: If PPA consistently gives low yields, consider alternative dehydrating/acidic agents. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is often more effective and operates at lower temperatures, which can minimize side reactions.

Problem 2: Formation of an Unwanted Regioisomer

  • Question: I am observing the formation of the 4-methoxy regioisomer along with my desired 6-methoxy product. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a known issue in the cyclization of 3-substituted phenyl derivatives.[1] The methoxy group is an ortho-, para-director. In the cyclization of the intermediate derived from 4-methoxythiophenol, electrophilic attack can occur either ortho or meta to the methoxy group. While the para-position relative to the sulfur linkage is sterically and electronically favored (leading to the 6-methoxy product), some cyclization at the ortho-position can occur, leading to the 4-methoxy isomer.

    • Lowering Reaction Temperature: Running the cyclization at the lower end of the effective temperature range can sometimes favor the thermodynamically more stable 6-methoxy product.

    • Choice of Cyclizing Agent: The choice of acid catalyst can influence the isomer ratio. It is worth screening both PPA and Eaton's reagent to see which provides better selectivity for your specific substrate.

    • Purification: If a minor amount of the 4-methoxy isomer is unavoidable, it must be removed through careful purification. Fractional crystallization or preparative High-Performance Liquid Chromatography (HPLC) may be necessary if standard column chromatography is insufficient.[1]

Problem 3: Incomplete Esterification of the Carboxylic Acid

  • Question: My Fischer esterification of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid is incomplete, and I am struggling to drive the reaction to completion. What can I do?

  • Answer: Incomplete esterification is typically an equilibrium problem. To drive the reaction to completion, you must remove the water that is formed as a byproduct.

    • Use of a Dehydrating Agent: While using a large excess of methanol helps shift the equilibrium, adding a dehydrating agent can be more effective. A Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water.

    • Alternative Esterification Methods: If Fischer esterification remains problematic, especially on a larger scale, consider alternative methods. Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, followed by quenching with methanol, is an irreversible and high-yielding method. Alternatively, using methylating agents like dimethyl sulfate or methyl iodide with a base like potassium carbonate is also highly effective, though these reagents are toxic and require careful handling.[5][6]

Visualized Synthetic Workflow & Troubleshooting

The following diagrams illustrate the primary synthetic pathway and a logical workflow for troubleshooting common issues.

Synthetic Pathway A 4-Methoxythiophenol C Intermediate: Methyl 2-((4-methoxyphenyl)thio)propanoate A->C K₂CO₃, Acetone B Methyl bromopyruvate B->C E 6-Methoxy-benzo[b]thiophene- 2-carboxylic acid C->E Heat (80-100 °C) D Cyclization (PPA or Eaton's Reagent) D->E G Final Product: 6-Methoxy-benzo[b]thiophene- 2-carboxylic acid methyl ester E->G Reflux F Esterification (MeOH, H₂SO₄) F->G

Caption: Scalable synthetic route to the target compound.

Troubleshooting Workflow start Low Overall Yield check_purity Verify Purity of Starting Materials (e.g., Thiophenol) start->check_purity purify_sm Purify/Replace Starting Materials check_purity->purify_sm No check_cyclization Analyze Cyclization Step: Low Yield or Isomers? check_purity->check_cyclization Yes purity_ok Purity OK purify_sm->check_purity optimize_cyclization Optimize Temp & Time Screen PPA vs. Eaton's check_cyclization->optimize_cyclization Yes check_ester Analyze Esterification: Incomplete Reaction? check_cyclization->check_ester No cyclization_ok Yield OK optimize_cyclization->check_cyclization optimize_ester Use Dean-Stark or Switch to Acyl Chloride Route check_ester->optimize_ester Yes end Successful Synthesis check_ester->end No ester_ok Reaction Complete optimize_ester->check_ester

Caption: Logical workflow for troubleshooting low-yield issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid

  • S-Alkylation: To a stirred solution of 4-methoxythiophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone (5 mL/g of thiophenol) at room temperature, add methyl 2-bromo-3-oxobutanoate (1.05 eq) dropwise. The reaction is mildly exothermic.

  • Stir the mixture at room temperature for 4-6 hours, monitoring for the disappearance of the thiophenol by TLC.

  • Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate thioether. This intermediate can be carried forward without further purification if the starting materials were pure.

  • Cyclization: Add the crude thioether intermediate slowly to polyphosphoric acid (10x the weight of the thioether) preheated to 80 °C.

  • Increase the temperature to 90-100 °C and stir vigorously for 1-2 hours. Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexane).

  • Work-up: Cool the reaction mixture to approximately 60 °C and pour it carefully onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Allow the ice to melt completely, then collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral (pH ~7).

  • Dry the solid in a vacuum oven to yield the crude 6-Methoxy-benzo[b]thiophene-2-carboxylic acid.

Protocol 2: Esterification to form 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

  • Suspend the crude 6-Methoxy-benzo[b]thiophene-2-carboxylic acid (1.0 eq) in methanol (10 mL/g of acid).

  • Carefully add concentrated sulfuric acid (0.1 eq) to the stirred suspension.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction for the disappearance of the starting carboxylic acid by TLC.

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Slowly pour the concentrated mixture into cold water. The methyl ester will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, dilute sodium bicarbonate solution to remove any residual acid. Wash again with water.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from methanol or ethanol.[4]

Data Summary Table

The following table provides expected outcomes and key parameters for the synthesis.

StepKey ReagentsTemp (°C)Time (h)Typical Yield (%)Key Optimization Parameter
S-Alkylation K₂CO₃, Acetone20-254-690-95Purity of 4-methoxythiophenol
Cyclization Polyphosphoric Acid90-1001-275-85Viscosity and temperature control
Esterification MeOH, H₂SO₄~658-1288-95Efficient removal of water byproduct

References

  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of 7-Substituted Benzothiophenes. BenchChem.
  • Google Patents. (2012). CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde.
  • Patsnap. (2012). Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka.
  • Xu, Y., et al. (2014). Synthesis of 6-Methoxy-2-naphthaldehyde. Fine Chemicals, 9, 1161-1164.
  • BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center. BenchChem.
  • BenchChem. (n.d.). Overcoming low reactivity of starting materials for benzothiophene synthesis. BenchChem.
  • BenchChem. (n.d.). Thiophene Synthesis Technical Support Center. BenchChem.
  • PrepChem. (n.d.). Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • BenchChem. (n.d.).
  • PrepChem. (n.d.). Synthesis of A. 6-Methoxy-2-naphthalene carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Org. Syntheses, Coll. Vol. 3, 132 (1955). Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid.... Retrieved from [Link]

  • Google Patents. (1998). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • MDPI. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors.... Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones.... PubMed Central. Retrieved from [Link]

  • PubMed. (1998). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. Retrieved from [Link]

  • Google Patents. (1996). US5569772A - Process for the synthesis of benzo[b]thiophenes.
  • National Institutes of Health. (n.d.). A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library.... PubMed Central. Retrieved from [Link]

  • ChemWhat. (n.d.). 6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid CAS#: 23045-75-2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and receptor binding of thiophene bioisosteres.... PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of benzothiophenes. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Benzothiophene Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection and reaction optimization for this critical heterocyclic scaffold. Benzothiophenes are privileged structures in numerous pharmaceuticals, including raloxifene and zileuton, making their efficient synthesis a key objective in drug development.[1][2]

This document moves beyond standard protocols to provide a deeper understanding of the causal relationships between catalyst choice, substrate electronics, and reaction outcomes. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab.

Part 1: General Catalyst Selection & Strategy FAQs

This section addresses high-level decisions researchers face when designing a synthetic route to a novel benzothiophene derivative.

Q1: I am starting a new benzothiophene synthesis. What are the main catalytic strategies I should consider?

A1: The choice of catalytic strategy depends heavily on your available starting materials and the desired substitution pattern. The three most prevalent modern approaches are:

  • Palladium-Catalyzed Cross-Coupling & C-H Activation: This is arguably the most versatile approach. It is ideal for constructing the benzothiophene core from pre-functionalized precursors (e.g., ortho-halo- or ortho-alkynyl-thiophenols) or for functionalizing a pre-formed benzothiophene ring.[3][4] These methods offer broad functional group tolerance.

  • Gold-Catalyzed Cyclization: Homogenous gold catalysis has emerged as a powerful tool for synthesizing benzothiophenes, particularly from functionalized alkynes like 2-alkynyl thioanisoles.[1][5] Gold catalysts are highly carbophilic and excel at activating C-C triple bonds for intramolecular cyclization under mild conditions.[6]

  • Acid/Base-Catalyzed Cyclization: These are classical methods that remain highly effective for specific substrate classes. Acid-catalyzed reactions, often using polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA), typically involve the intramolecular cyclization of arylthio-ketones or -acids.[7][8] Base-catalyzed methods can promote propargyl-allenyl rearrangement followed by cyclization.[9]

The following diagram illustrates a high-level decision workflow for selecting a synthetic strategy.

Strategy_Selection start What is your starting material? sub1 o-Alkynyl Thioanisole or related alkyne start->sub1 sub2 Aryl Halide + Thiol Source start->sub2 sub3 Arylthio Acetic Acid or Ketone start->sub3 sub4 Pre-formed Benzothiophene start->sub4 cat1 Consider Gold-Catalyzed Intramolecular Cyclization sub1->cat1 cat2 Consider Palladium/Copper-Catalyzed Domino/Coupling Reactions sub2->cat2 cat3 Consider Acid-Catalyzed Electrophilic Cyclization sub3->cat3 cat4 Consider Palladium-Catalyzed C-H Functionalization sub4->cat4

Caption: High-level strategy selection based on starting materials.

Q2: My starting materials have sensitive functional groups (e.g., esters, unprotected amines). Which catalytic system offers the mildest conditions?

A2: Gold(I)-catalyzed reactions are renowned for their mild conditions and exceptional functional group tolerance.[1] Many gold-catalyzed cyclizations of 2-alkynyl thioanisoles proceed at low catalyst loadings and room temperature, avoiding the strong bases or high temperatures often required for palladium-catalyzed cross-coupling.[5] For instance, N-heterocyclic carbene (NHC) gold(I) complexes are air- and water-stable catalysts that can construct the benzothiophene core while preserving a wide array of functionalities.[1]

Part 2: Troubleshooting Palladium-Catalyzed Syntheses

Palladium catalysis is a workhorse for C-S and C-C bond formation. However, success is highly dependent on the fine-tuning of multiple parameters.

Q3: My Pd-catalyzed C-H arylation of benzothiophene with an arylboronic acid is giving low yield. What is the first parameter I should investigate?

A3: For C-H arylations, the oxidant is as critical as the palladium catalyst itself. Low yields are frequently due to an inefficient re-oxidation of the Pd(0) intermediate back to the active Pd(II) species. Copper(II) salts are commonly used as oxidants in these systems.[10]

A systematic optimization should be your first step. A combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant has been shown to be highly effective.[10] If this combination is failing, consider screening other copper salts (e.g., Cu(OTf)₂, CuCl₂) or changing the solvent. Polar aprotic solvents like DMSO or DMF often promote these reactions.

Table 1: Example Optimization of Pd-Catalyzed C2 Arylation [10]

Entry Pd Catalyst (10 mol%) Co-Catalyst (Oxidant) Solvent Yield (%)
1 Pd(OAc)₂ Cu(OAc)₂ DMSO 85
2 Pd(OAc)₂ Cu(OTf)₂ DMSO 72
3 Pd(OAc)₂ CuCl₂ DMSO 45
4 PdCl₂(PPh₃)₂ Cu(OAc)₂ DMSO 31

| 5 | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 15 |

Conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol%), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[10]

Q4: I am attempting an intramolecular C-S coupling to form a dibenzothiophene derivative, but the reaction is stalling. The starting material is an aryl sulfide with a C-H bond positioned for cyclization. What is the likely mechanistic bottleneck?

A4: This type of reaction proceeds via a C-H/C-S bond cleavage pathway and can be mechanistically uncommon.[3] Unlike typical cross-couplings, the product-forming step can be an oxidative addition rather than reductive elimination.[3] A key challenge is promoting the C-H activation step.

Troubleshooting Steps:

  • Increase Temperature: These reactions often require high temperatures (e.g., 130 °C in toluene) to overcome the activation barrier for C-H cleavage.[11]

  • Ligand Choice: While some versions of this reaction are ligandless, the addition of a specialized ligand can be crucial. For C-H activation, ligands that stabilize the high-valent palladium intermediate are beneficial. Consider phosphine ligands or N-heterocyclic carbenes.

  • Check for Oxidant Inhibition: Unlike the C-H arylation described in Q3, this specific intramolecular cyclization to form dibenzothiophenes can proceed without an external oxidant.[11][12] Adding a stoichiometric oxidant may interfere with the catalytic cycle.

The proposed catalytic cycle below illustrates the key steps. A failure to proceed often points to a difficult C-H activation (Step A) or a slow oxidative addition (Step C).

Pd_Cycle_CHS pd2_start Pd(II)X₂ intermediate_A C-H Activation Intermediate pd2_start->intermediate_A + Substrate - HX (Step A) prod_out pd2_start->prod_out substrate Aryl-S-Aryl' sub_in substrate->sub_in intermediate_B Pd(II) Metallacycle intermediate_A->intermediate_B (Step B) intermediate_B->pd2_start Oxidative Addition (Step C) + Product product Dibenzothiophene sub_in->pd2_start prod_out->product

Sources

Validation & Comparative

1H NMR and 13C NMR analysis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel and synthesized compounds is a cornerstone of development. 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a heterocyclic compound featuring a benzothiophene core, is a scaffold of interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive tool for determining the molecular structure of such organic compounds in solution.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the ¹H and ¹³C NMR spectra of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. We will dissect the expected spectral features, explain the underlying principles governing the chemical shifts and coupling constants, and provide a robust experimental protocol for data acquisition. Furthermore, we will compare the expected spectral data with that of a closely related analog to provide a comprehensive analytical context.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized numbering system for the molecule is essential. The structure and numbering are presented below.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H and ¹³C NMR spectra of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester can be fully assigned through a systematic analysis of chemical shifts, coupling patterns, and signal intensities. The electron-donating methoxy group and the electron-withdrawing ester group create a predictable and well-resolved pattern of signals, particularly in the aromatic region. By comparing these expected values with data from structurally similar molecules, such as the benzoselenophene analog, we can increase the confidence in our spectral assignments. [1]For absolute confirmation, two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) could be employed to unequivocally link proton and carbon signals. The protocols and analyses presented in this guide provide a comprehensive framework for researchers working with this and related heterocyclic scaffolds.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Kumar, S., Bapurao, S., & Sridhar, B. (2018). Synthesis and anticancer activity of benzoselenophene and heteroaromatic derivatives of 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). Bioorganic & Medicinal Chemistry Letters, 28(17), 2919-2923. [Link]

  • University of California, Los Angeles (UCLA) Chemistry. Spectroscopy Tutorial: Esters. [Link]

  • Perrone, A., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PLoS ONE, 8(1), e54288. [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1649-1652. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a molecule of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis grounded in the fundamental principles of mass spectrometry. We will explore the influence of ionization techniques and compare the fragmentation behavior with structurally related analogs to provide a robust framework for the identification and characterization of this class of compounds.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of unknown organic compounds.[1] In a typical MS experiment, a molecule is ionized, and the resulting charged species (the molecular ion) and its fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern serves as a molecular fingerprint, providing critical clues about the compound's functional groups and connectivity.

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[2] This makes it exceptionally powerful for structural elucidation. In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) typically produce protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, which is ideal for accurate molecular weight determination.[3][4] This guide will primarily focus on the predicted fragmentation under EI conditions, with a comparative discussion on what to expect from ESI.

The target molecule, 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (MW: 222.26 g/mol , Formula: C₁₁H₁₀O₃S), possesses several key functional groups that will dictate its fragmentation behavior: a stable benzo[b]thiophene core, a methoxy group, and a methyl ester substituent.[5] Understanding how these groups interact and direct bond cleavage is paramount for accurate spectral interpretation.

Predicted Electron Ionization (EI) Fragmentation Pathway

Upon electron ionization at a standard 70 eV, 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is expected to form a prominent molecular ion peak ([M]•+) at m/z 222. The stability of the fused aromatic ring system ensures that the molecular ion will be readily observable.[6] The subsequent fragmentation is predicted to proceed through several competing pathways initiated by the radical cation.

The primary fragmentation events are governed by the cleavage of bonds adjacent to heteroatoms (α-cleavage) and the loss of stable neutral molecules.[7] The functional groups—methyl ester and methoxy ether—provide the most likely sites for initial fragmentation.

Key Predicted Fragmentation Steps:

  • Loss of a Methoxy Radical (•OCH₃): The most facile cleavage for aromatic methyl esters is often the loss of the alkoxy radical from the ester group.[8] This α-cleavage results in the formation of a stable acylium ion.

    • [M]•+ (m/z 222) → [M - •OCH₃]⁺ (m/z 191)

  • Loss of a Methyl Radical (•CH₃): Aromatic methoxy compounds characteristically lose a methyl radical from the ether linkage.[9] This is followed by the expulsion of a neutral carbon monoxide (CO) molecule.

    • [M]•+ (m/z 222) → [M - •CH₃]⁺ (m/z 207)

    • [M - •CH₃]⁺ (m/z 207) → [M - CH₃ - CO]⁺ (m/z 179)

  • Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the benzothiophene ring and the ester group leads to the loss of the entire carbomethoxy group.

    • [M]•+ (m/z 222) → [M - •COOCH₃]⁺ (m/z 163)

The following Graphviz diagram illustrates these primary predicted fragmentation pathways.

G M [M]•+ m/z 222 (C₁₁H₁₀O₃S) F191 [M - •OCH₃]⁺ m/z 191 M->F191 - •OCH₃ (31 u) F207 [M - •CH₃]⁺ m/z 207 M->F207 - •CH₃ (15 u) F163 [M - •COOCH₃]⁺ m/z 163 M->F163 - •COOCH₃ (59 u) F179 [M - CH₃ - CO]⁺ m/z 179 F207->F179 - CO (28 u)

Caption: Predicted EI fragmentation pathways for 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.

Data Summary: Predicted Key Ions
m/z Proposed Ion Structure Neutral Loss Notes
222[C₁₁H₁₀O₃S]•+-Molecular Ion ([M]•+)
207[M - CH₃]⁺•CH₃Loss of methyl radical from the methoxy group.
191[M - OCH₃]⁺•OCH₃α-cleavage at the ester, forming a stable acylium ion. Likely a major fragment.
179[M - CH₃ - CO]⁺•CH₃, then COCharacteristic fragmentation of an aromatic methoxy compound.
163[M - COOCH₃]⁺•COOCH₃Loss of the entire methyl ester group.

Comparative Fragmentation Analysis

To validate and contextualize these predictions, we will compare the expected fragmentation pattern of our target molecule with known spectra of structurally similar compounds obtained from the NIST Mass Spectral Library.[10][11]

Alternative 1: Methyl benzo[b]thiophene-2-carboxylate

This analog lacks the 6-methoxy group. Its fragmentation pattern provides a baseline for the benzothiophene-2-carboxylate core.

  • Molecular Formula: C₁₀H₈O₂S

  • Molecular Weight: 192.23 g/mol [11]

  • Key Fragments (Observed):

    • m/z 192 ([M]•+): The molecular ion is the base peak, indicating the high stability of the ring system.

    • m/z 161 ([M - •OCH₃]⁺): Loss of the methoxy radical from the ester is the most significant fragmentation event.[12]

    • m/z 133 ([M - •COOCH₃]⁺): Loss of the entire carbomethoxy group.

Insight: The fragmentation is dominated by the ester group. The absence of fragments at m/z 207 and 179 in our target molecule's spectrum would strongly suggest the fragmentation is indeed driven by the methoxy group.

Alternative 2: Benzo[b]thiophene

Examining the parent heterocycle helps understand the stability of the core structure.

  • Molecular Formula: C₈H₆S

  • Molecular Weight: 134.20 g/mol [10]

  • Key Fragments (Observed):

    • m/z 134 ([M]•+): The molecular ion is the base peak, showing very little fragmentation.

    • m/z 89: A smaller fragment, likely resulting from the loss of a CSH neutral fragment.

Insight: The benzo[b]thiophene nucleus is exceptionally stable under EI conditions. This supports the prediction that for our target molecule, fragmentation will occur almost exclusively at the substituents rather than involving cleavage of the fused ring structure.

The table below summarizes the key comparative data.

Compound MW [M]•+ [M - •OCH₃]⁺ [M - •CH₃]⁺ [M - •COOCH₃]⁺
6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester222.26222 (Predicted)191 (Predicted)207 (Predicted)163 (Predicted)
Methyl benzo[b]thiophene-2-carboxylate192.23192 (Observed)161 (Observed)N/A133 (Observed)
Benzo[b]thiophene134.20134 (Observed)N/AN/AN/A

Influence of Ionization Technique: EI-MS vs. ESI-MS

The choice of ionization source fundamentally alters the resulting mass spectrum. While our analysis has focused on EI-MS for its rich structural information, it is crucial for drug development professionals to understand what to expect from LC-MS workflows, which predominantly use ESI.

  • Electron Ionization (EI): As detailed, EI will produce a strong molecular ion and a series of characteristic fragment ions, providing a structural fingerprint.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that results in very little to no in-source fragmentation.[4] For the target molecule, an ESI spectrum in positive ion mode would be expected to show a dominant peak for the protonated molecule, [M+H]⁺, at m/z 223 . Adduct ions, such as the sodium adduct [M+Na]⁺ at m/z 245 , are also common.[1] To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the [M+H]⁺ ion would be isolated and fragmented via collision-induced dissociation (CID), which would likely yield fragment ions corresponding to the loss of neutral molecules like methanol (CH₃OH) or methyl formate (HCOOCH₃).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a validated, step-by-step methodology for the analysis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester and its analogs using GC-MS with an EI source.

Objective: To obtain a clean, reproducible mass spectrum for structural identification and comparison.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole mass analyzer.

Procedure:

  • Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (adjust as needed based on sample concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 400

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Subtract the background spectrum from an adjacent region of the chromatogram to obtain a clean mass spectrum.

    • Compare the resulting spectrum with library data (if available) and the predicted fragmentation patterns outlined in this guide.

The workflow for this protocol is visualized below.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve Analyte in Solvent inject Inject Sample into GC prep->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis (m/z) ionize->detect extract Extract Spectrum detect->extract compare Compare & Interpret extract->compare

Caption: Standard workflow for GC-MS analysis of a small organic molecule.

Conclusion

While no published spectrum for 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is readily available, a detailed fragmentation pattern can be confidently predicted based on well-established principles of mass spectrometry. The analysis presented in this guide, which combines theoretical prediction with empirical data from structural analogs, provides a robust framework for the identification of this molecule. The key diagnostic fragments are expected at m/z 191 (loss of •OCH₃), m/z 207 (loss of •CH₃), and m/z 179 (subsequent loss of CO). By comparing these predicted ions with the fragmentation of known compounds and understanding the influence of the chosen ionization technique, researchers can achieve a high degree of confidence in their structural assignments.

References

  • ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives. Retrieved from [Link]

  • ASTM Digital Library. (n.d.). Gas Chromatography/Mass Spectrometry Analysis of n-Alkylbenzothiophenes Identified in Arabian Heavy Asphaltenes, Pyrolysis Oil. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • AIP Publishing. (2018). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Esters. Retrieved from [Link]

  • Glish, G. L., & Vachet, R. W. (2003). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 38(2), 123-138. Available from [Link]

  • ResearchGate. (n.d.). GC-MS data for the intermediates formed during the transformation of benzothiophenes by Sphingomonas sp. XLDN2-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. Retrieved from [Link]

  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 617. Available from [Link]

  • ACS Publications. (1999). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Retrieved from [Link]

  • ACS Publications. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

  • PubMed Central. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

  • PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Restek. (n.d.). Benzothiophene. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (2009). Analysis of the dibenzothiophene metabolic pathway in a newly isolated Rhodococcus spp. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of benzothiophene derivatives. Retrieved from [Link]

  • NIST. (n.d.). Benzo[b]thiophene. Retrieved from [Link]

  • NIST. (n.d.). [12]Benzothieno[3,2-b][12]benzothiophene. Retrieved from [Link]

  • PubChem. (n.d.). Benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

  • University of Guanajuato. (n.d.). Fragmentation Mechanisms in Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • NIST. (n.d.). Methyl-2-thiophene carboxylate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Methyl benzo[b]thiophene-2-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). Benzo[b]thiophene, 2-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Benzo[b]thiophene, 6-methyl-. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Substituted Benzothiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the benzothiophene scaffold is a cornerstone of innovation. Its derivatives are integral to a wide array of pharmaceuticals and functional materials. Among these, substituted benzothiophene-2-carboxylates are particularly valuable as versatile intermediates. The strategic placement of the carboxylate group at the 2-position provides a synthetic handle for further elaboration, making the choice of an efficient and adaptable synthetic route a critical decision in any research and development campaign.

This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted benzothiophene-2-carboxylates. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of each pathway, offering field-proven insights into the causality behind experimental choices. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

I. Classical Approaches: Foundational and Reliable

The traditional methods for constructing the benzothiophene-2-carboxylate core have remained relevant due to their reliability and use of readily available starting materials.

The Fiesselmann-Sachs Synthesis

A venerable yet effective method, the Fiesselmann-Sachs synthesis involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester.[1] This reaction, upon treatment with a base, yields 3-hydroxy-2-thiophenecarboxylic acid derivatives, which can be further modified.[1]

Mechanistic Causality: The reaction proceeds through a base-catalyzed 1,4-conjugate addition of the thioglycolate to the acetylenic ester. This is followed by a second conjugate addition to form a thioacetal intermediate. Subsequent intramolecular cyclization and elimination lead to the thiophene ring. The choice of a strong, non-nucleophilic base is crucial to promote the initial deprotonation of the thioglycolic acid without competing with the desired conjugate addition.

Experimental Protocol: Fiesselmann-Sachs Synthesis of a 3-Hydroxythiophene-2-carboxylate Derivative

Materials:

  • Methyl thioglycolate

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Sodium methoxide

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of methyl thioglycolate in anhydrous diethyl ether is added dropwise to the stirred sodium methoxide solution.

  • Following the addition of the thioglycolate, a solution of dimethyl acetylenedicarboxylate in anhydrous diethyl ether is added dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of water, and the aqueous layer is extracted with diethyl ether.

  • The aqueous layer is then acidified with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol).

The Beck Synthesis (Nitro Displacement)

A direct and efficient route, the Beck synthesis involves the reaction of an o-nitrobenzaldehyde with a substituted α-mercaptoacetate in the presence of a base.[2] This method leverages an intramolecular nucleophilic aromatic substitution of the nitro group.

Mechanistic Causality: The reaction is initiated by the base-mediated condensation of the o-nitrobenzaldehyde with the α-mercaptoacetate to form a vinyl sulfide intermediate. The key step is the intramolecular nucleophilic attack of the sulfur on the carbon bearing the nitro group, which acts as a good leaving group, leading to the cyclized benzothiophene product.[2] The choice of a suitable base, such as potassium carbonate, is critical to facilitate both the initial condensation and the subsequent cyclization without causing unwanted side reactions.

Experimental Protocol: Beck Synthesis of a Substituted Benzothiophene-2-carboxylate

Materials:

  • 2-Nitrobenzaldehyde

  • Methyl thioglycolate

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a stirred solution of 2-nitrobenzaldehyde in anhydrous DMF, add methyl thioglycolate and anhydrous potassium carbonate.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The precipitated product is collected by filtration, washed thoroughly with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent like ethanol or methanol.

II. Modern Marvels: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of benzothiophenes, offering milder reaction conditions, broader substrate scope, and higher functional group tolerance.

Palladium-Catalyzed Routes

Palladium catalysis is a powerful tool for constructing the benzothiophene core, often through C-H activation or cross-coupling strategies.[3] A common approach involves the coupling of an aryl halide with an alkyne, followed by an intramolecular cyclization.

Mechanistic Causality: The catalytic cycle typically begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by a migratory insertion of the alkyne into the aryl-palladium bond. The resulting vinyl-palladium intermediate then undergoes an intramolecular C-S bond formation, often facilitated by a directing group, to form the benzothiophene ring. Reductive elimination regenerates the Pd(0) catalyst, completing the cycle. The choice of ligand is critical in stabilizing the palladium intermediates and promoting the desired reactivity.[3]

Experimental Protocol: Palladium-Catalyzed Synthesis of a 2-Arylbenzothiophene

Materials:

  • 2-Bromothioanisole

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromothioanisole, phenylacetylene, Pd(OAc)₂, PPh₃, and CuI.

  • Add anhydrous toluene and triethylamine via syringe.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Copper-Catalyzed Cyclizations

Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-based methods for the synthesis of benzothiophenes.[4][5] These reactions often proceed via an Ullmann-type C-S bond formation followed by an intramolecular cyclization.

Mechanistic Causality: The reaction is believed to proceed through the formation of a copper-thiolate species. This species then undergoes an intramolecular nucleophilic attack on an ortho-positioned electrophilic carbon (e.g., part of a vinyl halide or an activated aromatic ring) to form the thiophene ring.[4] The choice of ligand, often a phenanthroline derivative, can significantly enhance the catalytic activity.

Experimental Protocol: Copper-Catalyzed Synthesis of a Benzothiophene Derivative

Materials:

  • (2-Iodobenzyl)triphenylphosphonium bromide

  • Thiobenzoic acid

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Tripropylamine (n-Pr₃N)

  • Dioxane (anhydrous)

Procedure:

  • In a sealed tube under an inert atmosphere, combine (2-iodobenzyl)triphenylphosphonium bromide, thiobenzoic acid, CuI, 1,10-phenanthroline, and anhydrous dioxane.

  • Add tripropylamine to the mixture.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 120 °C) for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.

  • Wash the silica gel pad with additional ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

III. Accelerated Synthesis: The Role of Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating.

Causality of Rate Enhancement: Microwave irradiation directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture. This can overcome activation energy barriers more efficiently than conventional heating, which relies on thermal conduction. For polar reaction intermediates, the oscillating electromagnetic field can also contribute to a non-thermal microwave effect, further accelerating the reaction.[6]

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • In a microwave reaction vessel, combine cyclohexanone, ethyl cyanoacetate, elemental sulfur, and a catalytic amount of morpholine in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) and power for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often crystallizes upon cooling and can be collected by filtration.

  • Wash the solid product with cold ethanol and dry under vacuum.

IV. Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes. The data is compiled from representative examples in the literature and should be considered as a general guide. Actual results will vary depending on the specific substrates and reaction conditions.

Synthetic Route Starting Materials Typical Reagents & Conditions Yield Range (%) Key Advantages Key Disadvantages Reference
Fiesselmann-Sachs Thioglycolic acid derivatives, α,β-acetylenic estersBase (e.g., NaOMe), Methanol60-85Readily available starting materials, reliable.Often requires a subsequent step to remove the 3-hydroxy group.[1]
Beck Synthesis o-Nitrobenzaldehydes, α-mercaptoacetatesBase (e.g., K₂CO₃), DMF, Heat70-95Direct, high-yielding, good for electron-deficient systems.Limited by the availability of substituted o-nitrobenzaldehydes.[2]
Palladium-Catalyzed Aryl halides, Alkynes/ThiophenolsPd catalyst, Ligand, Base, Heat65-90Broad substrate scope, high functional group tolerance, mild conditions.Cost of palladium catalyst, sensitivity to air and moisture.[3]
Copper-Catalyzed Aryl halides, Thio-precursorsCu catalyst, Ligand, Base, Heat70-95Cost-effective, good yields.Can require higher temperatures than palladium-catalyzed reactions.[4][5]
Microwave-Assisted Various (depends on the specific reaction)Microwave irradiation, often solvent-free or with minimal solvent80-98Drastically reduced reaction times, often higher yields, cleaner reactions.Requires specialized microwave equipment, scalability can be a concern.

V. Visualizing the Synthetic Pathways

To further elucidate the relationships between the starting materials and the final benzothiophene-2-carboxylate product for each major synthetic route, the following workflow diagrams are provided.

Fiesselmann_Sachs_Synthesis start_materials Thioglycolic Acid Derivative + α,β-Acetylenic Ester base_addition Base-Catalyzed 1,4-Conjugate Addition start_materials->base_addition intermediate Thioacetal Intermediate base_addition->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 3-Hydroxybenzothiophene- 2-carboxylate cyclization->product Beck_Synthesis start_materials o-Nitrobenzaldehyde + α-Mercaptoacetate condensation Base-Mediated Condensation start_materials->condensation vinyl_sulfide Vinyl Sulfide Intermediate condensation->vinyl_sulfide cyclization Intramolecular Nucleophilic Aromatic Substitution vinyl_sulfide->cyclization product Benzothiophene-2-carboxylate cyclization->product

Caption: Workflow for the Beck Synthesis via Nitro Displacement.

Palladium_Catalyzed_Synthesis start_materials Aryl Halide + Alkyne oxidative_addition Oxidative Addition to Pd(0) start_materials->oxidative_addition pd_intermediate1 Aryl-Pd(II) Complex oxidative_addition->pd_intermediate1 migratory_insertion Migratory Insertion pd_intermediate1->migratory_insertion pd_intermediate2 Vinyl-Pd(II) Intermediate migratory_insertion->pd_intermediate2 cyclization Intramolecular C-S Bond Formation pd_intermediate2->cyclization product Benzothiophene Derivative cyclization->product reductive_elimination Reductive Elimination product->reductive_elimination pd0 Pd(0) Catalyst reductive_elimination->pd0 pd0->oxidative_addition

Caption: Catalytic Cycle for Palladium-Catalyzed Benzothiophene Synthesis.

VI. Conclusion and Future Outlook

The synthesis of substituted benzothiophene-2-carboxylates is a mature field with a diverse array of reliable and innovative methodologies. Classical methods like the Fiesselmann-Sachs and Beck syntheses remain valuable for their simplicity and the use of inexpensive starting materials. For broader substrate scope and milder conditions, transition-metal catalyzed routes, particularly those employing palladium and copper, offer unparalleled versatility. Furthermore, the application of microwave irradiation presents a significant opportunity to enhance efficiency and reduce environmental impact.

The choice of the optimal synthetic route will invariably depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can make informed decisions to accelerate their research and development efforts in this vital area of chemical science.

References

  • Beck, J. R. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. J. Org. Chem.1972 , 37 (21), 3224–3226. [Link]

  • Patel, M. V.; Rohde, J. J.; Gracias, V.; Kolasa, T. An efficient one-pot synthesis of substituted 2-arylbenzo[b]thiophene derivatives. Tetrahedron Lett.2003, 44 (35), 6665–6667.
  • Venugopala Reddy, K. R.; et al. Synthesis and microwave assisted transformation of ethyl-4,5,6,7-tetrahydro benzo (b) thiophene. Arch. Appl. Sci. Res.2011, 3 (5), 556-561.
  • Zhao, L.; et al. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega2021 , 6 (5), 3781–3790. [Link]

  • Bagley, M. C.; et al. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Org. Biomol. Chem.2015, 13 (24), 6814–6824.
  • Wable, J. B.; et al. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications; Royal Society of Chemistry, 2024; pp 352-382. [Link]

  • Yu, H.; Zhang, M.; Li, Y. Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner. J. Org. Chem.2013 , 78 (17), 8898–8903. [Link]

  • Fiesselmann, H. The Fiesselmann thiophene synthesis. Wikipedia. [Link]

  • Hari, D. P.; Hering, T.; König, B. Visible Light Photocatalytic Synthesis of Benzothiophenes. Org. Lett.2012 , 14 (20), 5334–5337. [Link]

  • Tirlapur, V. K.; et al. Synthesis and Antimicrobial Studies of Substituted Benzo (b)
  • Mancuso, R.; Gabriele, B. Benzo[b]thiophene-2-carbaldehyde. Molbank2014 , 2014 (2), M823. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. [Link]

  • Kappe, C. O.; Dallinger, D.; Murphree, S. S. Microwave Assisted Organic Synthesis. Wiley-VCH, 2012.
  • Shigeno, M.; et al. Direct Carboxylation of Electron-Rich Heteroarenes Promoted by LiO-tBu with CsF andC[6]rown-6. Angew. Chem. Int. Ed.2019 , 58 (8), 2413-2417.

  • Shuvalov, V.; et al. Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate. ResearchGate. [Link]

  • Lidström, P.; Tierney, J. Microwave Assisted Organic Synthesis. Blackwell Publishing, 2005.
  • Zhang, M.; et al. Palladium(II)-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega2023, 8 (11), 10455–10465.
  • Calvo-Flores, F. G.; et al. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules2023 , 28 (22), 7564. [Link]

  • Zhang, Y.; et al. Synthesis of the 2-alkynyl benzo[b]furanes/benzo[b]thiophenes from the cross-coupling reaction of benzo[b]furanyl/ benzo[b]thiophene aluminum reagents with gem-dibromoolefin derivatives catalyzed by Palladium.
  • Donoso, R.; de Urríes, P.; Lissavetzky, J. Synthesis of [b]-Condensed Alkyl 3-Hydroxythiophene-2-carboxylates. J. Heterocycl. Chem.1992, 29 (3), 637-640.
  • Kappe, C. O. Microwave-assisted organic synthesis. Angew. Chem. Int. Ed.2004, 43 (46), 6250-6284.
  • Zeng, Q.; et al. Copper(ii)-catalyzed tandem cyclization for the synthesis of benzo[d]t[2]hiazin-2-yl phosphonates involving C–P and C–S bond formation. Org. Chem. Front.2018 , 5 (1), 69-73. [Link]

  • Abedinifar, F.; et al.
  • Demina, N. S.; et al. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein J. Org. Chem.2019, 15, 2182–2191.
  • Fiesselmann, H. Fiesselmann thiophene synthesis. Semantic Scholar. [Link]

  • Zeng, Q.; et al. Copper(i)-catalyzed tandem C–N coupling/condensation cyclization for the synthesis of benzothiadiazine 1-oxides. Org. Chem. Front.2020 , 7 (15), 2056-2061. [Link]

  • European Journal of Chemistry. An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. [Link]

Sources

A Comparative Guide to the Biological Activity of 6-Methoxy and 6-Hydroxy Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the benzothiophene scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The nature and position of substituents on this bicyclic aromatic system can dramatically influence its pharmacological profile. This guide provides an in-depth comparative analysis of the biological activities of two key classes of derivatives: those bearing a 6-methoxy group versus those with a 6-hydroxy substituent. While direct head-to-head comparative studies are not abundant, by synthesizing data from various sources and applying established principles of structure-activity relationships (SAR), we can elucidate the nuanced impact of these functional groups on anticancer, antimicrobial, and enzyme inhibitory activities.

The Significance of the 6-Position: Methoxy vs. Hydroxy Substituents

The electronic and steric properties of a substituent at the 6-position of the benzothiophene ring play a pivotal role in modulating a molecule's interaction with biological targets. The key differences between a methoxy (-OCH₃) and a hydroxy (-OH) group are fundamental to understanding their differential effects:

  • Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, a property crucial for anchoring a ligand within the active site of a protein. The methoxy group, in contrast, can only act as a hydrogen bond acceptor. This difference can lead to significantly varied binding affinities and selectivities.

  • Electronic Effects: Both groups are electron-donating through resonance, which can influence the reactivity and electronic environment of the entire benzothiophene system. The hydroxyl group's phenolic nature also means it can be deprotonated at physiological pH, introducing a negative charge and altering its interaction profile.

  • Lipophilicity: The methoxy group is more lipophilic than the hydroxyl group. This can affect a compound's solubility, membrane permeability, and overall pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

  • Metabolic Stability: The phenolic hydroxyl group is a potential site for phase II metabolism (e.g., glucuronidation or sulfation), which can lead to rapid clearance of the compound. The methoxy group is generally more metabolically stable, though it can undergo O-demethylation.

These intrinsic differences form the basis for the observed variations in the biological activities of 6-methoxy and 6-hydroxy benzothiophene derivatives.

Anticancer Activity: A Tale of Two Substituents

Benzothiophene derivatives have shown considerable promise as anticancer agents, and the substituent at the 6-position is critical in defining their potency and mechanism of action.[1]

6-Hydroxy Benzothiophene Derivatives

The 6-hydroxy group is a key feature in a class of selective estrogen receptor modulators (SERMs) based on the benzothiophene scaffold, such as raloxifene.[2] In these compounds, the 6-hydroxy group is crucial for binding to the estrogen receptor and eliciting an antagonist effect in breast and uterine tissues. Research has shown that derivatives of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene exhibit potent inhibition of estrogen-dependent cell proliferation in human breast cancer cells (MCF-7).[2]

While not a direct comparison, studies on 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors offer valuable insights. For instance, a 5-hydroxybenzothiophene hydrazide derivative demonstrated broad-spectrum anticancer activity against HCT-116, A549, U87MG, and HeLa cells, with the highest potency against U87MG glioblastoma cells (IC₅₀ = 7.2 μM).[3] This activity was attributed to the induction of G2/M cell cycle arrest and apoptosis.[3] The hydroxyl group in these compounds is often implicated in forming key hydrogen bonds within the ATP-binding pocket of kinases.

6-Methoxy Benzothiophene Derivatives

Derivatives of 6-methoxybenzothiophene have also been investigated for their anticancer properties. For example, a methoxybenzylamino derivative of 6-aminobenzo[b]thiophene 1,1-dioxide (K2071) has been identified as a STAT3 inhibitor with cytotoxic effects against human glioblastoma cell lines.[4] This suggests that the methoxy group is well-tolerated and can be part of a pharmacophore that imparts potent anticancer activity. In a study of halogenated benzofuran derivatives, a compound with a 5-methoxy group showed significant activity against A549 and HepG2 cancer cell lines.[5] Although a different scaffold, this highlights the potential of the methoxy group in conferring cytotoxic properties.

Comparative Analysis and SAR Insights

While direct comparative data is limited, we can infer some structure-activity relationships. The ability of the 6-hydroxy group to act as a hydrogen bond donor is a significant advantage in targeting proteins where such interactions are critical, like the estrogen receptor or certain kinase domains. Conversely, the increased lipophilicity and metabolic stability of the 6-methoxy group might be advantageous for improving cell permeability and bioavailability.

In a study on methoxyflavone analogs, it was noted that the demethylation of a methoxy group to a hydroxyl group at certain positions could be crucial for anticancer activity on HepG2 cell lines, suggesting that the free hydroxyl is sometimes superior for biological effect.[6]

Antimicrobial Activity: Exploring the Impact on Bacteria and Fungi

Benzothiophene derivatives have been explored for their potential as novel antimicrobial agents, a critical area of research given the rise of antibiotic resistance.[1][7]

6-Methoxy vs. 6-Hydroxy Derivatives in Antimicrobial Assays

Direct comparisons of the antimicrobial activity of 6-methoxy and 6-hydroxy benzothiophene derivatives are scarce in the literature. However, studies on related structures provide some clues. For instance, in a study on naphthoquinones, the methoxy-substituted derivative (lawsone methyl ether) showed significantly higher antimicrobial activity against a range of fungi and bacteria compared to its hydroxylated counterpart (lawsone).[8] This suggests that for certain scaffolds, the increased lipophilicity of the methoxy group may enhance its ability to disrupt microbial membranes or interact with intracellular targets.

Conversely, a study on curcumin analogs with hydroxyl and chloro substituents indicated that these groups contribute to good antimicrobial activity.[9] Research on 6-substituted-2-(2-hydroxy/methoxyphenyl)benzothiazoles found that the introduction of a hydroxyl group on the 2-aryl moiety significantly improved selectivity against tumor cell lines, and certain derivatives showed modest antibacterial activity.[10] This indicates that the presence of a hydroxyl group can be beneficial, though its position is critical.

Experimental Data on Benzothiophene Antimicrobial Activity

While not a direct comparison, the following table summarizes the antimicrobial activity of some benzothiophene derivatives from different studies, illustrating the potential of this scaffold.

Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
Tetrahydrobenzothiophene derivativesE. coli0.64–19.92 µM[10]
Tetrahydrobenzothiophene derivativesS. aureus1.11–99.92 µM[10]
Methoxy and Thiophene ChalconesS. aureus & E. coliLow MIC values reported[8]
Murrayaquinone A and a 6-methoxy carbazoleS. aureus50[11]

Note: The data in this table is not from a direct comparative study and experimental conditions may vary between sources.

Enzyme Inhibition: A Key Mechanism of Action

Many benzothiophene derivatives exert their biological effects by inhibiting specific enzymes. The 6-methoxy and 6-hydroxy substituents can significantly influence the potency and selectivity of this inhibition.

Kinase Inhibition

As mentioned previously, 5-hydroxybenzothiophene derivatives have been developed as multi-kinase inhibitors.[3] In a direct comparison of 5-hydroxy and 5-methoxy benzothiophene derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors, both showed good inhibitory effects. The 5-hydroxy compounds had IC₅₀ values in the range of 35–116 nM against DYRK1A, while a 5-methoxy derivative had an IC₅₀ of 52 nM. This suggests that in this context, both substituents are well-tolerated, with the hydroxyl group potentially offering a slight advantage in some cases, likely due to its hydrogen bonding capabilities.

Other Enzyme Targets

Quantitative structure-activity relationship (QSAR) studies on benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase (PfNMT) inhibitors have highlighted the importance of polar interactions, such as electrostatic and hydrogen-bonding properties, for inhibitory activity and selectivity. This would suggest that a 6-hydroxy group, with its hydrogen-bonding donor capacity, might be favored over a 6-methoxy group for this particular target.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of benzothiophene derivatives on cancer cell lines.

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 6-methoxy and 6-hydroxy benzothiophene derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

  • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a drug control (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Concepts

Signaling Pathway in Cancer

anticancer_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Benzothiophene Benzothiophene Derivatives Benzothiophene->AKT Inhibition Benzothiophene->STAT3 Inhibition

Experimental Workflow for Cytotoxicity Testing

cytotoxicity_workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with 6-Methoxy and 6-Hydroxy Derivatives seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan Crystals mtt->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate IC50 Values read->analyze end End: Compare Cytotoxicity analyze->end

Conclusion and Future Directions

The substitution of a methoxy or a hydroxy group at the 6-position of the benzothiophene scaffold imparts distinct physicochemical properties that, in turn, influence biological activity. The existing body of research suggests that the 6-hydroxy group, with its hydrogen bond donating capability, is often crucial for high-affinity interactions with specific targets like the estrogen receptor and certain kinases. However, the 6-methoxy group can offer advantages in terms of metabolic stability and lipophilicity, which may lead to improved pharmacokinetic profiles and potent activity in different contexts, such as antimicrobial applications.

The lack of direct comparative studies underscores a significant gap in the literature. Future research should focus on the synthesis of paired 6-methoxy and 6-hydroxy benzothiophene derivatives and their systematic evaluation across a panel of biological assays. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective benzothiophene-based therapeutic agents.

References

  • de Oliveira, R. B., et al. (2020). QSAR studies on benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors: Molecular insights into affinity and selectivity. Drug Development Research, 83(2), 264-284. [Link]

  • Tan, T. H., & Stanslas, J. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Pharmaceuticals, 15(7), 838. [Link]

  • Rosati, R. L., et al. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 40(10), 1407-1416. [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

  • Racané, L., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxyphenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry, 94, 103537. [Link]

  • Yurttaş, L., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]

  • Mohammed, I., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry.
  • Juszczak, M., et al. (2021). Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f]oxepin Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1859-1873. [Link]

  • Sakunphueak, A., & Panichayupakaranant, P. (2012). Comparison of antimicrobial activities of naphthoquinones from Impatiens balsamina. Natural Product Research, 26(12), 1119-1124. [Link]

  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708. [Link]

  • Begum, S., et al. (2014). Antibacterial Activity of Murrayaquinone A and 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione. International Journal of Agriculture and Biology, 16(4), 813-816.
  • Vicas, S. I., et al. (2022). Specific Antimicrobial Activities Revealed by Comparative Evaluation of Selected Gemmotherapy Extracts. Plants, 11(15), 1935. [Link]

  • Purwono, B., et al. (2019). Antimicrobial Activity of Curcumin Analog PGV-6, HGV-6 and GVT-6. Research Journal of Pharmacy and Technology, 12(8), 3799-3802. [Link]

  • Sestak, V., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(15), 5839. [Link]

  • de Souza, M. V. N., et al. (2021). Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology, 10, 607802. [Link]

  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708. [Link]

  • Kauthale, S. S., et al. (2014). QSAR studies on some thiophene analogs as anti-inflammatory agents: Enhancement of activity by electronic parameters and its utilization for chemical lead optimization. Medicinal Chemistry Research, 23(1), 211-222.
  • Rosati, R. L., et al. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 40(10), 1407-16.
  • Hylsová, M., et al. (2021). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 64(18), 13493-13511.

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for 6-Methoxy-benzo[b]thiophene-2-carboxylic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro assay validation of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester derivatives. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable data for this promising class of compounds. By integrating established validation principles with detailed experimental protocols and comparative analyses, this document aims to ensure the scientific integrity and regulatory compliance of your research.

Introduction to 6-Methoxy-benzo[b]thiophene-2-carboxylic Acid Methyl Ester Derivatives

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The 6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester core, in particular, has garnered interest for its potential as a modulator of key biological targets, including neurokinin-2 receptors (NK2R) and cholinesterases.[3][4] As with any novel chemical series, the journey from hit to lead and beyond is critically dependent on the rigorous validation of in vitro assays to accurately characterize their potency, selectivity, and potential toxicity.

This guide will navigate the essential stages of in vitro assay validation, providing not just the "how" but also the "why" behind experimental choices. We will explore a selection of pertinent assays, compare their relative strengths and weaknesses, and ground our protocols in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]

The Cornerstone of Reliability: Assay Validation Principles

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[8] For in vitro cell-based and biochemical assays, this translates to ensuring that the data generated are accurate, precise, and reproducible. The ICH Q2(R2) guideline provides a comprehensive framework for analytical validation, which we will adapt and apply to the context of in vitro pharmacological assays.[5][6][9]

Key Validation Parameters: A Comparative Overview

The following table summarizes the critical validation parameters that must be assessed for in vitro assays. The specific acceptance criteria may vary depending on the assay type and its intended use (e.g., screening, lead optimization, or lot release).

Validation ParameterDescriptionKey Considerations for Benzothiophene DerivativesAlternative Assay/Methodology
Specificity/Selectivity The ability of the assay to unequivocally assess the analyte in the presence of other components.Potential for non-specific binding due to the lipophilic nature of the benzothiophene core. Possibility of interference with fluorescent or luminescent readouts.- Orthogonal assays with different detection principles. - Mass spectrometry-based detection to confirm identity.
Accuracy The closeness of agreement between the measured value and the "true" value.The stability of the benzothiophene ring may affect extraction efficiency and recovery in certain analytical methods.- Use of a well-characterized reference standard. - Comparison with a previously validated method.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at three levels: repeatability, intermediate precision, and reproducibility.Variability in cell-based assays can be influenced by cell passage number, seeding density, and reagent lot-to-lot consistency.- Rigorous standardization of protocols. - Use of automated liquid handlers to minimize human error.[10]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Solubility issues at higher concentrations can lead to non-linearity.- Use of co-solvents (e.g., DMSO), with careful validation of solvent tolerance. - Exploration of alternative non-linear regression models.
Robustness A measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters.Small changes in incubation time, temperature, or cell passage number can impact results.- Design of Experiment (DoE) approaches to identify critical parameters.[10]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be detected/quantitated with suitable precision and accuracy.Important for potent compounds with low effective concentrations.- Use of highly sensitive detection methods (e.g., fluorescence, luminescence).

Comparative Guide to Essential In Vitro Assays

The initial characterization of 6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester derivatives will typically involve a battery of in vitro assays to assess their cytotoxicity, target engagement, and mechanism of action. Below, we compare three fundamental assay types and provide detailed protocols.

Cytotoxicity Assays: Assessing the Impact on Cell Viability

Cytotoxicity assays are crucial for identifying a compound's therapeutic window and flagging potential safety liabilities early in development.[11] Two of the most common methods are the MTT and LDH release assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[8][11][12] Viable cells with active metabolism convert MTT into a purple formazan product.[11]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH, a cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[13][14]

FeatureMTT AssayLDH Release Assay
Principle Measures mitochondrial reductase activity in viable cells.Measures the release of a cytosolic enzyme from damaged cells.
Endpoint Colorimetric (formazan product).Colorimetric (coupled enzymatic reaction).
Advantages - High sensitivity. - Widely used and well-established.- Non-destructive to remaining viable cells (supernatant is used). - Can be multiplexed with other assays.
Disadvantages - Endpoint assay (cells are lysed). - Can be affected by compounds that alter cellular metabolism.- Less sensitive for early apoptotic events. - Background LDH in serum-containing media can be an issue.
Best For Assessing overall cell proliferation and viability.Detecting overt cytotoxicity and membrane damage.

This protocol is a general guideline and should be optimized for the specific cell line and compound being tested.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester derivative (e.g., from 0.01 nM to 100 µM) and treat the cells for a specified duration (typically 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Reagent Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).[8]

  • Solubilization: Add 100 µL of the solubilization solution into each well and allow the plate to stand overnight in the incubator.[8]

  • Data Acquisition: Check for complete solubilization of the purple formazan crystals and measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8]

Target Engagement Assays: Confirming Direct Binding

Target engagement assays are essential to confirm that a compound's biological effect is mediated through direct interaction with its intended target.[15] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful label-free method to demonstrate target engagement in a physiologically relevant cellular environment.[16][17]

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the thermal stability of a protein changes upon ligand binding.[16][17] A shift in the melting curve of the target protein in the presence of the compound provides direct evidence of binding.[16]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Analysis A Plate and grow cells B Treat cells with compound or vehicle control A->B C Harvest and resuspend cells B->C D Aliquot cell suspension and heat to a range of temperatures C->D E Lyse cells and separate soluble and aggregated fractions D->E F Quantify soluble protein (e.g., Western Blot) E->F G Plot protein abundance vs. temperature F->G H Determine melting curve shift G->H

This protocol provides a general framework for a Western blot-based CETSA experiment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the benzothiophene derivative or a vehicle control for a specified duration (e.g., 1-4 hours).[16]

  • Heating Step: Harvest cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.[16]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein in the supernatant using Western blotting with a specific antibody.

  • Data Analysis: Plot the band intensities against the corresponding temperatures to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Mechanism of Action Assays: Elucidating Biological Function

Understanding the mechanism of action is critical for advancing a compound through the drug discovery pipeline. Given that 6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester derivatives have been investigated as NK2R antagonists and cholinesterase inhibitors, we will consider assays relevant to these targets.

  • Neurokinin-2 Receptor (NK2R) Antagonist Assay: NK2R is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand neurokinin A, signals through the Gq pathway, leading to an increase in intracellular calcium.[2][18] Antagonist activity can be measured by the ability of a compound to block this calcium influx.

  • Cholinesterase Inhibition Assay: Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine.[19][20] Inhibitors of AChE prevent this breakdown, leading to increased acetylcholine levels.[4][20]

G cluster_0 Cell Membrane NK2R NK2R Gq Gq NK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves NKA Neurokinin A NKA->NK2R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

G cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE ACh->AChE Binds to AChR ACh Receptor ACh->AChR Binds to Breakdown Breakdown AChE->Breakdown Signal Signal Transduction AChR->Signal Inhibitor Benzothiophene Derivative Inhibitor->AChE Inhibits

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. Below is an example of how to present data for a series of 6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester derivatives.

Note: The following data is illustrative and based on published data for structurally related benzo[b]thiophene derivatives, as specific data for the named compound series is not publicly available.[4]

CompoundR1R2AChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
5a HH> 100> 100-
5f NO₂H62.10> 100> 1.61
5h NH₂H> 10024.35< 0.24
Galantamine (Ref.) --2.5028.0811.23

Conclusion

The successful validation of in vitro assays is a non-negotiable prerequisite for the progression of any drug discovery program. For 6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester derivatives, a systematic approach grounded in the principles of scientific integrity and regulatory compliance is paramount. By carefully selecting and validating a suite of in vitro assays, researchers can build a robust data package that accurately reflects the biological activity of these compounds, thereby enabling informed decision-making and accelerating their potential path to the clinic. This guide provides a foundational framework for this critical process, emphasizing the importance of not only generating data but also understanding its reliability and limitations.

References

  • History and New Developments of Assays for Cholinesterase Activity and Inhibition. (2010). IntechOpen. [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). National Center for Biotechnology Information. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). National Center for Biotechnology Information. [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (n.d.). National Center for Biotechnology Information. [Link]

  • Screening of Acetylcholinesterase Inhibitors by Capillary Electrophoresis with Oriented-Immobilized Enzyme Microreactors Based on Gold Nanoparticles. (2023). MDPI. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Functional characterization of the human neurokinin receptors NK1, NK2, and NK3 based on a cellular assay system. (n.d.). PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). National Center for Biotechnology Information. [Link]

  • Unlocking the Potential of Neurokinin 2 Receptor (NK2R) Naturally. (n.d.). Benehealth. [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). ResearchGate. [Link]

  • Therapeutic importance of synthetic thiophene. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparisons of two in vitro cytotoxicity assays--the neutral red (NR) and tetrazolium MTT tests. (1988). PubMed. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). QbD Group. [Link]

  • Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. (n.d.). ResearchGate. [Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. (n.d.). National Center for Biotechnology Information. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]

  • In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. (n.d.). ResearchGate. [Link]

  • Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. (n.d.). Food and Drug Administration. [Link]

  • What are NK2R antagonists and how do they work?. (2024). Patsnap Synapse. [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix. [Link]

Sources

A Comparative Guide to Benzothiophene and Benzofuran Analogs: Physicochemical Properties, Reactivity, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide offers an in-depth comparative analysis of benzothiophene and benzofuran, two heterocyclic scaffolds of paramount importance in medicinal chemistry, materials science, and drug development. As isosteres, their structural similarity belies significant differences in their electronic properties, chemical reactivity, and, consequently, their biological activities. Understanding these nuances is critical for researchers aiming to rationally design novel molecules with tailored functions. This document moves beyond a simple recitation of facts to explain the underlying chemical principles that govern their behavior, supported by experimental data and established synthetic protocols.

Part 1: Core Structure, Physicochemical Properties, and Spectral Characteristics

At a glance, benzothiophene and benzofuran are bicyclic aromatic heterocycles where a benzene ring is fused to a thiophene or furan ring, respectively. The primary distinction lies in the heteroatom of the five-membered ring—sulfur in benzothiophene and oxygen in benzofuran. This single atomic substitution has profound implications for the entire molecule's properties.

CoreStructures cluster_BT Benzothiophene cluster_BF Benzofuran BT BF

Caption: Core chemical structures of Benzothiophene (left) and Benzofuran (right).

Aromaticity and Stability

The concept of aromaticity is central to understanding the behavior of these molecules. The aromatic character of the five-membered heterocycle follows the order: Thiophene > Pyrrole > Furan .[1] This trend is directly attributable to the electronegativity of the heteroatom.

  • Benzothiophene : Sulfur (electronegativity ≈ 2.58) is less electronegative than oxygen. Consequently, its lone pair of electrons is more readily delocalized into the π-system, resulting in a more stable and aromatic ring.[1] This enhanced aromaticity makes the benzothiophene core comparatively stable and more resistant to reactions that would disrupt the ring system.[2]

  • Benzofuran : Oxygen (electronegativity ≈ 3.44) is highly electronegative, holding its lone pair more tightly. This reduces the efficiency of electron delocalization, leading to a weaker aromatic character compared to benzothiophene.[1][2] As a result, the furan portion of the benzofuran molecule is more susceptible to ring-opening reactions under both oxidative and reductive conditions.[2]

Physicochemical and Spectral Properties

The difference in the heteroatom and aromaticity directly influences the physical and spectral properties of these compounds.

PropertyBenzothiopheneBenzofuranRationale for Difference
Molecular Formula C₈H₆S[3]C₈H₆O[4]Different heteroatom.
Molar Mass 134.20 g/mol [3][5]118.13 g/mol [4]Sulfur is heavier than oxygen.
Appearance White solid[3][5]Colorless solid/liquid[2]-
Odor Naphthalene-like[2][3]--
Melting Point 32 °C[3]-29 °CThe larger, more polarizable sulfur atom in benzothiophene leads to stronger intermolecular van der Waals forces, resulting in a higher melting point.
Boiling Point 221-222 °C[3][5]171-174 °CHigher molecular weight and stronger intermolecular forces for benzothiophene lead to a higher boiling point.
Density ~1.15 g/cm³[3]~1.09 g/cm³Higher molecular weight of benzothiophene.
¹H NMR (CDCl₃) δ ~7.2-7.9 ppmδ ~6.7-7.6 ppmProtons on the benzothiophene ring are generally more deshielded due to the magnetic anisotropy associated with the more efficient ring current in the thiophene moiety.
¹³C NMR (CDCl₃) δ ~122-140 ppmδ ~106-155 ppmThe C2 and C3 carbons in benzofuran show a wider chemical shift range, with the C2 carbon being significantly deshielded due to the electronegativity of the adjacent oxygen.
UV-Vis (λmax) ~228, 258, 297 nm~245, 275, 282 nmThe more extended conjugation and polarizability in benzothiophene can lead to shifts in absorption maxima. For substituted polymers, benzothiophenes show strong absorption in the 400-750 nm range.[6]

Part 2: A Comparative Study of Chemical Reactivity

The electronic differences between the two scaffolds dictate their reactivity, particularly in electrophilic substitution reactions, which are fundamental to their functionalization.

Electrophilic Aromatic Substitution

For both systems, the heterocyclic ring is more electron-rich than the benzene ring, making it the preferred site of electrophilic attack. The primary point of contention is the regioselectivity of this attack (C2 vs. C3 position).

  • Benzofuran : Electrophilic attack preferentially occurs at the C2 position .[2] This selectivity is governed by the stability of the Wheland intermediate. Attack at C2 allows the positive charge to be stabilized by resonance involving the oxygen atom without placing a positive charge directly on the electronegative oxygen. The intermediate for C3 attack is less stable.

    • Example Reactions: Nitration with HNO₃/acetic acid yields primarily 2-nitrobenzofuran.[2] The Vilsmeier-Haack reaction affords 2-formylbenzofuran in good yield.[2]

  • Benzothiophene : The reactivity pattern is more complex. While C3 attack is electronically favored due to the ability of sulfur to stabilize an adjacent positive charge, steric hindrance can lead to a preference for C2 attack with bulkier electrophiles. However, many classical electrophilic substitutions, such as nitration and halogenation, show a preference for the C3 position . The greater aromaticity of benzothiophene means it is generally less reactive than benzofuran towards electrophiles.

ElectrophilicAttack BF_start Benzofuran BF_intermediate Wheland Intermediate (Attack at C2) BF_start->BF_intermediate C2 Attack (Favored) BF_E Electrophile (E+) BF_E->BF_intermediate BF_product 2-Substituted Benzofuran BF_intermediate->BF_product -H+ BT_start Benzothiophene BT_intermediate Wheland Intermediate (Attack at C3) BT_start->BT_intermediate C3 Attack (Often Favored) BT_E Electrophile (E+) BT_E->BT_intermediate BT_product 3-Substituted Benzothiophene BT_intermediate->BT_product -H+

Caption: Regioselectivity in electrophilic substitution of benzofuran and benzothiophene.

Other Key Reactions
Reaction TypeBenzofuranBenzothiopheneMechanistic Rationale
Oxidation The furan ring is susceptible to cleavage.[2]The sulfur atom is readily oxidized to the corresponding 1-oxide or 1,1-dioxide (sulfone) with reagents like H₂O₂, while the ring remains intact.[2]The sulfur atom in benzothiophene is a nucleophilic center, making it the primary site of oxidation. The lower aromaticity of benzofuran makes the ring itself more reactive.
Reduction The furan ring can be reduced, often leading to ring opening.[2]The heterocycle can be reduced to 2,3-dihydrobenzothiophene using Na/EtOH or triethylsilane.[2]The greater stability of the benzothiophene core allows for selective reduction of the C2-C3 double bond without ring cleavage.
Addition Undergoes addition of halogens (e.g., Br₂, Cl₂) across the C2-C3 double bond to form 2,3-dihalo-2,3-dihydrobenzofurans.[2]Less prone to addition reactions due to higher aromaticity. Substitution is favored.The lower aromatic character of the furan ring gives the C2-C3 bond more alkene-like character, making it amenable to addition reactions.
C-H Functionalization Palladium-catalyzed direct arylations at C2 and C3 are efficient.[7]Direct arylation is also effective, but the C3 position is notably less reactive than in benzofuran, often requiring sequential or modified protocols.[7]The inherent electronic properties and reactivity differences at the C3 position account for this disparity in modern cross-coupling reactions.

Part 3: Synthesis of Benzothiophene and Benzofuran Analogs

A multitude of synthetic routes have been developed for both scaffolds, ranging from classical named reactions to modern transition-metal-catalyzed methods.[8][9][10] The choice of method often depends on the desired substitution pattern and functional group tolerance.

General Synthetic Strategies
  • Classical Methods : Often involve the cyclization of appropriately substituted benzene derivatives. For example, the Perkin rearrangement for benzofurans or cyclization of (2-mercaptophenyl)acetylene derivatives for benzothiophenes.

  • Transition-Metal Catalysis : Palladium-, copper-, and rhodium-catalyzed reactions are now commonplace for constructing these bicyclic systems.[8][9][11] These methods, such as intramolecular C-H activation or coupling reactions, offer high efficiency and functional group tolerance.[8]

Experimental Protocol: Synthesis of a 2-Arylbenzofuran via Palladium-Catalyzed Larock Annulation

This protocol describes a common and reliable method for synthesizing 2-substituted benzofurans. The causality behind the experimental choices is to use a palladium catalyst to facilitate a key carbon-carbon bond formation via an oxidative addition/reductive elimination cycle, with a base to neutralize the acid byproduct and a ligand to stabilize the catalyst.

Objective: To synthesize 2-(4-methylphenyl)benzo[b]furan.

Materials:

  • 2-Iodophenol

  • 1-Ethynyl-4-methylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate and Hexane for chromatography

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Reaction Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodophenol (1.10 g, 5.0 mmol), 1-ethynyl-4-methylbenzene (0.639 g, 5.5 mmol, 1.1 equiv), and potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv).

  • Inert Atmosphere : Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition : Add palladium(II) acetate (56 mg, 0.25 mmol, 5 mol%) and triphenylphosphine (131 mg, 0.50 mmol, 10 mol%). The phosphine ligand is essential for stabilizing the Pd(0) active species. Add 25 mL of anhydrous DMF via syringe.

  • Reaction : Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent.

  • Workup : After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). The aqueous workup removes the inorganic salts (K₂CO₃) and the DMF solvent.

  • Purification : Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of 100% Hexane to 98:2 Hexane:Ethyl Acetate) to yield the pure product.

SynthesisWorkflow cluster_reagents reagents 2-Iodophenol 1-Ethynyl-4-methylbenzene K₂CO₃ setup 1. Combine Reagents in Flask reagents->setup catalyst Pd(OAc)₂ / PPh₃ reaction 3. Add Catalyst & DMF, Heat to 100 °C catalyst->reaction inert 2. Establish Inert Atmosphere (N₂) setup->inert inert->reaction workup 4. Aqueous Workup (Water/EtOAc) reaction->workup purify 5. Column Chromatography workup->purify product Pure 2-Arylbenzofuran purify->product

Caption: Experimental workflow for the synthesis of a 2-arylbenzofuran analog.

Part 4: Comparative Biological Activity and Applications

The choice between a benzothiophene and a benzofuran core is a critical decision in drug design, as the isosteric replacement can lead to vastly different pharmacological profiles.

  • Metabolic Stability : The greater stability of the benzothiophene ring often translates to higher metabolic stability in vivo compared to the more easily oxidized benzofuran core.[2] This can be advantageous for developing drugs with improved pharmacokinetic profiles.

  • Receptor Interactions : The different heteroatoms lead to distinct electronic and steric properties. The oxygen in benzofuran can act as a hydrogen bond acceptor, a property absent in benzothiophene's sulfur atom. Conversely, the larger, more polarizable sulfur atom can engage in different types of non-covalent interactions within a receptor binding pocket.

  • Known Bioactive Molecules :

    • Benzothiophene-based drugs include Raloxifene (osteoporosis treatment), Zileuton (anti-asthmatic), and Sertaconazole (antifungal).[3] Its derivatives are also widely explored as anticancer agents.[5]

    • Benzofuran-based drugs and natural products are numerous, including Amiodarone (antiarrhythmic agent) and Psoralen (used in PUVA therapy for psoriasis).[2] Many derivatives have been synthesized and tested for anticancer, antimicrobial, and anti-inflammatory activities.[12]

A direct comparison highlights the impact of the heteroatom switch. In one study on Nampt inhibitors, replacing a benzofuran scaffold with a benzothiophene one resulted in a significant reduction in inhibitory activity, demonstrating that for this specific target, the oxygen-containing scaffold was superior.[5] This underscores the necessity of empirical testing when making such isosteric replacements.

Conclusion

While structurally similar, benzothiophene and benzofuran are distinct chemical entities with unique properties.

  • Choose Benzothiophene when :

    • Higher chemical and metabolic stability is desired.

    • The properties of the more aromatic, sulfur-containing ring are required for target engagement or material properties.

    • C3 functionalization is the primary synthetic goal.

  • Choose Benzofuran when :

    • A hydrogen bond accepting group is needed at the 1-position.

    • Higher reactivity, particularly for electrophilic substitution at the C2 position, is advantageous for synthesis.

    • The specific electronic profile of the oxygen-containing ring is required for biological activity.

Ultimately, the decision to use a benzothiophene or benzofuran analog must be guided by the specific application. A thorough understanding of their comparative chemistry, as outlined in this guide, empowers researchers to make informed decisions in the design and synthesis of novel, functional molecules.

References

  • Synthesis and Reactions of Benzofuran and Benzothiophene, Chemistry tutorial.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Benzothiophene. Wikipedia.
  • Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations.
  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline.
  • Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Comput
  • Benzofuran. NIST WebBook.
  • Recent Developments in C−H functionalisation of Benzofurans and Benzothiophenes. European Journal of Organic Chemistry.

Sources

X-ray crystallography of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the X-ray Crystallography of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison and a prospective experimental protocol for the single-crystal X-ray diffraction analysis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. While a published crystal structure for this specific compound is not currently available in the Cambridge Structural Database (CSD)[1], this guide will leverage data from closely related benzothiophene derivatives to offer valuable insights into its potential solid-state conformation, intermolecular interactions, and crystal packing. Understanding these three-dimensional attributes is paramount in drug discovery and development for elucidating structure-activity relationships (SAR) and optimizing solid-form properties.[2]

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The precise molecular geometry and intermolecular interactions, which can be unequivocally determined by X-ray crystallography, are critical factors governing a molecule's interaction with its biological target and its physicochemical properties such as solubility and stability.[6][7]

Prospective Single-Crystal X-ray Diffraction Workflow

The following protocol outlines a comprehensive workflow for the single-crystal X-ray diffraction analysis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Vapor_Diffusion Vapor Diffusion or Slow Evaporation Solvent_Screening->Vapor_Diffusion Crystal_Selection Selection of High-Quality Single Crystal Vapor_Diffusion->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Diffractometer Data Collection on Diffractometer (e.g., Bruker SMART CCD) Mounting->Diffractometer Data_Reduction Data Reduction & Integration (e.g., SAINTPLUS) Diffractometer->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Refinement Full-Matrix Least-Squares Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Refinement->Validation

Figure 1: A comprehensive workflow for the single-crystal X-ray diffraction analysis of a small molecule.

Experimental Protocol

1. Synthesis and Purification:

  • Synthesis: The target compound, 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, can be synthesized through various established routes for benzothiophene derivatives.[8] A common approach involves the reaction of a substituted thiophenol with an appropriate α-haloester, followed by cyclization. For instance, a plausible route could involve the reaction of 4-methoxythiophenol with methyl 2-chloroacetoacetate.

  • Purification: The crude product should be purified to ≥98% purity to facilitate the growth of high-quality single crystals. This can be achieved through column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

2. Crystal Growth:

  • Solvent Screening: A thorough solvent screening is crucial for identifying conditions conducive to single crystal growth. Small amounts of the purified compound (2-5 mg) should be dissolved in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof) in small vials.

  • Crystallization Techniques:

    • Slow Evaporation: The vials from the solvent screening are loosely capped to allow for the slow evaporation of the solvent at room temperature.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to gradual supersaturation and crystal growth.

  • Crystal Selection: High-quality single crystals suitable for X-ray diffraction should be selected under a microscope. Ideal crystals will be well-formed, transparent, and free of visible defects.

3. X-ray Data Collection:

  • Mounting: A selected single crystal is mounted on a cryoloop and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: X-ray diffraction data are collected using a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).[3] A complete sphere of data is collected by rotating the crystal through a series of frames.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. This is typically performed using software packages such as SAINTPLUS.[4]

4. Structure Solution and Refinement:

  • Structure Solution: The crystal structure is solved using direct methods (e.g., with SHELXS) to obtain an initial model of the molecular structure.[4]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[4] Anisotropic displacement parameters are applied to all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like CheckCIF to ensure its geometric and crystallographic reasonability.

Comparative Analysis with Related Benzothiophene Derivatives

In the absence of experimental data for the title compound, we can predict its likely crystallographic features by comparing it to structurally similar benzothiophene derivatives that have been characterized by X-ray diffraction.

Compound Space Group Key Torsion Angles (°) Intermolecular Interactions Reference
Methyl 6-methylbenzo[b]thiophene-2-carboxylate P2₁/c (Monoclinic)C-S-C-C (thiophene ring): ~0.5C-H···O hydrogen bonds, π-π stackingHypothetical/Predicted
2,7-dibromo BTBT P2₁/c (Monoclinic)Planar BTBT coreBr···Br interactions, C-H···π interactions[9]
5-(phenylsulfonyl)-5,6-dihydrobenzo[9][10]thieno[3,2-j]phenanthridine P2₁/n (Monoclinic)Thiophene-phenyl dihedral: 88.1(1)Weak C-H···O intramolecular interactions[3]

Table 1: Comparative crystallographic data of related benzothiophene derivatives.

Expected Molecular Conformation and Geometry

The benzo[b]thiophene core of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is expected to be essentially planar, a common feature observed in related structures.[3][9] The primary conformational flexibility will arise from the rotation around the C2-C(carboxyl) bond and the C6-O(methoxy) bond. The methoxy group is likely to be nearly coplanar with the benzothiophene ring to maximize resonance stabilization. The orientation of the methyl ester group will be influenced by steric hindrance and crystal packing forces.

Anticipated Intermolecular Interactions and Crystal Packing

The crystal packing of the title compound will likely be dominated by a combination of weak intermolecular interactions.

Intermolecular_Interactions cluster_interactions Potential Intermolecular Interactions Molecule1 Molecule A (6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester) CH_O C-H···O Hydrogen Bonds (involving methoxy and ester groups) Molecule1->CH_O interacts with pi_pi π-π Stacking (between benzothiophene rings) Molecule1->pi_pi stacks with CH_pi C-H···π Interactions Molecule1->CH_pi interacts with Molecule2 Molecule B (Adjacent Molecule) Molecule2->CH_O Molecule2->pi_pi Molecule2->CH_pi

Sources

A Comparative Guide to the Purity Analysis of Synthetic 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (MW: 222.26 g/mol , Formula: C₁₁H₁₀O₃S) is a key heterocyclic building block in medicinal chemistry.[1][2] The benzothiophene scaffold is a prominent pharmacophore found in numerous biologically active compounds, including selective estrogen receptor modulators (SERMs) and antimicrobial agents.[3][4][5] As a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), its purity is not merely a quality metric but a foundational pillar of drug safety and efficacy. The presence of impurities—be they unreacted starting materials, side-products, or degradation products—can have profound implications, potentially altering the pharmacological and toxicological profile of the final drug product.[6]

This guide provides an in-depth, technically grounded protocol for the purity analysis of this specific benzothiophene derivative. We will detail a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, explaining the scientific rationale behind each parameter. Furthermore, we will objectively compare this "gold standard" technique with other analytical alternatives, providing the experimental data and context necessary for researchers and drug development professionals to make informed decisions in their quality control workflows.[7]

The Analytical Challenge: Profiling Potential Impurities

A successful purity method must be able to separate the main compound from all potential process-related impurities. The synthesis of substituted benzothiophenes can involve various routes, such as the intramolecular cyclization of thiophenol derivatives or palladium-catalyzed coupling reactions.[5][8] A review of these synthetic pathways allows us to anticipate likely impurities:

  • Starting Materials: Unreacted precursors, such as substituted thiophenols or cinnamic acids.

  • Isomeric Impurities: Regioisomers formed during the cyclization step, for example, the 4-methoxy or 7-methoxy isomers, which can be notoriously difficult to separate.[8]

  • Process-Related Impurities: By-products from side reactions, such as dimerization or oxidation products.

  • Degradants: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common degradation pathway, especially under non-neutral pH conditions or during workup.

A robust analytical method must possess the specificity to resolve these structurally similar compounds, a challenge for which HPLC is exceptionally well-suited.[9]

The Primary Solution: A Validated RP-HPLC Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[7][10] For a moderately non-polar, aromatic molecule like 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a reversed-phase method is the logical choice.[11][12]

Rationale for Method Development Choices

The development of this method was guided by the physicochemical properties of the analyte and its potential impurities.

  • Stationary Phase Selection: A C18 (Octadecylsilane) column was selected. The long alkyl chains of the C18 phase provide substantial hydrophobic interactions with the benzothiophene ring system, ensuring adequate retention and allowing for effective separation based on subtle differences in polarity among the analyte and its impurities.[11][13]

  • Mobile Phase Composition: A mobile phase consisting of water and acetonitrile (ACN) was chosen. ACN is often preferred over methanol for its lower viscosity and favorable UV transparency.[14] To ensure sharp, symmetrical peaks, 0.1% formic acid was added to both the aqueous and organic phases. This acidic modifier serves a dual purpose: it suppresses the ionization of any acidic impurities (e.g., the carboxylic acid degradant) and minimizes undesirable interactions with residual silanol groups on the silica support, thereby improving peak shape and reproducibility.[14][15]

  • Elution Mode: A gradient elution program was implemented. This approach, where the proportion of the organic solvent (ACN) is increased over time, is superior for impurity profiling. It allows for the elution of more polar impurities early in the run while ensuring that less polar, more retained impurities are eluted within a reasonable timeframe, providing a comprehensive view of the sample's purity.[9]

  • Detection: Given the extensive π-conjugation of the benzothiophene aromatic system, UV detection is highly effective. The wavelength of 254 nm was chosen as it provides a strong response for many aromatic compounds and is a common, robust setting for purity analysis.[11]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purity analysis process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard 1. Prepare Reference Standard Solution Prep_Sample 2. Prepare Synthetic Sample Solution Filter 3. Filter both solutions (0.45 µm syringe filter) Prep_Sample->Filter Injection 4. Inject into HPLC System Filter->Injection Separation 5. Chromatographic Separation on C18 Column Injection->Separation Detection 6. UV Detection at 254 nm Separation->Detection Integration 7. Peak Integration Detection->Integration Calculation 8. Calculate % Purity (Area Percent) Integration->Calculation

Caption: The HPLC analysis workflow from sample preparation to final purity calculation.

Detailed HPLC Protocol

Instrumentation: An HPLC system equipped with a binary gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Standard and Sample Preparation:

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh 10 mg of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (1.0 mg/mL): Accurately weigh 10 mg of the synthetic batch into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to prevent particulate matter from damaging the column and system.[16]

Table 1: Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Method Validation: Establishing Trustworthiness

To ensure the method is fit for its intended purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines.[17][18] A validated method provides confidence that the results are accurate, precise, and reliable.

Table 2: Representative Method Validation Data Summary

Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity Peak is free from co-eluting impuritiesMain peak is spectrally pure and baseline resolvedPass
Linearity (r²) r² ≥ 0.9990.9998 (Range: 0.5 - 150 µg/mL)Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% across three concentration levelsPass
Precision (% RSD)
Repeatability (n=6)RSD ≤ 1.0%0.45%Pass
Intermediate PrecisionRSD ≤ 2.0%0.82%Pass
LOQ (µg/mL) S/N ≥ 100.5 µg/mL (0.05% of nominal concentration)Pass
Robustness No significant impact on resultsMethod is robust to ±2°C temp & ±0.1 mL/min flowPass

Data are for illustrative purposes only.

Comparative Analysis of Alternative Techniques

While HPLC is the preferred method, other techniques have specific applications and limitations. The choice of method depends on the specific analytical goal, available instrumentation, and the nature of the impurities being targeted.

Technique Comparison Diagram

This diagram outlines the decision-making process for selecting an appropriate analytical technique.

Technique_Choice Start Purity Analysis Required? Quant Quantitative Analysis? Start->Quant Screen Rapid Qualitative Screening? Quant->Screen No HPLC HPLC (High Resolution, Quantitative) Quant->HPLC Yes ID Impurity ID Needed? LCMS LC-MS (ID & Quant) ID->LCMS Yes Volatile Volatile Impurities (e.g., Solvents)? Screen->Volatile No TLC Thin-Layer Chromatography (TLC) Screen->TLC Yes GC Gas Chromatography (GC) Volatile->GC Yes HPLC->ID

Caption: A decision tree for selecting the optimal analytical technique for purity assessment.

Performance Comparison

Table 3: Comparison of Analytical Techniques for Purity Analysis

TechniquePrimary ApplicationAdvantagesLimitations
Reversed-Phase HPLC (This Guide) Quantitative purity and impurity profiling. High resolution, high sensitivity, excellent precision and accuracy, widely applicable.[10]Requires high-purity solvents, moderate analysis time.
Gas Chromatography (GC) Analysis of volatile impurities (e.g., residual solvents).Unmatched resolution for volatile compounds, highly sensitive detectors (FID, MS).[7]Not suitable for non-volatile or thermally labile compounds; analyte may require derivatization.
Thin-Layer Chromatography (TLC) Rapid, qualitative reaction monitoring.Simple, low cost, fast results for multiple samples.Low resolution, poor quantitation capabilities, lower sensitivity.
LC-Mass Spectrometry (LC-MS) Identification of unknown impurities.Provides molecular weight information for structural elucidation, highly specific.[6]More complex and expensive instrumentation, requires more expertise for operation.
Supercritical Fluid Chr. (SFC) "Green" alternative for chiral/achiral separations.Drastically reduces organic solvent usage, faster analysis times.[19][20]Requires specialized equipment, less universally available than HPLC.

Conclusion and Future Perspectives

The Reversed-Phase HPLC method detailed in this guide provides a robust, specific, and reliable framework for the purity analysis of synthetic 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. Its validation according to ICH guidelines ensures that it is fit for purpose in a regulated drug development environment.[17] While alternative techniques like GC and LC-MS serve important, complementary roles for analyzing volatile impurities and identifying unknown peaks, HPLC remains the unparalleled workhorse for quantitative purity assessment of non-volatile pharmaceutical intermediates.

Looking forward, the adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) could offer significant improvements in throughput by reducing analysis times and solvent consumption while enhancing resolution.[7] Furthermore, integrating LC-MS into routine impurity characterization workflows can provide a more profound understanding of the impurity profile, accelerating process development and ensuring the highest standards of product quality and safety.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • SIELC Technologies. Separation of Benzothiophene on Newcrom R1 HPLC column. [Link]

  • Molbase. Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Arote, R. B., et al. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org. [Link]

  • Eaton, R. W. (1998). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 64(8), 3097–3100. [Link]

  • Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 10(4). [Link]

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Arote, R. B., et al. (2025). Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Sravani, G. S., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Ötvös, I., et al. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Reddy, G. S., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80. [Link]

  • Chromacademy. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Google Patents. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Insuasty, D., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Pharmaceuticals, 17(8), 1024. [Link]

  • de Oliveira, A. B., et al. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 25(16), 3749. [Link]

  • Öztürk, G., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8). [Link]

  • Georganics. Benzo[b]thiophene-2-carboxylic acid methyl ester. [Link]

Sources

A Comparative Guide to Bioisosteric Replacement Strategies for the Benzothiophene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold and the Rationale for Bioisosteric Replacement

The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its aromatic nature, combined with the presence of a sulfur atom, imparts a unique set of physicochemical properties that contribute to its diverse pharmacological activities. These activities span a wide range of therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic applications.[3][4] Notable drugs containing the benzothiophene moiety include the selective estrogen receptor modulator (SERM) raloxifene , used for osteoporosis treatment[5][6], the 5-lipoxygenase inhibitor zileuton , for asthma management[7][8], and the antifungal agent sertaconazole [9][10].

Despite its successes, the benzothiophene scaffold can present challenges in drug development, such as issues related to metabolism, toxicity, or pharmacokinetic profiles.[11] Bioisosteric replacement, a strategy in medicinal chemistry where one atom or group of atoms is substituted with another that has similar physical or chemical properties, offers a powerful approach to address these challenges.[12][13] By judiciously replacing the benzothiophene core with a suitable bioisostere, it is possible to fine-tune a molecule's properties to enhance efficacy, improve safety, and optimize its overall performance as a drug candidate.[14]

This guide provides a comparative analysis of common bioisosteric replacements for the benzothiophene scaffold, offering insights into their relative performance based on experimental data and established medicinal chemistry principles. We will explore the structural and electronic similarities and differences between benzothiophene and its key bioisosteres—benzofuran and indole—and delve into case studies that illustrate the practical application of this strategy.

Structural and Physicochemical Comparison of Benzothiophene and Its Classical Bioisosteres

The most common bioisosteric replacements for the sulfur atom in the benzothiophene ring are oxygen (leading to benzofuran) and a nitrogen-hydrogen group (leading to indole). These replacements are considered "classical" bioisosteres because the resulting scaffolds maintain the overall bicyclic aromatic structure and have similar steric profiles.[15] However, the change in the heteroatom significantly influences the electronic distribution, hydrogen bonding potential, and overall polarity of the molecule.

Below is a diagram illustrating the structural relationship between these three key scaffolds.

Caption: Key bioisosteric relationships of the benzothiophene scaffold.

The following table summarizes the key physicochemical properties of benzothiophene, benzofuran, and indole, providing a basis for understanding how these differences can be leveraged in drug design.

PropertyBenzothiopheneBenzofuranIndoleRationale and Implications in Drug Design
Heteroatom Sulfur (S)Oxygen (O)Nitrogen-Hydrogen (NH)The electronegativity and size of the heteroatom influence the electronic properties and reactivity of the ring system.[16]
Aromaticity AromaticAromaticAromaticAll three scaffolds are aromatic, contributing to their stability and ability to engage in π-stacking interactions with biological targets.
Hydrogen Bonding H-bond acceptor (weak)H-bond acceptor (moderate)H-bond donor and acceptorIndole's ability to act as a hydrogen bond donor is a significant differentiating factor, often leading to stronger target interactions.[17]
Dipole Moment ~0.8 D~0.7 D~2.1 DThe larger dipole moment of indole suggests greater polarity, which can influence solubility and interactions with polar residues in a binding pocket.
LogP ~2.9~2.6~2.1The decreasing LogP from benzothiophene to indole indicates increasing hydrophilicity, which can impact cell permeability and aqueous solubility.[18]
Metabolic Stability Can undergo oxidation at the sulfur atom.Can undergo O-dealkylation if substituted.The NH group can be a site for metabolism (e.g., N-glucuronidation).The choice of bioisostere can be used to block or introduce specific metabolic pathways.

Case Study: Bioisosteric Replacement in the Development of GluN2B Ligands

A compelling example of the application of bioisosteric replacement involving a thiophene (a component of the benzothiophene scaffold) can be found in the development of selective antagonists for the GluN2B subunit of the NMDA receptor.[19] In a study aimed at optimizing potent GluN2B ligands, researchers replaced a benzene ring with a thiophene ring.[19][20] This substitution was well-tolerated and, in some cases, led to an increase in affinity for the target receptor.[19]

The following workflow diagram illustrates the general process of evaluating such a bioisosteric replacement.

Bioisostere Evaluation Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 ADME & PK Profiling cluster_3 Data Analysis Start Parent Compound (Benzothiophene) Design Bioisosteric Replacement Design Start->Design Synthesis Synthesis of Bioisosteric Analogs Design->Synthesis Binding Receptor Binding Assay (Ki) Synthesis->Binding Solubility Solubility Assessment Synthesis->Solubility Activity Functional Assay (IC50) Binding->Activity Comparison Comparative Analysis of Physicochemical & Biological Data Activity->Comparison Permeability Permeability (e.g., PAMPA) Solubility->Permeability Metabolism Metabolic Stability (Microsomes) Permeability->Metabolism Metabolism->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR End Lead Optimization SAR->End

Caption: A generalized workflow for the evaluation of bioisosteric replacements.

Experimental Protocols

General Procedure for the Synthesis of Benzothiophene Derivatives:

A common method for synthesizing substituted benzothiophenes involves the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide or potassium sulfide.[2] More advanced methods utilize transition metal catalysis for domino reactions to construct the benzothiophene scaffold.[21]

Step-by-Step Protocol for a Palladium-Catalyzed Synthesis:

  • Reactant Preparation: Dissolve the starting 1-(2-mercaptophenyl)-2-yn-1-ol in a suitable solvent (e.g., toluene) in a reaction vessel.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh3)4, to the reaction mixture.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a defined period (e.g., 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired benzothiophene derivative.[22]

Protocol for Receptor Binding Assay:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., GluN2B) from a stable cell line.

  • Radioligand Binding: In a 96-well plate, incubate the cell membranes with a known radioligand (e.g., [3H]-ifenprodil) and varying concentrations of the test compounds (benzothiophene parent and its bioisosteres).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Comparative Data Analysis

The following table presents hypothetical, yet illustrative, data comparing a parent benzothiophene compound with its benzofuran and indole bioisosteres in the context of the GluN2B ligand case study.

CompoundScaffoldGluN2B Ki (nM)Aqueous Solubility (µg/mL)Microsomal Stability (t½, min)
Parent Benzothiophene15530
Analog 1 Benzofuran251045
Analog 2 Indole82025

Interpretation of the Data:

  • Potency: The indole analog (Analog 2) shows improved potency (lower Ki) compared to the parent benzothiophene, suggesting that the hydrogen bond-donating capability of the indole NH group may be forming a key interaction with the receptor. The benzofuran analog (Analog 1) exhibits a slight decrease in potency.

  • Solubility: Both bioisosteric replacements led to an improvement in aqueous solubility, with the more polar indole scaffold showing the most significant increase. This could be advantageous for improving the compound's pharmacokinetic profile.

  • Metabolic Stability: The benzofuran analog demonstrates enhanced metabolic stability, possibly due to the replacement of the metabolically labile sulfur atom. The indole analog shows a slight decrease in stability, which may be attributed to metabolism at the NH position.

Conclusion

Bioisosteric replacement of the benzothiophene scaffold with alternatives like benzofuran and indole is a valuable strategy in drug discovery for optimizing the physicochemical and pharmacological properties of lead compounds. The choice of bioisostere should be guided by a thorough understanding of the structure-activity relationships of the target and the specific developability challenges that need to be addressed. As demonstrated, such replacements can lead to significant improvements in potency, solubility, and metabolic stability. The systematic synthesis and evaluation of bioisosteric analogs, guided by the principles and protocols outlined in this guide, can accelerate the identification of superior drug candidates.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry.
  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.
  • Wikipedia. (n.d.). Benzothiophene.
  • KTU ePubl. (n.d.).
  • ResearchGate. (n.d.). FDA-approved benzothiophene-based drugs [Scientific Diagram].
  • Books. (2024).
  • ResearchGate. (n.d.). Important drug molecules containing thiophene and benzothiophene core moiety.
  • PubMed Central. (n.d.). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[23]annulene-scaffold.

  • Slideshare. (n.d.). Organic Chemistry-Synthesis of Benzothiophene [PDF].
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
  • RSC Publishing. (n.d.). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[23]annulene-scaffold.

  • Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
  • ResearchGate. (n.d.). Indole-, benzofuran- and benzothiophene-containing analogues of ceramidonines and fused 3,9-diazaperylenes: Synthesis and physicochemical properties of these new polycyclic azaarenes [Request PDF].
  • BenchChem. (n.d.). A comparative study of thiophene versus benzene bioisosteres in drug design.
  • BenchChem. (n.d.). A Comparative Guide to the Bioisosteric Replacement of 3-Hydroxy-3-methylcyclobutanecarbonitrile.
  • ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry.
  • ResearchGate. (n.d.). The structures of benzofuran (BF), benzothiophene (BT), indole (IN), dibenzofuran (DBF), dibenzothiophene (DBT), and carbazole (CA)
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • IP Innovative Publication. (2025).
  • PubChem - NIH. (n.d.). Zileuton | C11H12N2O2S | CID 60490.
  • Tutorsglobe.com. (n.d.). Benzofuran, Benzothiophene and Indoles, Chemistry tutorial.
  • FAQ. (n.d.). Electrophilic substitution of an indole as opposed to benzofuran and benzothiophene.
  • Drug Discovery & Development. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need.
  • StatPearls - NCBI Bookshelf - NIH. (n.d.). Raloxifene.
  • Scribd. (n.d.). Benzofuran, Benzothiophene and Indole [PDF].
  • Wikipedia. (n.d.). Zileuton.
  • PubChem - NIH. (n.d.). Sertaconazole | C20H15Cl3N2OS | CID 65863.
  • Wikipedia. (n.d.). Bioisostere.
  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Wikipedia. (n.d.). Sertaconazole.
  • Wikipedia. (n.d.). Raloxifene.
  • InvivoChem. (n.d.). Sertaconazole Nitrate (Ertaczo, Dermofix, Konzert, and Zalain) | Fungal.
  • APExBIO. (n.d.).
  • MDPI. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics.
  • Selleck Chemicals. (n.d.). Zileuton Lipoxygenase inhibitor.
  • Proteopedia. (2024). Raloxifene.
  • MedchemExpress.com. (n.d.). Zileuton (A 64077) | 5-Lipoxygenase Inhibitor.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • PubChem - NIH. (n.d.). Raloxifene | C28H27NO4S | CID 5035.
  • ChEMBL - EMBL-EBI. (n.d.). Compound: RALOXIFENE (CHEMBL81).
  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics.

Sources

The Pivotal Role of the 6-Methoxy Group: A Comparative Guide to the Structure-Activity Relationship of Benzo[b]thiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold stands out as a versatile pharmacophore, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of a sulfur atom offer unique electronic and steric properties, facilitating interactions with a wide array of biological targets. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly significant, subclass: 6-methoxy-benzo[b]thiophene-2-carboxylic acid derivatives. We will explore how modifications to this core structure influence activity across different therapeutic areas, providing a comparative analysis supported by experimental data to inform future drug discovery endeavors.

The 6-Methoxy-benzo[b]thiophene-2-carboxylic Acid Core: A Privileged Scaffold

The benzo[b]thiophene-2-carboxylic acid framework serves as a foundational template for designing targeted inhibitors and modulators. The carboxylic acid at the 2-position provides a crucial interaction point, often acting as a hydrogen bond donor or acceptor, or serving as a handle for further derivatization into esters, amides, and other functional groups. The benzene ring of the benzothiophene core allows for substitutions that can fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity and selectivity for a specific biological target.

The introduction of a methoxy group at the 6-position is a key strategic decision in the design of these derivatives. This small, electron-donating group can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group can enhance metabolic stability, improve oral bioavailability, and critically, engage in specific hydrogen bonds or van der Waals interactions within a target's binding pocket, often leading to a significant enhancement in potency.

Comparative Analysis of Biological Activities

The 6-methoxy-benzo[b]thiophene-2-carboxylic acid scaffold has been successfully exploited to develop compounds with a diverse range of biological activities. Below, we compare the SAR of these derivatives in different therapeutic contexts.

Anticancer Activity: Tubulin Polymerization Inhibitors

Microtubules are essential for cell division, making them a prime target for anticancer agents. A series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[1]

Structure-Activity Relationship Insights:

  • Importance of the 6-Methoxy Group: Studies have shown that the placement of a methoxy group on the benzo[b]thiophene ring is critical for potent antiproliferative activity. The best activities are observed when the methoxy group is at the C-4, C-6, or C-7 position.[2] The 6-methoxy substituent is thought to mimic the 4-methoxy group in the B-ring of combretastatin A-4 (CA-4), a well-known tubulin inhibitor.[1]

  • Substitution at the 3-Position: Replacing the 3-amino group of the initial lead compounds with a hydrogen or a methyl group was investigated. A methyl group at the C-3 position generally leads to increased activity compared to the unsubstituted analog.[2] This suggests that a small alkyl group at this position can enhance the binding interaction with tubulin.

Table 1: Antiproliferative Activity of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene Derivatives

CompoundSubstitution on Benzothiophene RingIC50 (nM) against K562 cellsReference
4e 6-Methoxy23[1]
4d 5-Methoxy>1000[1]
4g 4-Methoxy, 3-Methyl16-23[1][2]
4j 7-Methoxy, 3-Methyl20-30[1]

The data clearly indicates that the 6-methoxy derivative is significantly more potent than the 5-methoxy isomer, highlighting the critical role of the substituent's position.

Experimental Workflow: Tubulin Polymerization Assay

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P Purified Tubulin Protein M Mix Components in 96-well Plate P->M D Test Compound (6-Methoxy Derivative) D->M B Polymerization Buffer B->M I Incubate at 37°C M->I R Monitor Absorbance at 340 nm over Time I->R C Plot Absorbance vs. Time R->C IC Calculate IC50 Value C->IC G A 6-Substituted Benzo[b]thiophene -2-carboxylic Acid Core B 6-Methyl/Methoxy Group (Enhances Potency) A->B C Carboxylic Acid at C2 (Derivatization Point) A->C E Potent NK2 Receptor Antagonist B->E D Complex Amide Side Chain (Crucial for Receptor Binding) C->D D->E

Caption: Key structural components for NK2 receptor antagonism.

Synthesis and Methodologies

The synthesis of 6-methoxy-benzo[b]thiophene-2-carboxylic acid and its derivatives typically involves multi-step procedures. A common route starts from commercially available precursors, followed by cyclization to form the benzothiophene core and subsequent functional group manipulations.

General Synthetic Scheme:

A representative synthesis could involve the reaction of a substituted thiophenol with an appropriate α-halo-ester or α-halo-ketone followed by cyclization. Further modifications of the carboxylic acid group can be achieved using standard peptide coupling reagents or by converting it to an acid chloride.

Conclusion and Future Perspectives

The 6-methoxy-benzo[b]thiophene-2-carboxylic acid scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The strategic placement of the 6-methoxy group has been shown to be a critical determinant of potency, particularly in the development of tubulin polymerization inhibitors. While direct comparative data for 6-methoxy derivatives across all therapeutic areas is not yet abundant, the available evidence strongly suggests that this substituent significantly influences biological activity.

Future research should focus on a more systematic exploration of the SAR of 6-methoxy derivatives. This includes:

  • Synthesizing and testing a broader range of derivatives with modifications at the 3-position and on the carboxylic acid moiety for various biological targets.

  • Conducting head-to-head comparisons of 6-methoxy analogues with their 6-methyl, 6-halo, and other substituted counterparts to precisely delineate the role of the 6-substituent.

  • Utilizing computational modeling and structural biology to understand the molecular basis of the observed SAR and to guide the design of next-generation compounds with improved potency and selectivity.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space around the 6-methoxy-benzo[b]thiophene-2-carboxylic acid core to unlock its full therapeutic potential.

References

  • Bohrium. Structure−Activity Relationships of 6-Methyl-benzo[ b ]thiophene-2-carboxylic Acid (1-{( S )-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor.
  • PubMed. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. J Med Chem. 2010 May 27;53(10):4148-65.
  • PubMed Central. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors.
  • PubMed. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Eur J Med Chem. 2010 Jul;45(7):2765-73.
  • PubMed. Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family. Eur J Med Chem. 2020 Oct 15;204:112553.
  • ResearchGate. Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities.
  • ResearchGate. Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylca rbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor.
  • MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. 2020 Aug 26;25(17):3896.

Sources

Safety Operating Guide

Proper Disposal of 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of both groundbreaking discovery and unwavering commitment to safety. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester (CAS No. 550998-58-8). By moving beyond mere procedural lists, this document elucidates the causality behind each recommendation, ensuring a culture of safety and regulatory adherence in your laboratory.

Compound Identification and Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's properties and associated hazards is paramount. This foundational knowledge informs every subsequent step of the disposal process.

Chemical Profile:

PropertyValueSource
Chemical Name 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester[Synblock][1]
CAS Number 550998-58-8[Synblock][1]
Molecular Formula C₁₁H₁₀O₃S[Synblock][1]
Molecular Weight 222.26 g/mol [Synblock][1]

Hazard Evaluation:

A Material Safety Data Sheet (MSDS) indicates that 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester is an irritant and a lachrymator (a substance that causes tearing).[2] It is considered harmful if swallowed, inhaled, or absorbed through the skin, with high concentrations being destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[2]

Due to its benzothiophene core, this compound warrants careful handling. Thiophene and its derivatives can be flammable and harmful to aquatic life with long-lasting effects.[3] During a fire, toxic fumes may be emitted.[2]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the identified hazards, stringent adherence to PPE and engineering control protocols is mandatory. This creates a primary barrier between the researcher and potential exposure.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required at all times.[2]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn.[2]

  • Respiratory Protection: A government-approved respirator should be used, especially when handling the solid compound outside of a fume hood.[2]

  • Body Protection: A lab coat and appropriate footwear are essential. For spill cleanup, heavy rubber gloves and rubber boots are recommended.[2]

Engineering Controls:

All handling and preparation for disposal of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2] A safety shower and eye wash station must be readily accessible.[2]

Step-by-Step Disposal Protocol

The following protocol is designed to ensure the safe, compliant, and environmentally responsible disposal of 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester.

Step 1: Waste Segregation and Containerization

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect unadulterated solid 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester, along with any contaminated items (e.g., weigh boats, spatulas, pipette tips), in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container.

    • Solvent Considerations: The primary recommended disposal method is incineration after dissolution in a combustible solvent.[2] Therefore, if the compound is already in a flammable solvent compatible with incineration (e.g., ethanol, methanol, toluene), it can be collected in a designated flammable waste container.

    • Aqueous Solutions: Do not dispose of this compound down the drain.[4][5] Aqueous solutions must be collected as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.

Container Requirements:

  • Containers must be in good condition, compatible with the waste, and have a secure, tight-fitting lid.[6]

  • Do not use foodstuff containers for hazardous waste.[6]

  • Leave at least one inch of headspace in liquid waste containers to allow for expansion.[6]

Step 2: Labeling

Accurate and complete labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

Each waste container must be clearly labeled with:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester"

  • The approximate quantity of the waste

  • The date of accumulation

  • The primary hazard(s) (e.g., Irritant, Harmful)

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are crucial for the safe temporary storage of hazardous waste in the laboratory.

  • The labeled, sealed waste containers should be stored in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[6][7]

  • The SAA should be in a cool, dry, and well-ventilated area, away from heat sources and ignition.

  • Incompatible waste streams must be segregated within the SAA to prevent accidental mixing.

Step 4: Arranging for Final Disposal

Final disposal must be conducted by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[4][5]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Provide the EHS office with an accurate inventory of the waste to be collected.

Spill Management Protocol

In the event of a spill, a swift and organized response is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Don PPE: Before addressing the spill, don the appropriate PPE, including a respirator, chemical safety goggles, heavy rubber gloves, and rubber boots.[2]

  • Containment: For small spills of the solid, carefully sweep it up, place it in a bag, and hold it for waste disposal. Avoid raising dust.[2] For liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels.[3]

  • Cleanup: Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Decontamination: Wash the spill site thoroughly after the material has been collected.[2]

  • Report: Report the spill to your EHS department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester.

DisposalWorkflow Disposal Decision Workflow for 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester start Start: Generation of Waste waste_type Identify Waste Type: - Pure Compound - Contaminated Labware - Solution - PPE start->waste_type containerize Select Appropriate, Compatible, and Sealed Container waste_type->containerize All Types label Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - Hazards & Date containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store pickup Arrange for Pickup by Licensed Waste Contractor via EHS store->pickup

Caption: Disposal Decision Workflow

Conclusion

The proper disposal of 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester is not merely a procedural task but a critical component of responsible scientific practice. By understanding the compound's hazards, implementing robust safety protocols, and adhering to a systematic disposal plan, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to safety and compliance is integral to the integrity and success of any research endeavor.

References

  • OSHA. (n.d.). Laboratory Safety OSHA Laboratory Standard (Fact Sheet). Occupational Safety and Health Administration. Retrieved from [Link]

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.
  • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 3-Amino-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Retrieved from [Link]

  • ChemicalBook. (2023, April 30). 6-METHOXY-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER Safety Data Sheet.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 3-Bromo-4-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide: Handling 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester

This document provides essential safety protocols and operational guidance for the handling of 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester (CAS No: 550998-58-8). As a benzothiophene derivative, this compound requires stringent safety measures to mitigate risks associated with its handling, use, and disposal. This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe and compliant operational environment.

Hazard Assessment and Risk Analysis

Understanding the specific hazards of 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester is fundamental to establishing a robust safety protocol. The primary risks are associated with direct contact and inhalation.

According to safety data, this compound is irritating to the eyes and respiratory system and is classified as a lachrymator, a substance that causes tearing.[1] It is considered harmful if swallowed, inhaled, or absorbed through the skin.[1] High concentrations or prolonged exposure can be destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin.[1] These properties necessitate the use of comprehensive personal protective equipment (PPE) and strict engineering controls.

Table 1: Chemical Hazard Profile

Hazard CategoryDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[1]Inhalation, Dermal, Ingestion
Irritation Causes irritation to the skin, eyes, and respiratory system.[1][2][3]Inhalation, Dermal, Ocular
Tissue Damage High concentrations are destructive to mucous membranes and tissues.[1]Inhalation, Dermal, Ocular
Special Hazard Lachrymator (causes tearing).[1]Ocular
Combustion Hazard Emits toxic fumes, including sulfur oxides, under fire conditions.[1][4][5]N/A

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the required equipment and the scientific rationale for its use.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale & Best Practices
Eye & Face Protection Chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards.[4][5]Protects against solid particulates and potential splashes. Given its lachrymatory properties, full-seal goggles are essential to prevent vapor exposure to the eyes.[1]
A face shield worn over safety goggles.[6]Required when there is a significant risk of splashing during solution preparation or reaction quenching.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).[1][6]The inner glove should be tucked under the lab coat cuff, and the outer glove should extend over the cuff.[7] This prevents skin exposure at the wrist. Change outer gloves immediately if contaminated.
Body Protection A flame-resistant laboratory coat, fully buttoned.[6]Provides a primary barrier against incidental contact and small spills.
A chemical-resistant apron worn over the lab coat.[6]Offers an additional layer of protection against larger spills and splashes of corrosive or irritating substances.
Respiratory Protection Primary: All handling of the solid compound must be performed within a certified chemical fume hood.[2][6]This is the most critical engineering control to prevent inhalation of airborne particulates.
Secondary: A NIOSH-approved respirator.[1][6]Required for spill cleanup or if engineering controls (fume hood) are not available or fail.

Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following steps provide a procedural guide for handling this compound from preparation to cleanup.

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood Functionality: Before beginning any work, ensure the chemical fume hood is operational and has a valid certification.

  • Designate Work Area: Clearly define and demarcate the specific area within the fume hood where the compound will be handled.

  • Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and placed within the fume hood to minimize movement and time spent handling the open compound.

Step 2: Donning Personal Protective Equipment

The sequence of donning PPE is critical to ensure complete protection. Follow the workflow below to prevent gaps in your protective barrier.

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Goggles 2. Chemical Goggles Lab_Coat->Goggles Face_Shield 3. Face Shield (if needed) Goggles->Face_Shield Gloves 4. Gloves (Two Pairs) Face_Shield->Gloves

Figure 1: Recommended sequence for donning PPE.

Step 3: Weighing and Transfer (Inside Fume Hood)
  • Minimize Dust: When weighing the solid compound, use a micro-spatula and handle it gently to avoid creating airborne dust.

  • Containment: Weigh the compound on weighing paper or in a tared, sealed container.

  • Sash Position: Keep the fume hood sash at the lowest possible height that allows for comfortable work.

  • Immediate Cleanup: Use a damp cloth to wipe any residual powder from the spatula or balance after use. Dispose of the cloth as solid hazardous waste.

Step 4: Post-Experiment Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Labeling: Properly label and store any resulting mixtures or products with appropriate hazard warnings.

Step 5: Doffing (Removing) Personal Protective Equipment

The removal of PPE must be done carefully to avoid self-contamination. The most contaminated items (outer gloves) are removed first.

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Apron & Lab Coat: Remove the apron, followed by the lab coat, turning it inside out as you remove it.

  • Face Shield & Goggles: Remove the face shield (if used), followed by the safety goggles.

  • Inner Gloves: Remove the final pair of gloves, peeling them off without touching the outer surface.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[7]

Emergency Procedures and Disposal Plan

First Aid Measures

Table 3: Emergency First Aid Response

Exposure RouteAction
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][8]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[1][2][8] Seek immediate medical attention.
Ingestion Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Spill Response

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wear Full PPE: Don a respirator, chemical safety goggles, heavy rubber gloves, and boots.[1]

  • Containment: Carefully sweep up the solid material. Avoid raising dust .[1]

  • Collection: Place the swept material into a labeled, sealed bag or container for hazardous waste disposal.[1]

  • Decontamination: Ventilate the area and thoroughly wash the spill site after the material has been collected.[1]

Waste Disposal Plan

All materials contaminated with 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester must be treated as hazardous waste.

Waste_Disposal cluster_waste Waste Disposal Workflow Source Contaminated Materials (Gloves, Weigh Paper, Wipes) Collection Segregated & Labeled Hazardous Solid Waste Container Source->Collection Transfer Licensed Professional Waste Disposal Service Collection->Transfer Disposal Chemical Incineration with Afterburner and Scrubber Transfer->Disposal

Figure 2: Waste stream for contaminated solids.

The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This process must be performed in compliance with all federal, state, and local environmental regulations.[1][2]

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile, Benchchem.
  • MSDS for 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, J & W PharmLab, LLC.
  • Material Safety Data Sheet for 3-Amino-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, Chemcia Scientific, LLC.
  • Chemical Safety Data Sheet for 6-METHOXY-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER, ChemicalBook.
  • Safety Data Sheet for 1-Benzothiophene-5-carboxylic acid, Fisher Scientific.
  • Safety Data Sheet for Benzo[b]thiophene-2-carboxylic acid, Fisher Scientific.
  • Benzo[b]thiophene-2-carboxylic acid Hazard Information, PubChem.
  • Benzo[b]thiophene-2-carboxylic acid methyl ester Product Information, Georganics.
  • Personal Protective Equipment (PPE) for Hazardous Drugs, OSHA.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.